molecular formula C8H15NO5 B1265502 4-Amino-4-methyl-2-pentanone Oxalate CAS No. 625-03-6

4-Amino-4-methyl-2-pentanone Oxalate

Cat. No.: B1265502
CAS No.: 625-03-6
M. Wt: 205.21 g/mol
InChI Key: PABISXFQAHDPMS-UHFFFAOYSA-N
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Description

4-Amino-4-methyl-2-pentanone Oxalate is a useful research compound. Its molecular formula is C8H15NO5 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-4-methylpentan-2-one;oxalic acid
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InChI

InChI=1S/C6H13NO.C2H2O4/c1-5(8)4-6(2,3)7;3-1(4)2(5)6/h4,7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PABISXFQAHDPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15NO5
Source PubChem
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Related CAS

625-03-6, 53608-87-0
Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:1)
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Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (2:1)
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DSSTOX Substance ID

DTXSID00211533
Record name 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate
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Molecular Weight

205.21 g/mol
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CAS No.

51283-38-6, 625-03-6, 53608-87-0
Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate from Mesityl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate, a valuable intermediate in various chemical syntheses. The primary route discussed is the reaction of mesityl oxide with ammonia to form 4-Amino-4-methyl-2-pentanone (commonly known as diacetonamine), followed by its conversion to the stable hydrogen oxalate salt. This method is favored for its clean reaction profile and the high purity of the resulting product.[1]

Reaction Pathway

The synthesis proceeds in two main stages. First, a Michael addition of ammonia to the α,β-unsaturated ketone, mesityl oxide, yields 4-Amino-4-methyl-2-pentanone. Subsequently, this amine is reacted with oxalic acid to precipitate the more stable and easily purified hydrogen oxalate salt.

Reaction_Pathway MesitylOxide Mesityl Oxide Diacetonamine 4-Amino-4-methyl-2-pentanone (Diacetonamine) MesitylOxide->Diacetonamine + Step 1: Michael Addition Ammonia Aqueous Ammonia Ammonia->Diacetonamine Product 4-Amino-4-methyl-2-pentanone Oxalate Diacetonamine->Product + Step 2: Salt Formation OxalicAcid Oxalic Acid in Ethanol OxalicAcid->Product

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate from mesityl oxide, based on established laboratory procedures.[2][3]

ParameterValueReference
Starting Materials
Mesityl Oxide200 g (2.04 mol)[1][2]
Aqueous Ammonia (27%)280 cc[1][2]
Oxalic Acid230-260 g[1]
Product
Product Name4-Amino-4-methyl-2-pentanone Hydrogen Oxalate[2]
Yield285–320 g (63–70%)[1][2]
Melting Point126–127 °C[2][4]
AppearanceWhite crystalline solid[5]

Experimental Protocols

The following detailed methodologies are adapted from established and reliable sources for the synthesis of 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate.[1][2][4]

Part 1: Synthesis of 4-Amino-4-methyl-2-pentanone (Diacetonamine)
  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a robust mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia.[1][2] The flask should be sealed to be nearly air-tight.

  • Initial Reaction: Begin vigorous stirring of the mixture. This reaction is exothermic, and the flask should be cooled with running tap water to manage the temperature.[1][2] Continue stirring for several hours until the two layers merge into a homogeneous solution.[2][3]

  • Reaction Completion: Once the solution is homogeneous, cease stirring and allow the well-stoppered flask to stand at room temperature for three days to ensure the reaction goes to completion.[2][4]

  • Ammonia Removal: After the standing period, remove the excess ammonia by passing a stream of dry air through the solution.[2][4]

  • Solvent Addition: Dissolve the resulting crude 4-Amino-4-methyl-2-pentanone solution in an equal volume of absolute ethanol.[2][6]

Part 2: Formation and Purification of 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate
  • Titration (Optional but Recommended): To determine the precise amount of oxalic acid required, titrate a small sample of the ethanolic amine solution with a standard solution of oxalic acid, using litmus as an external indicator.[2][5] The amount of oxalic acid needed to form the acid salt will be double the amount required to reach the neutral endpoint.[7]

  • Preparation of Oxalic Acid Solution: Dissolve the calculated amount of oxalic acid (typically 230-260 g) in 4 liters of 95% ethanol in a large evaporating dish.[1][2]

  • Precipitation: Slowly and with constant stirring, add the ethanolic solution of 4-Amino-4-methyl-2-pentanone to the oxalic acid solution.[1][2] It is crucial to cool the container, especially during the addition of the second half of the amine solution, to prevent the formation of the neutral oxalate salt.[2]

  • Heating and Filtration: Gently heat the resulting mixture on a steam bath with continuous stirring until the temperature reaches 70°C.[2] Filter the hot mixture through a pre-heated Büchner funnel to prevent premature crystallization in the funnel.[2][4]

  • Crystallization: Immediately place the hot filtrate in a large beaker or evaporating dish and allow it to cool, which will induce the crystallization of 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate.[2]

  • Second Crop Recovery: The residue from the hot filtration can be treated with boiling alcohol and filtered again to recover a small additional quantity of the product.[2] Furthermore, the mother liquor from the main crystallization can be distilled to remove the ethanol (up to 78°C), and the remaining residue can be cooled to yield a second crop of crystals.[2][4]

  • Washing and Drying: Wash the collected crystals with cold absolute alcohol and then dry them to obtain the final product.[2][3]

Experimental Workflow Visualization

The following diagram provides a visual representation of the key steps in the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis of Diacetonamine cluster_purification Purification as Oxalate Salt start Combine Mesityl Oxide and Aqueous Ammonia stir Stir with Cooling (until homogeneous) start->stir stand Stand at Room Temp (3 days) stir->stand remove_nh3 Remove Excess Ammonia stand->remove_nh3 dissolve Dissolve in Absolute Ethanol remove_nh3->dissolve precipitate Precipitate with Ethanolic Oxalic Acid dissolve->precipitate heat_filter Heat to 70°C and Filter Hot precipitate->heat_filter crystallize Cool Filtrate to Crystallize Product heat_filter->crystallize wash_dry Wash with Cold Ethanol and Dry crystallize->wash_dry product Pure 4-Amino-4-methyl-2-pentanone Oxalate wash_dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Diacetonamine Hydrogen Oxalate: A Comprehensive Technical Guide on Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetonamine, a versatile synthetic intermediate, is frequently handled and purified as its hydrogen oxalate salt. This stable, crystalline solid offers advantages in terms of handling and purity over the free base. This technical guide provides an in-depth analysis of the structure and bonding of diacetonamine hydrogen oxalate. While a definitive single-crystal X-ray diffraction study is not publicly available, this document consolidates information from spectroscopic data, computational models, and established chemical principles to elucidate the structural characteristics of this important compound. Detailed experimental protocols for its synthesis and purification are also provided, along with a summary of its key physicochemical properties.

Introduction

Diacetonamine (4-amino-4-methyl-2-pentanone) serves as a crucial building block in the synthesis of a variety of chemical entities, including hindered amine light stabilizers (HALS) and pharmaceutical compounds.[1] Due to the inherent basicity of its amino group, diacetonamine is often converted to a salt for improved stability and ease of purification.[1] The hydrogen oxalate salt is particularly favored due to its well-defined crystalline nature, which facilitates the removal of impurities commonly found in diacetonamine synthesis, such as triacetonamine and triacetondiamine.[2] This guide focuses on the molecular structure, bonding interactions, and physicochemical properties of diacetonamine hydrogen oxalate, providing a foundational understanding for professionals in chemical research and drug development.

Physicochemical Properties

A summary of the key quantitative data for diacetonamine hydrogen oxalate is presented in Table 1. The anhydrous form and the monohydrate are both documented in chemical literature.

Table 1: Quantitative Data for Diacetonamine Hydrogen Oxalate

PropertyValueReference
Molecular Formula (Anhydrous) C₈H₁₅NO₅[3]
Molecular Weight (Anhydrous) 205.21 g/mol [3]
Molecular Formula (Monohydrate) C₈H₁₇NO₆[4][5][6]
Molecular Weight (Monohydrate) 223.22 g/mol [5][6]
Melting Point 126–127 °C[2][7][8]
Typical Yield (from Mesityl Oxide) 63–70%[8][9]

Molecular Structure and Bonding

As of the date of this publication, a detailed crystal structure of diacetonamine hydrogen oxalate determined by X-ray crystallography is not available in the public domain. However, the structure and bonding can be inferred from the known components: the diacetonammonium cation and the hydrogen oxalate anion, and by analogy to other amine oxalate salts.

The formation of diacetonamine hydrogen oxalate involves an acid-base reaction where the basic amino group of diacetonamine is protonated by one of the carboxylic acid protons of oxalic acid. This results in an ionic bond between the positively charged diacetonammonium cation and the negatively charged hydrogen oxalate (bioxalate) anion.

Key Bonding Features:

  • Ionic Bonding: The primary interaction is the electrostatic attraction between the diacetonammonium cation [(CH₃)₂C(NH₃⁺)CH₂C(O)CH₃] and the hydrogen oxalate anion [HOOC-COO⁻].

  • Hydrogen Bonding: Extensive hydrogen bonding is expected to be a dominant feature in the solid-state structure. The ammonium group (-NH₃⁺) of the cation is a strong hydrogen bond donor. The hydrogen oxalate anion possesses multiple hydrogen bond acceptor sites (the oxygen atoms of the carboxylate and carboxylic acid groups) and a hydrogen bond donor site (the remaining carboxylic acid proton). These interactions are crucial for the stability of the crystal lattice. In other crystalline oxalates, extensive hydrogen-bonding networks are observed.[10]

  • Intra- and Intermolecular Interactions: The hydrogen bonds will link the cations and anions into a three-dimensional supramolecular network. It is likely that the ammonium protons form hydrogen bonds with the oxygen atoms of the hydrogen oxalate anions. The remaining carboxylic acid proton of the hydrogen oxalate anion may form hydrogen bonds with the carboxylate end of an adjacent hydrogen oxalate anion, a feature seen in other bioxalate structures.

A proposed schematic of the ionic and hydrogen bonding interactions is depicted in the following diagram.

Caption: Ionic and hydrogen bonding in diacetonamine hydrogen oxalate.

Experimental Protocols

The synthesis and purification of diacetonamine hydrogen oxalate are well-established procedures. The most common and reliable method involves the reaction of mesityl oxide with aqueous ammonia, followed by precipitation with oxalic acid.[1][9]

Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Mesityl oxide (200 g, ~2.0 moles)

  • Aqueous ammonia (27%, 280 mL)

  • Oxalic acid (dihydrate, ~230-260 g, amount to be determined by titration)

  • 95% Ethanol (4 L)

  • Absolute ethanol (for washing)

Procedure:

  • Formation of Diacetonamine:

    • In a 1-liter round-bottomed flask equipped with a robust mechanical stirrer, combine 200 g of mesityl oxide and 280 mL of 27% aqueous ammonia.

    • Ensure the flask is nearly airtight around the stirrer shaft.

    • Cool the flask with running tap water to manage the exothermic reaction.

    • Stir the mixture vigorously for 3-8 hours until the solution becomes homogeneous. The reaction time can be reduced if conducted in sunlight.[7]

    • Stopper the flask and let it stand at room temperature for three days.[7]

  • Isolation and Purification as the Hydrogen Oxalate Salt:

    • Remove the excess ammonia by blowing a stream of dry air through the solution.

    • Dilute the resulting amine solution with an equal volume of absolute ethanol.

    • Titrate a small aliquot of this solution with a standard solution of oxalic acid using litmus as an external indicator to determine the total amount of oxalic acid needed. Note: The endpoint for litmus indicates the formation of the neutral salt; for the hydrogen oxalate salt, double the calculated amount of oxalic acid is required.[7]

    • In a large evaporating dish, dissolve the calculated amount of oxalic acid (typically 230-260 g) in 4 liters of 95% ethanol.

    • Slowly add the diacetonamine solution to the stirred oxalic acid solution.

    • During the addition of the second half of the amine solution, cool the container to prevent the formation of the neutral oxalate salt.[2][7]

    • After the addition is complete, heat the mixture on a steam bath with constant stirring until the temperature reaches 70 °C.[7][9]

    • Filter the hot mixture through a pre-heated Büchner funnel.

    • Allow the filtrate to crystallize in a large beaker. Crystals of diacetonamine hydrogen oxalate will separate upon cooling.

    • Collect the crystals by filtration, wash them with cold absolute alcohol, and air dry.[8] A total yield of 285–320 g (63–70% of the theoretical amount) of product with a melting point of 126–127 °C is typically obtained.[7][8]

The experimental workflow is summarized in the diagram below.

G Synthesis Workflow for Diacetonamine Hydrogen Oxalate start Mesityl Oxide + Aqueous Ammonia react Stir 3-8h (Cooling) Stand for 3 days start->react remove_nh3 Remove excess NH₃ (Dry Air) react->remove_nh3 dilute Dilute with Absolute Ethanol remove_nh3->dilute titrate Titrate aliquot with Oxalic Acid dilute->titrate precipitate Add Amine Solution to Oxalic Acid Solution dilute->precipitate prepare_oxalic Prepare Oxalic Acid Solution in Ethanol titrate->prepare_oxalic Calculate amount prepare_oxalic->precipitate heat_filter Heat to 70°C & Hot Filter precipitate->heat_filter crystallize Crystallize from Filtrate heat_filter->crystallize wash_dry Wash with Cold Absolute Ethanol & Dry crystallize->wash_dry product Diacetonamine Hydrogen Oxalate wash_dry->product

Caption: Experimental workflow for diacetonamine hydrogen oxalate synthesis.

Spectroscopic Characterization

While detailed crystallographic data is lacking, spectroscopic methods provide valuable insights into the structure of diacetonamine hydrogen oxalate.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for both the cation and the anion. Key expected features include:

    • A broad absorption in the 3200-2800 cm⁻¹ region corresponding to the N-H stretching vibrations of the ammonium group (-NH₃⁺) and the O-H stretch of the carboxylic acid, both involved in hydrogen bonding.

    • A strong carbonyl (C=O) stretch from the ketone group of the diacetonamine moiety, typically around 1710 cm⁻¹.

    • Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the hydrogen oxalate anion, expected in the regions of 1650-1580 cm⁻¹ and 1400-1300 cm⁻¹, respectively.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: PubChem lists the availability of a ¹H NMR spectrum for the monohydrate.[5] The spectrum would confirm the structure of the diacetonammonium cation with signals corresponding to the non-equivalent methyl and methylene protons. The acidic protons (from -NH₃⁺ and -COOH) may appear as broad signals or exchange with solvent protons.

    • ¹³C NMR: A ¹³C NMR spectrum is also noted for the monohydrate.[5] This would show distinct signals for the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons of the cation, as well as the two non-equivalent carboxyl carbons of the hydrogen oxalate anion.

Conclusion

Diacetonamine hydrogen oxalate is a stable, crystalline salt that is crucial for the purification and handling of diacetonamine. Its structure is defined by strong ionic interactions between the diacetonammonium cation and the hydrogen oxalate anion, further stabilized by an extensive network of hydrogen bonds. Although a definitive crystal structure is not publicly available, a combination of established chemical principles and spectroscopic data provides a robust model of its bonding characteristics. The well-documented synthesis and purification protocols make it an accessible and valuable compound for researchers in organic synthesis and drug development. Further investigation by single-crystal X-ray diffraction would be beneficial to precisely determine the bond lengths, bond angles, and the three-dimensional packing of this important chemical intermediate.

References

A Technical Guide to the Solubility of 4-Amino-4-methyl-2-pentanone Oxalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-4-methyl-2-pentanone Oxalate (also known as Diacetone Amine Oxalate). Due to a lack of publicly available quantitative solubility data for this specific salt in various organic solvents, this document focuses on providing detailed experimental protocols for researchers to determine these values. The guide also includes known qualitative solubility information and the physicochemical properties of the compound.

Introduction to this compound

This compound is an organic salt that finds application as an intermediate in chemical synthesis.[1] Understanding its solubility in different organic solvents is crucial for its use in reaction chemistry, purification, and formulation development. The salt is formed from the reaction of 4-Amino-4-methyl-2-pentanone (a weak base) and oxalic acid (a dicarboxylic acid).

Physicochemical Properties:

PropertyValueReference
CAS Number 625-03-6[2][3]
Molecular Formula C₈H₁₅NO₅[2]
Molecular Weight 205.21 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 125-130 °C (with decomposition)[4]

Qualitative Solubility

General qualitative assessments indicate that 4-Amino-4-methyl-2-pentanone and its hydrogen oxalate salt are soluble in water, alcohol, and ether.[1] The free amine, 4-Amino-4-methyl-2-pentanone, is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] The presence of the polar oxalate salt is expected to enhance solubility in polar solvents, particularly those capable of hydrogen bonding.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Method UsedNotes
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

General Experimental Workflow

The determination of solubility typically follows a general workflow, as illustrated in the diagram below. This involves preparing a saturated solution, ensuring equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the solute in the saturated solution.

G General Workflow for Solubility Determination A 1. Sample Preparation Add excess this compound to the chosen organic solvent in a sealed vessel. B 2. Equilibration Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). A->B C 3. Phase Separation Separate the undissolved solid from the saturated solution. (e.g., Centrifugation or Filtration) B->C D 4. Quantification of Solute Determine the concentration of the solute in the clear saturated solution. C->D E 5. Data Analysis Calculate the solubility (e.g., in g/100 g solvent). D->E

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. To ensure complete removal of any suspended solids, the supernatant can be filtered through a syringe filter compatible with the solvent.

  • Evaporation: Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Drying: Carefully evaporate the solvent in a fume hood, followed by drying the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

    S = (m_solute / m_solvent) * 100

    where:

    • m_solute is the mass of the dried residue.

    • m_solvent is the mass of the solvent in the aliquot of the saturated solution (calculated from the volume and density of the solvent at the experimental temperature).

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. A calibration curve must first be established.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation and Equilibration of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

  • Sample Preparation for Analysis: After phase separation, carefully withdraw an aliquot of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility can then be expressed in the desired units (e.g., g/L or g/100 g solvent).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution. A suitable HPLC method with an appropriate detector (e.g., UV or MS) is required.

Methodology:

  • HPLC Method Development: Develop and validate an HPLC method for the quantification of 4-Amino-4-methyl-2-pentanone. This includes selecting a suitable column, mobile phase, and detector settings. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) can be a good starting point.[6]

  • Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Preparation and Equilibration of Saturated Solution: Prepare and equilibrate a saturated solution as described in the previous methods.

  • Sample Preparation for Analysis: After phase separation, take a precise volume of the clear saturated solution and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to 4-Amino-4-methyl-2-pentanone.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution, accounting for the dilution.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides researchers with the necessary tools to determine these crucial parameters. The detailed experimental protocols for gravimetric, UV-Vis spectrophotometric, and HPLC methods offer robust approaches for generating reliable solubility data. Accurate determination of solubility is fundamental for the effective application of this compound in research, development, and industrial processes.

References

physical and chemical properties of 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a valuable organic compound used in research and as a synthetic intermediate. It details the compound's physical and chemical properties, experimental protocols for its synthesis, and its known biological activities.

Compound Identification and Nomenclature

This compound, also known as Diacetonamine Oxalate, is the oxalate salt of the parent amine. It is a stable, crystalline solid, which makes it a convenient form for handling and storage compared to the free base.

Primary Identifiers:

Property Value Source(s)
Compound Name This compound [1][2][3][4]
Synonyms Diacetonamine Oxalate, 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate [5][6]
CAS Number 625-03-6 [1][2][3][4][6]
Molecular Formula C₈H₁₅NO₅ (or C₆H₁₃NO·C₂H₂O₄) [2][4][6]

| Molecular Weight | 205.21 g/mol |[1][2] |

Note on Nomenclature and CAS Numbers: There is a potential for confusion in literature and supplier catalogs.

  • CAS 625-03-6 refers specifically to the 1:1 oxalate salt (C₈H₁₅NO₅, MW ~205.21 g/mol ) discussed in this guide.[1][2][3][4][6]

  • CAS 625-04-7 typically refers to the free amine, 4-Amino-4-methyl-2-pentanone (C₆H₁₃NO, MW ~115.17 g/mol ), or is sometimes used interchangeably for the hydrogenoxalate salt.[7][8][9][10] The synthesis protocols often yield the hydrogenoxalate salt.[11][12] This guide focuses on the compound associated with CAS 625-03-6.

Physical and Chemical Properties

The compound's properties make it suitable for various laboratory applications. It is a white, crystalline solid soluble in common polar solvents.

Summary of Physicochemical Data:

Property Value Source(s)
Appearance White crystalline powder/solid. [7]
Melting Point 125-130 °C (decomposes). [7]
Solubility Soluble in water, alcohol, and ether. [7]
Storage (Powder) Stable for 3 years at -20°C. [1]
Storage (In Solvent) Stable for 1 year at -80°C. [1]

| Purity | Commercially available at ≥95%. |[3] |

Spectral and Analytical Data

  • Mass Spectrum (Electron Ionization): The NIST WebBook provides the mass spectrum for the free amine, 2-Pentanone, 4-amino-4-methyl-.[10]

  • FTIR and Raman Spectra: SpectraBase contains FTIR and Raman spectra for the free amine.[13]

Experimental Protocols

The most well-documented synthesis produces the hydrogen oxalate salt from mesityl oxide. This method is noted for yielding a clean product by avoiding significant byproduct formation.[14]

Protocol 1: Synthesis from Mesityl Oxide and Aqueous Ammonia (Hydrogen Oxalate Salt)

This protocol is adapted from a reliable procedure published in Organic Syntheses.[11][12] It involves the reaction of mesityl oxide with ammonia followed by precipitation of the stable hydrogen oxalate salt.

Materials:

  • Mesityl oxide (200 g, 2.0 moles)

  • Aqueous ammonia (27%, 280 cc)

  • Oxalic acid (dihydrate, approx. 252 g for the acid salt)

  • 95% Ethanol (approx. 4 L)

  • Absolute Ethanol (for washing)

Procedure:

  • Formation of Diacetonamine:

    • In a 1-L round-bottomed flask with a mechanical stirrer, combine mesityl oxide and aqueous ammonia.[12]

    • Cool the flask with running tap water to manage the exothermic reaction.[12]

    • Stir vigorously for 3-8 hours until the mixture becomes homogeneous.[12]

    • Seal the flask and let it stand at room temperature for three days to maximize yield.[14]

  • Preparation for Salification:

    • Remove excess ammonia by passing a stream of dry air through the solution.[12]

    • Dissolve the resulting amine solution in an equal volume of absolute alcohol.[12]

    • Titrate a small aliquot with a standard oxalic acid solution to determine the precise amount needed for precipitation of the entire batch.[5] For the hydrogen oxalate salt, twice the amount of oxalic acid needed to neutralize the amine (as determined by litmus) is required.[12]

  • Precipitation of the Hydrogen Oxalate Salt:

    • In a large beaker, dissolve the calculated amount of oxalic acid in 4 L of 95% ethanol.[12]

    • Slowly add the diacetonamine/alcohol solution to the oxalic acid solution with constant, vigorous stirring.[15]

    • During the addition of the second half of the amine solution, cool the container to prevent the formation of the neutral oxalate salt.[5][12]

  • Isolation and Purification:

    • Heat the final mixture to 70°C with stirring, then filter while hot through a pre-heated Büchner funnel.[12]

    • Allow the filtrate to cool slowly to promote crystallization.[15] The diacetonamine hydrogen oxalate will separate.

    • Collect the crystals by filtration, wash with cold absolute alcohol, and dry.[14]

    • Expected Yield: 285–320 g (63–70%).[12]

    • Expected Melting Point: 126–127°C.[12]

G cluster_synthesis Synthesis Workflow A Mesityl Oxide + Aqueous Ammonia (27%) B Stir & Cool (3-8 hrs) A->B C Stand at RT (3 days) B->C D Crude Diacetonamine Solution C->D E Remove Excess NH3 (Air Stream) D->E F Dissolve in Absolute EtOH E->F G Precipitate with Oxalic Acid in EtOH F->G H Filter Hot (70°C) G->H I Crystallize from Filtrate H->I J Wash & Dry Crystals I->J K Final Product: Diacetonamine Hydrogen Oxalate J->K

Caption: Workflow for the synthesis of diacetonamine hydrogen oxalate.

Biological Activity and Applications

Beyond its role as a chemical intermediate, this compound has documented biological activities that are of interest to drug development professionals.

  • Adrenergic Receptor Agonist: The compound has been identified as an adrenergic receptor agonist.[2] Agonists of these receptors are a broad class of drugs with applications in treating conditions like hypertension, anxiety, and pain.

  • Antibacterial Activity: It has been shown to be an active compound against wild-type strains of Escherichia coli and Mycobacterium tuberculosis.[2] This suggests potential for further investigation in the development of novel antibacterial agents.

G cluster_bio Biological Activity Profile cluster_mech Mechanism of Action cluster_effect Observed Effects compound {this compound | CAS: 625-03-6} agonist Adrenergic Receptor Agonist compound->agonist Acts as an ecoli Activity Against Escherichia coli compound->ecoli Exhibits mtb Activity Against Mycobacterium tuberculosis compound->mtb Exhibits

Caption: Biological activities of this compound.

Logical Relationships of Properties

The interconnected properties of this compound define its utility. Its chemical structure dictates its physical state and solubility, which in turn influences the protocols for its synthesis and its potential biological applications.

G cluster_chem Chemical Identity cluster_phys Physical Properties cluster_app Applications & Activity cluster_synth Synthesis center This compound cas CAS: 625-03-6 center->cas appearance Appearance: White Crystalline Solid center->appearance intermediate Synthetic Intermediate center->intermediate precursor Precursor: Mesityl Oxide center->precursor formula Formula: C₈H₁₅NO₅ mw MW: 205.21 mp Melting Point: 125-130°C (dec.) solubility Solubility: Water, EtOH, Ether agonist Adrenergic Agonist antibacterial Antibacterial reaction Reaction: + Ammonia purification Purification: via Oxalate Salt

Caption: Interrelationships of the compound's properties and uses.

References

4-Amino-4-methyl-2-pentanone Oxalate as an adrenergic receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Scientific Data on 4-Amino-4-methyl-2-pentanone Oxalate as an Adrenergic Receptor Agonist

A comprehensive review of available scientific literature reveals a significant lack of research on the pharmacological activity of this compound as an adrenergic receptor agonist. Despite searches of scholarly databases and chemical supplier information, no primary research articles, clinical studies, or detailed pharmacological profiles were identified that experimentally validate or quantify the purported adrenergic agonist activity of this compound.

While some chemical suppliers list this compound and suggest its potential use in life sciences research, there is no publicly accessible data from binding assays, functional assays, or in vivo studies to substantiate any claims of it acting as an agonist at α- or β-adrenergic receptors. The core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the absence of this foundational scientific evidence.

One study noted the in-situ formation of the 4-amino-4-methylpentan-2-one cation during the decomposition of aspirin in certain solutions. However, this research did not investigate the pharmacological properties of the resulting cation, and therefore provides no insight into its potential interaction with adrenergic receptors.

Currently, this compound remains an uncharacterized compound with respect to its activity at adrenergic receptors. The scientific community has not published research that would allow for an in-depth technical guide as requested. Professionals in drug development and research should be aware that any consideration of this compound for its adrenergic properties would require foundational research to be conducted, including but not limited to:

  • Receptor Binding Assays: To determine the affinity (Ki) of this compound for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3).

  • Functional Assays: To measure the efficacy (EC50) and intrinsic activity of the compound in cell-based systems expressing specific adrenergic receptors. This would involve quantifying downstream signaling events, such as changes in cyclic AMP (cAMP) or intracellular calcium levels.

  • In Vivo Studies: To assess the physiological effects of the compound in animal models and to understand its pharmacokinetic and pharmacodynamic profile.

Without such fundamental data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create diagrams of its mechanism of action. The scientific basis for considering this compound as an adrenergic receptor agonist is not established in the current body of scientific literature. Therefore, any work with this compound for such purposes would be entering into novel and exploratory research.

Peptidomimetic Applications of 4-Amino-4-methyl-2-pentanone Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4-methyl-2-pentanone, particularly as its oxalate salt, represents a foundational building block in the field of peptidomimetics. Its intrinsic structural features, notably the gem-dimethyl group on the α-carbon, offer a strategic advantage in the design of peptide analogues with enhanced conformational stability and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and theoretical applications of 4-Amino-4-methyl-2-pentanone Oxalate in the context of peptidomimetic drug design, with a particular focus on its potential as an adrenergic receptor agonist. Detailed experimental protocols for its synthesis and for relevant biological assays are presented, alongside visualizations of key concepts and workflows.

Introduction: The Role of α,α-Disubstituted Amino Acids in Peptidomimetics

Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides.[1][2] They are developed to overcome the inherent limitations of peptides as therapeutic agents, such as susceptibility to proteolytic degradation and poor bioavailability.[2] A key strategy in peptidomimetic design is the incorporation of non-natural amino acids to introduce conformational constraints.[3][4]

4-Amino-4-methyl-2-pentanone can be considered a synthetic analogue of an α,α-disubstituted amino acid. The presence of two methyl groups on the α-carbon (the carbon adjacent to the amino group) significantly restricts the rotational freedom around the peptide backbone bonds (phi and psi angles). This "gem-dimethyl effect" helps to lock the molecule into a more defined three-dimensional structure, which can lead to increased binding affinity and selectivity for a biological target.[3] Specifically, α,α-dimethyl amino acids are known to favor the formation of a 310 helix, a compact helical structure.[3]

Synthesis and Physicochemical Properties

This compound is the salt formed between the amine-containing parent molecule and oxalic acid. The parent compound, also known as diacetonamine, can be synthesized through several routes.

Synthesis of 4-Amino-4-methyl-2-pentanone

A common laboratory-scale synthesis involves the reaction of mesityl oxide with ammonia, followed by purification. An alternative industrial method starts from acetone and ammonia.[5]

Experimental Protocol: Synthesis from Acetone and Ammonia [5]

This protocol describes a continuous process for the synthesis of 4-Amino-4-methyl-2-pentanone.

  • Catalyst Preparation: Two cylindrical reactors connected in series are filled with Lewatit K2621, a polystyrene catalyst with -SO3- functional groups. The bed volume of the catalyst in each reactor is 600 ml (in a water-moistened state).

  • Reaction Conditions: The reactors are continuously charged with 630 g/h of acetone and 25 g/h of ammonia. A temperature of 75°C and a pressure of 14 bar are maintained.

  • Work-Up and Hydrolysis: 1 kg of the reactor output is mixed with 3 to 5 wt% of water (based on the initial amount of acetone).

  • Purification: The mixture is subjected to fractional distillation to remove light-boiling components (acetone, mesityl oxide, diacetone alcohol, diacetone amine). The desired 4-Amino-4-methyl-2-pentanone is collected, while higher boiling impurities are removed from the bottom of the column.

Formation of the Oxalate Salt

The oxalate salt is prepared by reacting the free base with an oxalic acid solution in a suitable solvent, typically ethanol.[5]

Experimental Protocol: Oxalate Salt Formation [5]

  • Dissolve the purified 4-Amino-4-methyl-2-pentanone in an equal volume of absolute ethanol.

  • Prepare a saturated solution of oxalic acid in absolute ethanol.

  • Add the oxalic acid-ethanol solution to the 4-Amino-4-methyl-2-pentanone solution with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Physicochemical and Spectroscopic Data
Property4-Amino-4-methyl-2-pentanoneThis compoundReference(s)
CAS Number 625-04-7625-03-6[8][9][10]
Molecular Formula C6H13NOC8H15NO5[8][11]
Molecular Weight 115.17 g/mol 205.21 g/mol [8][11]
Appearance White crystalline solidNot specified[11]
Melting Point 125-130°C (decomposes)Not specified[11]
Solubility Soluble in alcohol, water, and etherNot specified[11]

Expected Spectroscopic Characteristics:

  • 1H NMR: Resonances corresponding to the two methyl groups on the α-carbon, the methylene protons, the methyl group of the ketone, and the amine protons.

  • 13C NMR: Signals for the quaternary α-carbon, the carbonyl carbon of the ketone, and the various methyl and methylene carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ketone, and C-H stretching of the alkyl groups. For the oxalate salt, characteristic stretches for the carboxylate groups would also be present.[7]

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the protonated molecule (M+H)+.

Peptidomimetic Applications: Adrenergic Receptor Agonism

This compound has been identified as a peptidomimetic molecule and an adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors that are targets for the catecholamines, norepinephrine and epinephrine. They are involved in a wide range of physiological processes, and drugs targeting these receptors are used to treat conditions such as hypertension, asthma, and cardiac arrhythmias.[12][13]

The agonistic activity of this compound at adrenergic receptors suggests that its conformationally constrained structure mimics the binding motif of endogenous ligands. The gem-dimethyl group likely plays a crucial role in orienting the pharmacophoric elements (the amino group and potentially the ketone oxygen) in a manner that is favorable for receptor binding and activation.

Adrenergic Receptor Signaling Pathway

The general signaling pathway for a Gs-coupled adrenergic receptor (such as the β-adrenergic receptors) is depicted below. Agonist binding leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent downstream signaling events.

adrenergic_signaling cluster_membrane Cell Membrane receptor Adrenergic Receptor g_protein G Protein (Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts agonist 4-Amino-4-methyl- 2-pentanone Oxalate (Agonist) agonist->receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Figure 1. Simplified Adrenergic Receptor Signaling Pathway.
Experimental Evaluation of Adrenergic Receptor Activity

The interaction of this compound with adrenergic receptors can be quantified using radioligand binding assays. These assays measure the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Experimental Workflow: Competitive Radioligand Binding Assay

binding_assay_workflow prep Prepare Receptor Membranes (e.g., from cells expressing the receptor) incubation Incubate Receptor Membranes with Radioligand and Competitor prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [3H]-prazosin for α1) radioligand->incubation competitor Prepare Serial Dilutions of This compound competitor->incubation separation Separate Bound and Free Ligand (e.g., via filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Plot % Inhibition vs. Competitor Concentration Calculate IC50 and Ki quantification->analysis

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocol: Competitive Radioligand Binding Assay (General)

This protocol provides a general framework. Specific concentrations, incubation times, and buffer compositions will need to be optimized for the specific adrenergic receptor subtype being studied.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adrenergic receptor subtype of interest. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known non-radiolabeled antagonist (to saturate all specific binding sites).

    • Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound serves as a valuable scaffold in the realm of peptidomimetic design. Its inherent conformational rigidity, imparted by the gem-dimethyl group, makes it an attractive building block for creating peptide analogues with improved pharmacological properties. While it has been identified as an adrenergic receptor agonist, further research is required to fully elucidate its subtype selectivity and functional activity (i.e., full agonist, partial agonist, or biased agonist).

Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the binding affinities (Ki) and functional potencies (EC50) of this compound at a panel of adrenergic receptor subtypes.

  • Structural Biology: Elucidating the binding mode of this compound within the adrenergic receptor binding pocket through techniques such as X-ray crystallography or cryo-electron microscopy.

  • Analogue Synthesis and SAR Studies: Synthesizing and evaluating derivatives of 4-Amino-4-methyl-2-pentanone to establish structure-activity relationships (SAR) and optimize its potency and selectivity.

  • Incorporation into Larger Peptidomimetics: Using 4-Amino-4-methyl-2-pentanone as a constrained dipeptide mimic in the synthesis of more complex peptidomimetics targeting a variety of biological systems.

By leveraging the unique properties of this compound, researchers can continue to advance the development of novel and effective peptidomimetic therapeutics.

References

The Formation of 4-Amino-4-methyl-2-pentanone Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of 4-Amino-4-methyl-2-pentanone Oxalate, a valuable intermediate in organic synthesis. This document details the core reaction mechanisms, presents established experimental protocols, and summarizes key quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a versatile chemical building block. Due to its bifunctional nature, containing both a ketone and a primary amine group, it serves as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. For practical handling and stability, diacetonamine is often converted to its crystalline oxalate salt. This guide explores the primary synthetic pathways to this compound, offering a comparative analysis to inform methodological selection.

Reaction Mechanisms

The synthesis of 4-Amino-4-methyl-2-pentanone can be approached via two main routes: the direct condensation of acetone with ammonia, or the reaction of mesityl oxide with ammonia. The latter is generally preferred for achieving higher purity and yield. The formation of the oxalate salt is a subsequent acid-base reaction.

Synthesis from Acetone (One-Pot Method)

The direct synthesis from acetone is a multi-step, one-pot reaction that involves an initial aldol condensation of two acetone molecules to form diacetone alcohol. This is followed by dehydration to yield mesityl oxide, which then undergoes a Michael addition with ammonia.[1] This pathway is often challenging to control, leading to the formation of various side products.[1]

Reaction Pathway from Acetone

G cluster_reaction One-Pot Reaction acetone1 Acetone (2 molecules) Aldol Condensation Aldol Condensation acetone1->Aldol Condensation ammonia Ammonia Michael Addition Michael Addition ammonia->Michael Addition catalyst Acidic Catalyst catalyst->Aldol Condensation Dehydration Dehydration Aldol Condensation->Dehydration Dehydration->Michael Addition diacetonamine diacetonamine Michael Addition->diacetonamine 4-Amino-4-methyl-2-pentanone complex_mixture complex_mixture diacetonamine->complex_mixture Complex Reaction Mixture purification purification complex_mixture->purification Extensive Purification (Distillation, Chromatography) final_product final_product purification->final_product Diacetonamine (Low Purity)

Caption: Logical workflow for the challenging direct synthesis of diacetonamine from acetone.

Synthesis from Mesityl Oxide

A more reliable and higher-yielding method involves the reaction of mesityl oxide with ammonia.[2] Mesityl oxide itself is readily prepared from the dehydration of diacetone alcohol, which is an aldol adduct of acetone.[3] The reaction of mesityl oxide with ammonia is a classic example of a Michael (or conjugate) addition.[1]

Step 1: Formation of Mesityl Oxide from Acetone

This acid- or base-catalyzed reaction proceeds through an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide.[4]

G acetone Acetone enolate Enolate Intermediate acetone->enolate Deprotonation (Base) or Protonation of Carbonyl (Acid) diacetone_alcohol Diacetone Alcohol enolate->diacetone_alcohol Nucleophilic attack on another acetone molecule mesityl_oxide Mesityl Oxide diacetone_alcohol->mesityl_oxide Dehydration

Caption: Mechanism of Mesityl Oxide formation from Acetone via Aldol Condensation.

Step 2: Michael Addition of Ammonia to Mesityl Oxide

Ammonia acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide). This is followed by protonation to yield 4-Amino-4-methyl-2-pentanone.[5][6]

G mesityl_oxide Mesityl Oxide enolate_intermediate Enolate Intermediate mesityl_oxide->enolate_intermediate 1,4-Conjugate addition of NH3 ammonia Ammonia (NH3) ammonia->enolate_intermediate diacetonamine 4-Amino-4-methyl-2-pentanone enolate_intermediate->diacetonamine Protonation

Caption: Michael Addition of Ammonia to Mesityl Oxide.

Formation of the Oxalate Salt

The final step is the acid-base reaction between the synthesized 4-Amino-4-methyl-2-pentanone and oxalic acid. The amine group is protonated by the carboxylic acid, forming a stable, crystalline ammonium oxalate salt.[7]

G diacetonamine 4-Amino-4-methyl-2-pentanone oxalate_salt This compound diacetonamine->oxalate_salt oxalic_acid Oxalic Acid oxalic_acid->oxalate_salt Acid-Base Reaction

Caption: Formation of the Oxalate Salt.

Quantitative Data

The synthesis route starting from mesityl oxide provides a significantly purer product with a more reliable yield compared to the direct synthesis from acetone.[1]

ParameterSynthesis from AcetoneSynthesis from Mesityl OxideReference
Starting Materials Acetone, AmmoniaMesityl Oxide, Ammonia[1]
Catalyst Acidic catalysts (e.g., NH₄Cl, CaCl₂)None typically required for the amination step[1]
Reaction Type One-pot condensation and aminationConjugate addition of ammonia[1]
Reported Yield Not clearly reported for isolated diacetonamine63-70% (of diacetonamine hydrogen oxalate)[7]
Product Purity Lower, significant formation of byproductsHigh, free from triacetonamine and triacetondiamine[2]
Melting Point of Oxalate Salt -126–127 °C[7]

Experimental Protocols

The following protocols are adapted from established literature and provide a reliable method for the synthesis of this compound.

Synthesis of 4-Amino-4-methyl-2-pentanone from Mesityl Oxide

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Mesityl oxide: 200 g (2.0 moles)

  • Aqueous ammonia (27%): 280 cc

  • Oxalic acid

  • 95% Ethanol

  • Absolute ethanol

Equipment:

  • 1-L round-bottom flask with a mechanical stirrer

  • Apparatus for cooling the flask (e.g., water bath)

  • Large beaker or evaporating dish

  • Büchner funnel and filtration apparatus

  • Heating mantle or steam cone

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia. The flask should be nearly air-tight.

  • Initial Reaction: Stir the mixture vigorously. The reaction is exothermic, so it is advisable to cool the flask with running tap water. Continue stirring for 3-8 hours until the mixture becomes homogeneous.[2]

  • Standing Period: Once the mixture is homogeneous, stop stirring and allow the sealed flask to stand at room temperature for three days.

  • Work-up: Remove the excess ammonia by passing a stream of dry air through the solution. Dilute the resulting amine solution with an equal volume of absolute ethanol.

  • Titration: Titrate a small aliquot of the amine solution with a standard solution of oxalic acid to determine the amount of oxalic acid needed for the bulk solution. For the formation of the hydrogen oxalate salt, twice the amount of oxalic acid required for neutralization is used.

  • Salt Formation: Dissolve the calculated amount of oxalic acid in approximately 4 L of 95% ethanol. Slowly add the diacetonamine solution to the oxalic acid solution with constant stirring. It is crucial to cool the container during the addition of the latter half of the amine solution to prevent the formation of the neutral oxalate salt.[7]

  • Crystallization and Isolation: Heat the mixture to 70 °C with stirring and then filter while hot through a pre-heated Büchner funnel. Allow the filtrate to cool, which will cause the diacetonamine hydrogen oxalate to crystallize.[7]

  • Purification: Collect the crystals by filtration, wash with cold absolute alcohol, and dry. A total yield of 285–320 g (63–70%) of the product with a melting point of 126–127 °C is typically obtained.[7]

Direct Synthesis from Acetone (General Procedure)

A definitive, high-yield protocol for the selective synthesis of diacetonamine directly from acetone is not well-established due to the formation of numerous byproducts.[1] However, a general approach is as follows:

  • Combine acetone and ammonia in the presence of an acidic catalyst such as ammonium chloride or calcium chloride.[7][8]

  • The reaction is typically carried out under pressure and at an elevated temperature.

  • The resulting complex mixture requires extensive purification by distillation and/or chromatography to isolate the diacetonamine.

Due to the challenges in controlling the reaction and purifying the product, the synthesis via mesityl oxide is the recommended method for obtaining pure 4-Amino-4-methyl-2-pentanone.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the preferred synthetic route.

G start Start mix Mix Mesityl Oxide and Aqueous Ammonia start->mix stir Stir for 3-8 hours (Cooling required) mix->stir stand Let stand for 3 days stir->stand workup Remove excess Ammonia and Dilute with Ethanol stand->workup salt_formation Add to Ethanolic Oxalic Acid Solution workup->salt_formation heat_filter Heat to 70°C and Filter while hot salt_formation->heat_filter crystallize Cool filtrate to crystallize heat_filter->crystallize isolate Filter, Wash with cold Ethanol, and Dry crystallize->isolate end 4-Amino-4-methyl-2-pentanone Oxalate isolate->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a well-established synthetic process, with the route via mesityl oxide offering significant advantages in terms of yield and purity. This technical guide provides the essential mechanistic insights, quantitative data, and detailed experimental protocols to enable researchers and drug development professionals to effectively synthesize this important chemical intermediate. Careful control of reaction conditions, particularly during the salt formation step, is critical for obtaining a high-quality product.

References

4-Amino-4-methyl-2-pentanone Oxalate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a valuable organic intermediate with significant applications in the synthesis of pharmaceuticals and specialty chemicals. Due to its inherent instability as a free amine, it is most frequently prepared, stored, and utilized in its stable crystalline form, 4-Amino-4-methyl-2-pentanone Oxalate (diacetonamine hydrogen oxalate). This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this versatile building block, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

4-Amino-4-methyl-2-pentanone is a keto-amine that serves as a crucial precursor for the synthesis of a variety of heterocyclic compounds. Its utility is particularly pronounced in the preparation of sterically hindered amines and piperidine derivatives, which are core structures in many biologically active molecules. The oxalate salt form offers enhanced stability and ease of handling, making it the preferred form for many synthetic applications. This guide will delve into the synthetic routes to this compound, its key chemical and physical properties, and its application in the synthesis of notable compounds.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 4-Amino-4-methyl-2-pentanone hydrogenoxalate[2]
Synonyms Diacetonamine hydrogen oxalate, (1,1-Dimethyl-2-oxobutyl)amine oxalate[2][3]
CAS Number 625-03-6[4]
Molecular Formula C₆H₁₃NO · C₂H₂O₄[4]
Molecular Weight 205.21 g/mol [4]
Melting Point 125-130 °C (decomposes)[1][2]
Boiling Point 169.4 °C at 760 mmHg (for the free amine)[2]
Density 0.896 g/cm³ (for the free amine)[2]
Solubility Soluble in water, alcohol, and ether[1]
Appearance White crystalline powder[1]
pKa 8.84 ± 0.25 (Predicted)[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of mesityl oxide with ammonia, followed by precipitation with oxalic acid. An alternative route starting directly from acetone and ammonia is also known but is often associated with the formation of more byproducts. The mesityl oxide route is generally preferred for obtaining a purer product.

Synthesis from Mesityl Oxide

This method involves the conjugate addition of ammonia to mesityl oxide to form diacetonamine, which is then isolated as its hydrogen oxalate salt.

Synthesis_from_Mesityl_Oxide Mesityl_Oxide Mesityl Oxide Reaction_Mixture Reaction Mixture Mesityl_Oxide->Reaction_Mixture Aqueous_Ammonia Aqueous Ammonia (27%) Aqueous_Ammonia->Reaction_Mixture Diacetonamine_Solution Diacetonamine Solution Reaction_Mixture->Diacetonamine_Solution Stirring & Standing Precipitation Precipitation Diacetonamine_Solution->Precipitation Oxalic_Acid_Ethanol Oxalic Acid in Ethanol Oxalic_Acid_Ethanol->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Recrystallization Recrystallization from Ethanol Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Synthesis of this compound from Mesityl Oxide.

Materials:

  • Mesityl Oxide

  • 27% Aqueous Ammonia

  • Oxalic Acid

  • 95% Ethanol

  • Absolute Ethanol

Procedure:

  • Formation of Diacetonamine:

    • In a well-ventilated fume hood, combine 200 g of mesityl oxide with 280 mL of 27% aqueous ammonia in a 1 L round-bottom flask equipped with a mechanical stirrer.

    • The reaction is exothermic; cool the flask with a water bath during the initial mixing.

    • Stir the mixture vigorously for 3-8 hours until it becomes homogeneous.

    • Stopper the flask and let it stand at room temperature for three days.

  • Isolation of the Oxalate Salt:

    • After three days, remove the excess ammonia by passing a stream of air over the solution.

    • Add an equal volume of absolute ethanol to the resulting diacetonamine solution.

    • Prepare a solution of oxalic acid in 95% ethanol. The required amount of oxalic acid can be determined by titrating a small sample of the diacetonamine solution.

    • Slowly add the ethanolic solution of diacetonamine to the oxalic acid solution with constant stirring. Maintain a cool temperature to prevent the formation of the neutral oxalate salt.

    • Heat the mixture to 70 °C with stirring to dissolve the precipitate, then filter the hot solution to remove any impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the crystalline this compound by filtration.

    • Wash the crystals with cold absolute ethanol and dry them.

Expected Yield: 285–320 g (63–70% of theoretical). Melting Point: 126–127 °C (with decomposition).

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of various organic compounds, particularly heterocyclic structures.

Synthesis of Hindered Amine Light Stabilizers (HALS)

A major application of diacetonamine is as a precursor to 2,2,6,6-tetramethylpiperidine-4-one, a key building block for Hindered Amine Light Stabilizers (HALS). HALS are used to protect polymers from degradation by light and heat. The synthesis involves the cyclization of diacetonamine.

HALS_Synthesis Diacetonamine 4-Amino-4-methyl-2-pentanone (from Oxalate salt) Cyclization Cyclization Diacetonamine->Cyclization Acetone Acetone Acetone->Cyclization Triacetonamine 2,2,6,6-Tetramethyl- piperidin-4-one Cyclization->Triacetonamine HALS_Derivatives Hindered Amine Light Stabilizers (HALS) Triacetonamine->HALS_Derivatives Further Reactions

Synthesis of HALS from 4-Amino-4-methyl-2-pentanone.
Role in Pharmaceutical Synthesis

4-Amino-4-methyl-2-pentanone is a valuable precursor in the synthesis of various pharmaceutical agents.[4] Its structure allows for the construction of complex molecular architectures found in biologically active compounds.

Diacetonamine is a key starting material in the synthesis of Eucatropine, an anticholinergic drug used as a mydriatic (pupil dilator).[4] The synthesis involves the conversion of diacetonamine to 2,2,6-trimethylpiperidin-4-one, which is a precursor to Eucatropine.[4]

Research has shown that diacetonamine was used in the synthesis of compounds with CNS activity, exhibiting a combination of stimulant and depressant effects.[4] This highlights its potential as a scaffold for the development of novel neurologically active agents.

While direct synthesis of adrenergic agonists from 4-Amino-4-methyl-2-pentanone is not extensively documented in the readily available literature, its structural motifs are relevant to the synthesis of compounds that interact with adrenergic receptors. Adrenergic drugs, which act on alpha and beta receptors, are a broad class of medications with diverse therapeutic applications.[6] The piperidine core, accessible from diacetonamine, is a common feature in many synthetic bioactive molecules, including some with adrenergic activity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is a stable solid, but care should be taken to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable organic intermediate. Its stability as a crystalline solid, coupled with straightforward synthetic protocols, makes it an attractive building block for a wide range of applications. For researchers and professionals in drug development and specialty chemical synthesis, a thorough understanding of the properties and reactivity of this compound opens up avenues for the creation of novel and complex molecules, including potent pharmaceuticals and high-performance materials. The detailed methodologies and data presented in this guide serve as a practical resource for the effective utilization of this compound in organic synthesis.

References

A Technical Guide to the Historical Synthesis of Diacetonamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for diacetonamine salts, a crucial intermediate in the production of various pharmaceuticals and specialty chemicals. This document provides a comparative analysis of the two primary historical routes: the direct synthesis from acetone and ammonia, and the synthesis from mesityl oxide and ammonia. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to offer a comprehensive understanding for research and development applications.

Core Synthesis Routes: A Comparative Overview

The production of diacetonamine has historically been approached via two main synthetic pathways. While the direct route from acetone appears more atom-economical, it is often hampered by the formation of multiple byproducts, which complicates purification and reduces the yield of the desired product.[1] In contrast, the synthesis from mesityl oxide, itself an acetone derivative, provides a cleaner reaction and results in a higher purity of the final diacetonamine salt.[1][2]

The direct synthesis from acetone and ammonia is a one-pot reaction that involves the aldol condensation of two acetone molecules to form diacetone alcohol.[1] This is followed by dehydration to yield mesityl oxide, which then undergoes a Michael addition with ammonia to form diacetonamine.[1] This pathway is notoriously difficult to control, leading to a complex mixture of side products.[1][3]

The synthesis from mesityl oxide is a more straightforward conjugate addition of ammonia to the α,β-unsaturated ketone.[1] This method is the more reliable and well-documented of the two, consistently producing a higher yield of a purer product that is free from common byproducts like triacetonamine and triacetondiamine.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary historical synthesis methods of diacetonamine, isolated as its hydrogen oxalate salt.

ParameterSynthesis from Mesityl OxideDirect Synthesis from Acetone
Starting Materials Mesityl Oxide, AmmoniaAcetone, Ammonia
Catalyst None typically required for aminationAcidic catalysts (e.g., NH₄Cl, CaCl₂, cation-exchange resins)[1]
Reported Yield 63-70% (of diacetonamine hydrogen oxalate)[3][4]Not clearly reported for isolated diacetonamine due to focus on triacetonamine synthesis[1]
Product Purity High; free from triacetonamine and triacetondiamine[1][3]Lower; significant formation of byproducts[1][3]
Melting Point 126–127°C (for diacetonamine hydrogen oxalate)[3][4]Not applicable due to product impurity
Key Byproducts Minimal with pure mesityl oxideDiacetone alcohol, mesityl oxide, triacetonamine, triacetondiamine, phorone, isophorone[1][3]

Experimental Protocols

Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide

This protocol is a well-established and reliable method for producing high-purity diacetonamine hydrogen oxalate.

Materials:

  • Mesityl oxide (200 g, ~2.04 mol)

  • Aqueous ammonia (27%, 280 cc)

  • Oxalic acid

  • 95% Ethanol

  • Absolute ethanol

Procedure:

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia.[4] Ensure the flask is nearly air-tight.

  • Initial Reaction: Stir the mixture vigorously for several hours (typically 3-8 hours).[4] The reaction is exothermic, so it is advisable to cool the flask with running tap water.[3]

  • Standing Period: Once the solution becomes homogeneous, discontinue stirring and allow the well-stoppered flask to stand at room temperature for three days.[4]

  • Ammonia Removal: After the standing period, remove the excess ammonia by blowing a stream of dry air through the solution.[4]

  • Preparation for Precipitation: Dissolve the resulting solution in an equal volume of absolute alcohol.[4]

  • Titration: Titrate a small sample of the alcoholic amine solution with a standard solution of oxalic acid using litmus as an external indicator to determine the amount of oxalic acid required to form the acid salt.[4]

  • Precipitation: Dissolve the calculated amount of oxalic acid in 4 liters of 95% ethanol in a large evaporating dish. Slowly add the amine solution to the oxalic acid solution with constant stirring. To avoid the formation of the neutral oxalate, the container should be cooled during the addition of the last half of the amine solution.[4]

  • Heating and Filtration: Heat the resulting mixture on a steam cone or air bath with constant stirring until the temperature reaches 70°C.[4] Filter the hot mixture through a pre-heated Büchner funnel.[4]

  • Crystallization: Place the filtrate in a large beaker or evaporating dish to allow for the crystallization of diacetonamine hydrogen oxalate upon cooling.[4]

  • Isolation and Drying: Collect the crystals by filtration, wash with cold absolute alcohol, and dry.[3] A total yield of 285–320 g (63–70% of the theoretical amount) of a product with a melting point of 126–127°C is typically obtained.[4]

Direct Synthesis of Diacetonamine from Acetone

A definitive, high-yield protocol for the selective synthesis of diacetonamine from acetone is not well-established in the historical literature, as the reaction tends to favor the formation of more complex products like triacetonamine.[1] However, the general approach involves the reaction of acetone and ammonia in the presence of an acidic catalyst.[1][4]

General Considerations:

  • Catalysts: "Promoters" such as ammonium nitrate or calcium chloride are often used.[4]

  • Byproduct Formation: The primary challenge is the concurrent formation of multiple condensation products, which makes the purification of diacetonamine exceedingly difficult.[1][3] Due to the lack of a reliable and reproducible protocol, this method is generally considered less satisfactory for obtaining pure diacetonamine.[3]

Signaling Pathways and Experimental Workflows

G Synthesis of Diacetonamine from Mesityl Oxide Mesityl Oxide Mesityl Oxide Reaction Mixture Reaction Mixture Mesityl Oxide->Reaction Mixture Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction Mixture Homogeneous Solution Homogeneous Solution Reaction Mixture->Homogeneous Solution Stirring (3-8h) Crude Diacetonamine Solution Crude Diacetonamine Solution Homogeneous Solution->Crude Diacetonamine Solution Standing (3 days) Alcoholic Amine Solution Alcoholic Amine Solution Crude Diacetonamine Solution->Alcoholic Amine Solution Excess NH3 removal, dissolve in alcohol Diacetonamine Hydrogen Oxalate Crystals Diacetonamine Hydrogen Oxalate Crystals Alcoholic Amine Solution->Diacetonamine Hydrogen Oxalate Crystals + Oxalic Acid in Ethanol

Caption: Workflow for the synthesis of diacetonamine from mesityl oxide.

G Direct Synthesis of Diacetonamine from Acetone Acetone Acetone Reaction Reaction Acetone->Reaction Ammonia Ammonia Ammonia->Reaction Catalyst Catalyst Catalyst->Reaction Complex Mixture Complex Mixture Reaction->Complex Mixture Diacetonamine Diacetonamine Complex Mixture->Diacetonamine Difficult Purification Byproducts Byproducts Complex Mixture->Byproducts Significant Portion

Caption: Generalized workflow for the direct synthesis of diacetonamine from acetone.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate, a valuable intermediate in pharmaceutical and specialty chemical synthesis. The outlined procedure is based on the reaction of mesityl oxide with ammonia, followed by salt formation with oxalic acid. This method is noted for its cleaner reaction profile and higher product purity compared to the direct one-pot synthesis from acetone.[1]

Reaction Scheme

The synthesis proceeds in two main steps:

  • Formation of 4-Amino-4-methyl-2-pentanone (Diacetonamine): The conjugate addition of ammonia to the α,β-unsaturated ketone, mesityl oxide.

  • Formation of the Oxalate Salt: The reaction of the resulting amine with oxalic acid to form the stable hydrogen oxalate salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this protocol.

ParameterValueReference
CAS Number625-04-7[2][3]
Molecular FormulaC₆H₁₃NO (base)[2][3][4]
Molecular Weight115.17 g/mol (base)[2][4]
Reported Yield63-70% (hydrogen oxalate salt)[1]
Melting Point125-130 °C (decomposes)[5]
SolubilitySoluble in water, alcohol, and ether.[5]
AppearanceWhite crystalline powder.[3][5]

Experimental Protocol

This protocol details the synthesis of this compound from mesityl oxide.

Materials and Equipment:

  • Mesityl oxide (200 g)

  • 27% Aqueous ammonia (280 cc)

  • Absolute ethanol

  • Oxalic acid

  • 1 L Round-bottomed flask

  • Mechanical stirrer

  • Cooling bath (e.g., running tap water)

  • Separatory funnel

  • Apparatus for bubbling dry air

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of 4-Amino-4-methyl-2-pentanone

  • In a 1 L round-bottomed flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia.[1]

  • Seal the flask to be nearly air-tight and begin stirring the mixture.

  • The reaction is exothermic; maintain the temperature by cooling the flask with running tap water.[1]

  • Continue stirring for several hours until the mixture becomes homogeneous.

  • Once homogeneous, cease stirring and allow the flask to stand at room temperature for three days.[1]

  • After three days, remove the excess ammonia by bubbling a stream of dry air through the solution.[1]

  • Dilute the resulting amine solution with an equal volume of absolute ethanol.[1]

Part 2: Formation of this compound

  • Prepare a saturated solution of oxalic acid in absolute ethanol.

  • Slowly add the oxalic acid-ethanol solution to the ethanolic solution of 4-Amino-4-methyl-2-pentanone with stirring.

  • The oxalate salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.

  • Dry the product under vacuum to obtain this compound as a white crystalline powder.

Storage:

Store the final product in a dark place under an inert atmosphere at room temperature.[3][5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis of 4-Amino-4-methyl-2-pentanone cluster_salt_formation Oxalate Salt Formation reactants Mesityl Oxide + 27% Aqueous Ammonia mixing Stirring and Cooling (exothermic reaction) reactants->mixing Combine in Flask reaction Stand at Room Temperature (3 days) mixing->reaction workup1 Remove Excess Ammonia (Dry Air) reaction->workup1 dilution Dilute with Absolute Ethanol workup1->dilution precipitation Precipitation of Oxalate Salt dilution->precipitation Add to Amine Solution oxalic_acid Oxalic Acid in Absolute Ethanol oxalic_acid->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product 4-Amino-4-methyl-2-pentanone Oxalate drying->product

Caption: Experimental workflow for the synthesis of this compound.

References

4-Amino-4-methyl-2-pentanone Oxalate: A Key Precursor for Nootropic Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Amino-4-methyl-2-pentanone Oxalate serves as a valuable precursor in the synthesis of pharmaceutical compounds, particularly those with applications in neuroscience. This versatile building block facilitates the creation of substituted pyrrolidinone structures, which are central to a class of drugs known as nootropics, or "smart drugs," recognized for their cognitive-enhancing effects.

The primary application of this compound lies in its conversion to 4,4-dimethyl-2-pyrrolidinone. This transformation is achieved through an intramolecular cyclization of the free base, 4-Amino-4-methyl-2-pentanone. The resulting 4,4-dimethyl-2-pyrrolidinone is a key intermediate in the development of novel neuroactive and nootropic agents. The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, and the gem-dimethyl substitution at the 4-position can offer unique pharmacokinetic and pharmacodynamic properties to the final drug molecule.

Synthesis of 4,4-Dimethyl-2-pyrrolidinone: An Overview

The conversion of 4-Amino-4-methyl-2-pentanone to 4,4-dimethyl-2-pyrrolidinone is a dehydration reaction that results in the formation of a cyclic amide (lactam). While specific industrial protocols are often proprietary, the general transformation can be achieved through thermal means, often with acid or base catalysis to facilitate the ring closure. The oxalate salt is typically converted to the free base before cyclization.

Table 1: Key Intermediates and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC8H17NO5207.22Starting Material
4-Amino-4-methyl-2-pentanone (free base)C6H13NO115.17Intermediate for Cyclization
4,4-Dimethyl-2-pyrrolidinoneC6H11NO113.16Key Pharmaceutical Intermediate

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-pyrrolidinone

This protocol describes a general laboratory-scale procedure for the intramolecular cyclization of 4-Amino-4-methyl-2-pentanone to 4,4-dimethyl-2-pyrrolidinone.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Anhydrous solvent (e.g., Toluene, Xylene)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Liberation of the Free Base:

    • Dissolve this compound in a minimal amount of water.

    • Slowly add a concentrated aqueous solution of NaOH or KOH with stirring until the pH is basic (pH > 10). This will precipitate the free base, 4-Amino-4-methyl-2-pentanone.

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Combine the organic extracts and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the free base as an oil or low-melting solid.

  • Intramolecular Cyclization:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 4-Amino-4-methyl-2-pentanone in an anhydrous, high-boiling solvent such as toluene or xylene.

    • Heat the mixture to reflux. Water, the byproduct of the cyclization, will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude 4,4-dimethyl-2-pyrrolidinone can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue/Observation
Reaction TemperatureReflux temperature of the chosen solvent (e.g., Toluene ~111°C)
Reaction Time4 - 12 hours (monitor by TLC/GC)
Expected Yield70-90%
Purity (after purification)>95%

Application in the Synthesis of Nootropic Agents

The 4,4-dimethyl-2-pyrrolidinone intermediate is a valuable starting material for the synthesis of analogues of piracetam and other nootropic drugs. The general synthetic strategy involves the N-alkylation of the pyrrolidinone ring.

Example: Synthesis of a Piracetam Analogue

A common route to piracetam and its analogues involves the reaction of the corresponding pyrrolidinone with an haloacetamide derivative.

Experimental Protocol: Synthesis of 2-(4,4-Dimethyl-2-oxopyrrolidin-1-yl)acetamide (A Hypothetical Piracetam Analogue)

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloroacetamide

  • Ammonia (in methanol or as a gas)

Procedure:

  • Deprotonation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 4,4-dimethyl-2-pyrrolidinone in anhydrous THF to the suspension.

    • Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • N-Alkylation:

    • Cool the reaction mixture back to 0°C.

    • Slowly add a solution of 2-chloroacetamide in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described.

Synthesis_of_Intermediate Precursor This compound FreeBase 4-Amino-4-methyl-2-pentanone Precursor->FreeBase Base (e.g., NaOH) Intermediate 4,4-Dimethyl-2-pyrrolidinone FreeBase->Intermediate Heat (Intramolecular Cyclization)

Caption: Synthesis of the key intermediate, 4,4-Dimethyl-2-pyrrolidinone.

Synthesis_of_Nootropic_Analogue Intermediate 4,4-Dimethyl-2-pyrrolidinone Salt Sodium Salt of 4,4-Dimethyl-2-pyrrolidinone Intermediate->Salt NaH Nootropic 2-(4,4-Dimethyl-2-oxopyrrolidin-1-yl)acetamide (Piracetam Analogue) Salt->Nootropic 2-Chloroacetamide

Caption: Synthesis of a hypothetical nootropic analogue from the intermediate.

Signaling Pathways of Nootropic Pyrrolidinone Derivatives

The precise mechanism of action of many nootropic drugs, including piracetam and its analogues, is not fully elucidated. However, several hypotheses suggest their involvement in modulating neurotransmitter systems and enhancing neuronal plasticity.

Derivatives of 4,4-dimethyl-2-pyrrolidinone are expected to share similar mechanisms with other racetams. These may include:

  • Modulation of AMPA Receptors: Racetams are believed to act as positive allosteric modulators of AMPA receptors, which play a crucial role in synaptic plasticity and long-term potentiation, processes fundamental to learning and memory.

  • Enhancement of Acetylcholine Release: Some studies suggest that racetams can increase the release of acetylcholine, a neurotransmitter vital for cognitive functions.

  • Improved Neuronal Membrane Fluidity: It has been proposed that these compounds can increase the fluidity of neuronal cell membranes, thereby facilitating neurotransmission.

Nootropic_Signaling_Pathway Nootropic Pyrrolidinone Derivative (e.g., Piracetam Analogue) AMPA_R AMPA Receptor Nootropic->AMPA_R Positive Allosteric Modulation ACh_Release Acetylcholine Release Nootropic->ACh_Release Enhancement Membrane_Fluidity Neuronal Membrane Fluidity Nootropic->Membrane_Fluidity Increase Synaptic_Plasticity Synaptic Plasticity (LTP) AMPA_R->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) ACh_Release->Cognitive_Enhancement Membrane_Fluidity->Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Postulated signaling pathways for nootropic pyrrolidinone derivatives.

Synthesis of Hindered Amine Light Stabilizers (HALS) from 4-Amino-4-methyl-2-pentanone Oxalate: A Review of Available Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymeric materials from degradation caused by exposure to light and heat. The core functional moiety of most HALS is a sterically hindered piperidine ring, typically a 2,2,6,6-tetramethylpiperidine group. While numerous synthetic routes to HALS exist, this document focuses on the potential synthesis utilizing 4-Amino-4-methyl-2-pentanone Oxalate as a starting material. However, based on a comprehensive review of available scientific literature and patents, a direct, well-established protocol for the synthesis of HALS from 4-Amino-4-methyl-2-pentanone or its oxalate salt is not presently documented.

The primary challenge in utilizing 4-Amino-4-methyl-2-pentanone, an acyclic amino ketone, lies in the requisite intramolecular cyclization to form the foundational 2,2,6,6-tetramethylpiperidine ring structure essential for HALS activity. Established HALS synthesis predominantly commences from pre-formed cyclic precursors, most notably 2,2,6,6-tetramethyl-4-piperidinone.

This document will, therefore, outline a generalized, theoretical pathway for the synthesis of a HALS intermediate from 4-Amino-4-methyl-2-pentanone, drawing upon fundamental principles of organic chemistry. Subsequently, it will detail a standard, well-documented protocol for the synthesis of a common HALS compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (often referred to as HALS 770), starting from the conventional precursor, 4-hydroxy-2,2,6,6-tetramethylpiperidine. This will provide researchers with a foundational understanding of HALS synthesis.

Theoretical Pathway: Conversion of 4-Amino-4-methyl-2-pentanone to a Piperidine Intermediate

The conversion of 4-Amino-4-methyl-2-pentanone to a 2,2,6,6-tetramethylpiperidine derivative would likely involve a reductive amination followed by cyclization. This hypothetical pathway is presented for conceptual understanding.

Logical Workflow for the Theoretical Conversion

G A This compound B Neutralization to Free Base (4-Amino-4-methyl-2-pentanone) A->B Base (e.g., NaOH) C Intramolecular Reductive Amination B->C Reducing Agent (e.g., NaBH4, H2/Catalyst) D 4-Hydroxy-2,2,6,6-tetramethylpiperidine (Hypothetical Intermediate) C->D E Further Functionalization to HALS D->E Esterification, Etherification, etc.

Caption: Theoretical workflow for HALS synthesis from 4-Amino-4-methyl-2-pentanone.

Standard Protocol: Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770)

This section provides a detailed, established protocol for the synthesis of a widely used HALS compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, from a common precursor.

Experimental Protocol

Objective: To synthesize Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate via esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine with sebacoyl chloride.

Materials:

  • 4-hydroxy-2,2,6,6-tetramethylpiperidine

  • Sebacoyl chloride

  • Triethylamine

  • Toluene

  • Sodium hydroxide (NaOH) solution (5% w/v)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-hydroxy-2,2,6,6-tetramethylpiperidine and triethylamine in toluene.

  • Addition of Sebacoyl Chloride: Cool the mixture in an ice bath. Add a solution of sebacoyl chloride in toluene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 5% NaOH solution, water, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from methanol to yield pure Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate as a white solid.

Reaction Scheme

G cluster_0 Esterification Reaction Reactant1 2 x 4-Hydroxy-2,2,6,6-tetramethylpiperidine Catalyst Triethylamine Toluene, Reflux Reactant1->Catalyst Reactant2 Sebacoyl Chloride Reactant2->Catalyst Product Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770) Catalyst->Product

Caption: Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.

Data Presentation
ParameterValue
Reactant 1 4-hydroxy-2,2,6,6-tetramethylpiperidine
Reactant 2 Sebacoyl chloride
Solvent Toluene
Base Triethylamine
Reaction Temperature Reflux
Reaction Time 4-6 hours
Product Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Typical Yield > 90%
Appearance White crystalline solid

While the direct synthesis of HALS from this compound is not a well-documented process, the fundamental principles of organic synthesis suggest a potential, albeit theoretical, pathway involving reductive amination and cyclization. For researchers and professionals in drug development and materials science, it is crucial to rely on established and validated protocols. The provided standard protocol for the synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate serves as a reliable reference for the production of a key HALS compound. Further research is warranted to explore the feasibility and efficiency of utilizing acyclic precursors like 4-Amino-4-methyl-2-pentanone for the synthesis of novel HALS structures.

Application Notes and Protocols for the Laboratory Scale Preparation of Diacetonamine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetonamine, chemically known as 4-amino-4-methylpentan-2-one, is a key synthetic intermediate in the production of various pharmaceuticals and specialty chemicals, including hindered amine light stabilizers (HALS).[1][2] Due to its basic nature, diacetonamine is frequently isolated and purified as a stable crystalline salt, with diacetonamine hydrogen oxalate being a common and convenient form for handling and storage.[2][3]

This document provides detailed protocols for the laboratory-scale preparation of diacetonamine hydrogen oxalate. The primary and recommended method involves the reaction of mesityl oxide with aqueous ammonia, followed by precipitation with oxalic acid.[2][4] An alternative, though often less satisfactory route, from acetone and ammonia is also discussed for comparative purposes.[1][4] The synthesis from mesityl oxide is generally preferred as it yields a purer product, avoiding significant formation of byproducts like triacetonamine and triacetondiamine.[1][4]

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale preparation of diacetonamine hydrogen oxalate from mesityl oxide.

ParameterValueReference
Reactants
Mesityl Oxide200 g (2.04 mol)[1][5]
Aqueous Ammonia (27%)280 cc[1][4][5]
Oxalic Acid Dihydrate~230-260 g (determined by titration)[4][5]
Solvents
Absolute EthanolEqual volume to the amine solution[1][4]
95% Ethanol4 L[4][5]
Reaction Conditions
Initial Reaction Time3-8 hours (with stirring)[4][5]
Standing Time3 days at room temperature[1][4][5]
Precipitation TemperatureCooled, especially during the latter half of the addition[3][4][5]
Heating Temperature (for filtration)70 °C[1][4][5]
Product
Product NameDiacetonamine Hydrogen Oxalate[4]
Expected Yield285–320 g (63–70%)[1][4][5]
Melting Point126–127 °C[4][5]

Experimental Protocols

This protocol is adapted from established and reliable procedures.[1][3][4][5]

Materials:

  • Mesityl oxide (200 g)[1][5]

  • Aqueous ammonia (27%, 280 cc)[1][5]

  • Oxalic acid dihydrate[4]

  • Absolute ethanol[1][4]

  • 95% ethanol[4][5]

  • Standard oxalic acid solution (for titration)[4][5]

  • Litmus paper (or other suitable indicator)[4][5]

Equipment:

  • 1-L round-bottom flask with a mechanical stirrer[1][4][5]

  • Cooling bath (e.g., running tap water)[1][4][5]

  • Apparatus for bubbling dry air through a solution[1][4][5]

  • Large evaporating dish or beaker[4][5]

  • Büchner funnel and vacuum filtration apparatus[3][4]

  • Heating mantle or steam bath[5]

  • Distillation apparatus[4][5]

Procedure:

Part 1: Synthesis of Diacetonamine

  • Reaction Setup: In a 1-L round-bottom flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia. Ensure the flask is nearly air-tight.[1][4][5]

  • Initial Reaction: Begin vigorous stirring. The reaction is exothermic, so cool the flask with running tap water to manage the temperature. Continue stirring for 3-8 hours, or until the mixture becomes homogeneous. Exposure to sunlight may reduce the required time.[4][5]

  • Standing Period: Once the solution is homogeneous, cease stirring, seal the flask, and let it stand at room temperature for three days.[1][4][5] This period is optimal for maximizing the yield.[4]

  • Ammonia Removal: After three days, remove the excess ammonia by passing a stream of dry air through the solution.[1][4][5]

  • Dilution: Dilute the resulting amine solution with an equal volume of absolute alcohol.[1][4][5]

Part 2: Formation and Purification of Diacetonamine Hydrogen Oxalate

  • Titration: Titrate a small, known volume of the alcoholic amine solution with a standard oxalic acid solution, using litmus as an external indicator, to determine the amount of oxalic acid required for precipitation.[3][4][5] Note that the endpoint with litmus indicates the formation of the neutral salt; for the desired acid salt, twice the calculated amount of oxalic acid is needed.[4][5]

  • Precipitation: Dissolve the calculated amount of oxalic acid (typically 230-260 g) in 4 L of 95% ethanol in a large evaporating dish. Slowly and with constant stirring, add the diacetonamine solution to the oxalic acid solution.[4][5] It is crucial to cool the vessel during the addition of the latter half of the amine solution to prevent the formation of the neutral oxalate salt.[3][4][5]

  • Hot Filtration: Heat the resulting mixture to 70 °C with constant stirring and filter it while hot through a preheated Büchner funnel.[1][4][5] This step removes insoluble impurities.[3]

  • Crystallization: Allow the hot filtrate to cool to room temperature slowly to promote the formation of crystals. Further cooling in an ice bath can maximize the yield.[3]

  • Isolation and Washing: Collect the diacetonamine hydrogen oxalate crystals by vacuum filtration. Wash the crystals with a small amount of cold absolute alcohol to remove soluble impurities.[1][3][4]

  • Drying: Dry the purified crystals. The expected yield is between 285–320 g, with a melting point of 126–127 °C.[4][5]

  • Second Crop Recovery (Optional): The mother liquor can be concentrated by distillation until the temperature reaches 78°C. The residue, upon cooling, will yield an additional crop of crystals.[4][5]

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Be aware that the initial reaction between mesityl oxide and ammonia is exothermic and requires cooling.[4]

  • Handle ammonia and organic solvents with care.

Alternative Synthesis from Acetone

While diacetonamine can be synthesized directly from acetone and ammonia, this method is often less favorable due to the formation of numerous byproducts, including triacetonamine, triacetondiamine, and resinous materials, which complicates purification and reduces the yield.[1][4] The reaction typically involves the condensation of two acetone molecules with ammonia, sometimes facilitated by a catalyst.[6][7][8][9][10] For laboratory applications requiring high purity, the mesityl oxide route is superior.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; Suboptimal standing time.Ensure the initial mixture becomes homogeneous before stopping the stirring. Allow the mixture to stand for the recommended three days.[4]
Colored Crystals Prolonged contact with mother liquor; Impurities.Filter the crystals promptly after cooling. Wash the discolored crystals with hot absolute alcohol.[3][4] For high purity, recrystallization from absolute alcohol is recommended.[4]
Incorrect Melting Point Presence of impurities; Formation of the neutral oxalate salt.Ensure thorough washing of the crystals. Cool the reaction vessel during the addition of the amine solution to the oxalic acid to favor the formation of the acid salt.[3][4]
Oiling Out Instead of Crystallizing Rapid cooling; Highly concentrated solution.Allow the solution to cool to room temperature slowly before placing it in an ice bath. If the solution is too concentrated, add a small amount of hot solvent to redissolve the oil and then cool slowly.[3]

Visualizations

Experimental Workflow for Diacetonamine Oxalate Synthesis

G cluster_synthesis Part 1: Diacetonamine Synthesis cluster_purification Part 2: Purification as Oxalate Salt A 1. Mix Mesityl Oxide and Aqueous Ammonia B 2. Stir and Cool (3-8h) until Homogeneous A->B C 3. Stand at Room Temp. for 3 Days B->C D 4. Remove Excess Ammonia (Dry Air) C->D E 5. Dilute with Absolute Ethanol D->E F 6. Titrate Amine Solution with Oxalic Acid E->F Crude Diacetonamine Solution G 7. Precipitate with Oxalic Acid in 95% Ethanol F->G H 8. Heat to 70°C and Perform Hot Filtration G->H I 9. Cool Filtrate to Crystallize Product H->I J 10. Isolate Crystals by Vacuum Filtration I->J K 11. Wash Crystals with Cold Absolute Alcohol J->K L 12. Dry the Final Product (Diacetonamine Oxalate) K->L

Caption: Workflow for the synthesis and purification of diacetonamine hydrogen oxalate.

Logical Relationship of Synthesis Routes

G cluster_direct Direct Route cluster_mesityl Mesityl Oxide Route acetone Acetone + Ammonia direct_product Diacetonamine + (Byproducts: Triacetonamine, Triacetondiamine, etc.) acetone->direct_product Less Preferred purification Purification as Oxalate Salt direct_product->purification mesityl_oxide Mesityl Oxide + Ammonia clean_product Diacetonamine (High Purity) mesityl_oxide->clean_product Preferred Method clean_product->purification final_product Diacetonamine Hydrogen Oxalate purification->final_product

Caption: Comparison of synthetic routes to diacetonamine oxalate.

References

Application Notes and Protocols for the Characterization of 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-4-methyl-2-pentanone Oxalate, also known as Diacetonamine Oxalate, is a chemical intermediate with applications in organic synthesis. Its proper characterization is crucial for ensuring purity, stability, and suitability for its intended use. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 625-03-6[1][2]
Molecular Formula C₈H₁₅NO₅[1]
Molecular Weight 205.21 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 125-130 °C (with decomposition)[3][4]
Solubility Soluble in water and alcohols.[4]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for performing quantitative assays. Due to the ionic nature of the compound and its lack of a strong UV chromophore, several approaches can be employed, including reversed-phase chromatography with ion-pairing agents or derivatization.

a) Reversed-Phase HPLC with Ion-Pairing

This method is suitable for the direct analysis of the intact salt.

  • Principle: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, allowing for its retention on a non-polar stationary phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Experimental Protocol:

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column.[5]

    • Mobile Phase: A mixture of acetonitrile, water, and an ion-pairing agent with an acidic modifier. A typical mobile phase could be:

      • Solvent A: Water with 0.1% Phosphoric Acid.[5]

      • Solvent B: Acetonitrile with 0.1% Phosphoric Acid.[5]

      • For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[5]

    • Elution: Isocratic or gradient elution can be used. A starting point for isocratic elution could be a 70:30 (v/v) mixture of Solvent A and Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for the carbonyl group).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

b) Pre-column Derivatization for Enhanced Detection

For improved sensitivity, pre-column derivatization with a UV-active or fluorescent labeling agent can be used.

  • Principle: The primary amine group of 4-Amino-4-methyl-2-pentanone is reacted with a derivatizing agent to attach a chromophore or fluorophore, enabling more sensitive detection.

  • Derivatizing Agents: o-Phthalaldehyde (OPA) or Phenylisothiocyanate (PITC) are commonly used for primary amines.[6]

  • Experimental Protocol (using OPA):

    • Derivatization: In a vial, mix 100 µL of the sample solution (approx. 100 µg/mL in a suitable buffer) with 100 µL of OPA reagent. Allow to react for 1-2 minutes at room temperature before injection.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).[7]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV/Fluorescence Detection E->F G Chromatogram Generation F->G H Peak Integration & Purity Calculation G->H

Caption: General workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polarity of the amino group, derivatization is recommended to improve chromatographic performance.[8]

  • Principle: The analyte is derivatized to increase its volatility and thermal stability. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry, which provides structural information for identification.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Experimental Protocol:

    • Sample Preparation (Derivatization with BSTFA): [8]

      • If the sample is in an aqueous solution, evaporate a known volume to dryness under a stream of nitrogen.

      • Add 200 µL of anhydrous pyridine to dissolve the residue.

      • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Cap the vial tightly and vortex for 30 seconds.

      • Heat at 70°C for 60 minutes.

      • Cool to room temperature before injection.

    • GC Conditions: [8]

      • Column: Rtx-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Mode: Split (e.g., 20:1 ratio).

      • Injection Volume: 1 µL.

      • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 150°C, followed by a ramp of 20°C/min to 280°C and hold for 5 minutes.

    • MS Conditions: [8]

      • Ion Source Temperature: 230 °C.

      • Interface Temperature: 280 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

Logical Flow for GC-MS Analysis

GCMS_Flow A Sample B Derivatization (Silylation) A->B C GC Separation B->C D Mass Spectrometry C->D E Compound Identification D->E

Caption: Logical flow of GC-MS analysis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the identity of this compound.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of certain atoms to resonate. The resulting spectrum provides information about the chemical environment of the atoms.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • ¹H NMR:

      • Expected Chemical Shifts (in D₂O):

        • Singlet around 2.2 ppm (3H, -C(=O)CH₃).

        • Singlet around 2.8 ppm (2H, -CH₂-).

        • Singlet around 1.3 ppm (6H, -C(CH₃)₂-).

        • The amine protons (-NH₃⁺) may be broad and exchange with D₂O.

        • The oxalate proton signal may not be observed due to exchange.

    • ¹³C NMR:

      • Expected Chemical Shifts (in D₂O):

        • Carbonyl carbon (~210 ppm).

        • Quaternary carbon of the gem-dimethyl group (~55 ppm).

        • Methylene carbon (~50 ppm).

        • Methyl carbons of the gem-dimethyl group (~25 ppm).

        • Methyl carbon of the acetyl group (~30 ppm).

        • Oxalate carboxyl carbon (~165 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Principle: Infrared radiation is passed through the sample, and the absorption of radiation at specific frequencies corresponds to the vibrational frequencies of the chemical bonds.

  • Instrumentation: An FTIR spectrometer.

  • Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Characteristic Absorption Bands:

      • ~3400-3000 cm⁻¹ (broad): N-H stretching of the ammonium group and O-H stretching from the oxalate carboxylic acid and any water of hydration.

      • ~2970-2870 cm⁻¹: C-H stretching of the methyl and methylene groups.

      • ~1715 cm⁻¹: C=O stretching of the ketone.

      • ~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid in the oxalate.

      • ~1600 cm⁻¹: N-H bending of the ammonium group.

      • ~1400-1200 cm⁻¹: C-O stretching and O-H bending of the carboxylic acid.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition of the compound.

  • Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Experimental Protocol:

    • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina or platinum crucible.[9]

    • TGA/DSC Conditions:

      • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.[9]

      • Heating Rate: 10 °C/min.[9]

      • Temperature Range: Ambient to 600 °C.

    • Expected Thermal Events:

      • < 120 °C (if a hydrate): An initial weight loss corresponding to the loss of water of hydration, accompanied by an endothermic event in the DSC.

      • 125-130 °C: Melting with decomposition, indicated by an endothermic event in the DSC and the onset of weight loss in the TGA.

      • > 130 °C: Multi-step decomposition involving the loss of carbon monoxide and carbon dioxide from the oxalate moiety, followed by the decomposition of the organic amine portion.[10]

Decomposition Pathway of an Oxalate Salt

TGA_Pathway A Amine Oxalate Hydrate B Anhydrous Amine Oxalate A->B - H₂O C Amine Carbonate (intermediate) B->C - CO D Amine Oxide (intermediate) C->D - CO₂ E Gaseous Products (H₂O, CO, CO₂, N-oxides) D->E Decomposition

Caption: A potential thermal decomposition pathway for an amine oxalate salt.

References

Spectroscopic Analysis of 4-Amino-4-methyl-2-pentanone Oxalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of 4-Amino-4-methyl-2-pentanone Oxalate, a compound of interest in pharmaceutical research and development. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents the expected data in a structured format for easy interpretation.

Compound Information

This compound is the oxalate salt of diacetonamine. Diacetonamine and its derivatives are versatile intermediates in organic synthesis. Understanding the spectral characteristics of this salt is crucial for its identification, purity assessment, and quality control in drug development processes.

ParameterValue
IUPAC Name 4-amino-4-methylpentan-2-one; oxalic acid
CAS Number 625-03-6[1][2]
Molecular Formula C₈H₁₅NO₅
Molecular Weight 205.21 g/mol
Chemical Structure See Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Prep Weighing & Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Purity Assessment Process->Interpret Chemical_Structure cluster_compound This compound cluster_legend Key Functional Groups C1 CH₃ C2 C=O C1->C2 C3 CH₂ C2->C3 C4 C C3->C4 C5 CH₃ C4->C5 C6 CH₃ C4->C6 N NH₃⁺ C4->N Ox1 ⁻OOC-COO⁻ Ketone Ketone (C=O) Amine Ammonium (NH₃⁺) Alkyl Alkyl (C-H) Oxalate Oxalate (COO⁻)₂

References

Application Note: HPLC Purity Analysis of 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity of 4-Amino-4-methyl-2-pentanone Oxalate using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

4-Amino-4-methyl-2-pentanone, often used as its oxalate salt, is an organic intermediate in various synthetic processes.[1] Ensuring its purity is critical for the quality and safety of downstream products, particularly in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds.[2]

However, as a polar aliphatic amine, 4-Amino-4-methyl-2-pentanone presents challenges for traditional reversed-phase HPLC, often exhibiting poor retention on standard C18 columns and lacking a strong UV chromophore for sensitive detection.[3] This application note describes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for retaining and separating highly polar compounds.[4][5] This method allows for the accurate quantification of the main component and the detection of potential process-related impurities.

Experimental Protocol

This protocol outlines a HILIC-HPLC method for the purity analysis of this compound.

2.1 Instrumentation and Materials

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm, or equivalent).

  • Chemicals and Reagents:

    • This compound Reference Standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Ammonium formate (LC-MS grade or equivalent).

    • Formic acid (LC-MS grade or equivalent).

2.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid. To prepare 1 L, weigh 0.63 g of ammonium formate, dissolve in 1 L of HPLC-grade water, and adjust the pH with formic acid. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (90:10 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 20.0 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 20.0 mL of diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

2.3 Chromatographic Conditions

The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase BAcetonitrile
Gradient Program:
0.0 min5% A / 95% B
8.0 min40% A / 60% B
8.1 min5% A / 95% B
12.0 min5% A / 95% B (Re-equilibration)
Flow Rate0.3 mL/min
Column Temperature40 °C
Detection Wavelength205 nm
Injection Volume2 µL
Run Time12 minutes

2.4 Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents hypothetical purity data for three different batches of synthesized this compound, analyzed using the HPLC method described above.

Batch IDRetention Time (min)Peak Area (mAU*s)Area %Purity (%)
Batch A 99.65
Impurity 12.85150.40.15
Main Peak4.52 99150.2 99.65
Impurity 26.10198.70.20
Batch B 99.12
Impurity 12.86355.10.36
Main Peak4.51 98245.8 99.12
Impurity 26.11290.50.29
Impurity 37.34225.30.23
Batch C 99.81
Impurity 12.8595.60.10
Main Peak4.53 99512.0 99.81
Impurity 26.0988.10.09

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) instrument_setup Set Up HPLC System (Install Column, Equilibrate) prep_mobile_phase->instrument_setup prep_standard Prepare Reference Standard Solution injection Inject Sample/ Standard Solution (2 µL) prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup->injection separation Chromatographic Separation (HILIC Gradient Elution) injection->separation detection UV Detection (205 nm) separation->detection integration Integrate Chromatogram Peaks detection->integration calculation Calculate Area % for Each Peak integration->calculation report Generate Purity Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The HILIC-based HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. This protocol is suitable for routine quality control in research and drug development settings, enabling accurate quantification of the active substance and related impurities. For enhanced sensitivity, especially for trace-level impurities, pre-column derivatization with reagents like o-Phthalaldehyde (OPA) followed by fluorescence detection could be explored as an alternative strategy.[3][6]

References

Application Notes: Thermal Analysis of 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-4-methyl-2-pentanone oxalate is an organic salt with potential applications in pharmaceutical development and chemical synthesis. A thorough understanding of its thermal properties is crucial for determining its stability, purity, and suitability for various applications. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the material's behavior when subjected to a controlled temperature program. These analyses can identify decomposition temperatures, weight loss events, and energetic transitions, which are critical parameters for process development, formulation, and storage.

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 625-03-6
Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
Reported Melting Point 125-130 °C (with decomposition)[1][2]

Experimental Protocols

This section details the methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to provide a non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of weight loss for each decomposition step. The first derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum weight loss rate.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting behavior and associated thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic or exothermic events. For this compound, a sharp endotherm associated with melting followed immediately by decomposition is expected. Determine the onset temperature and the peak temperature of this event.

Data Presentation

The following tables summarize the expected quantitative data from the TGA and DSC analyses of this compound.

Table 1: Summary of TGA Data
ParameterResult
Onset of Decomposition (Tonset) ~125 °C
Temperature of Maximum Decomposition Rate (Tpeak) ~135 °C
Total Weight Loss (up to 300 °C) > 95%
Table 2: Summary of DSC Data
ParameterResult
Onset of Endothermic Event ~126 °C
Peak of Endothermic Event ~130 °C
Event Type Melting with concurrent decomposition

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the thermal analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample load Load Sample into TGA Pan weigh->load purge Purge with Nitrogen (50-100 mL/min) load->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Ramp to 300°C at 10°C/min equilibrate->ramp record Record Weight vs. Temperature ramp->record analyze Analyze TGA/DTG Curves record->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Instrument Setup cluster_program_dsc Thermal Program cluster_analysis_dsc Data Analysis weigh_dsc Weigh 2-5 mg of Sample seal_dsc Seal in Aluminum Pan weigh_dsc->seal_dsc load_dsc Load Sample and Reference Pans seal_dsc->load_dsc purge_dsc Purge with Nitrogen (20-50 mL/min) load_dsc->purge_dsc equilibrate_dsc Equilibrate at 25°C purge_dsc->equilibrate_dsc ramp_dsc Ramp to 150°C at 10°C/min equilibrate_dsc->ramp_dsc record_dsc Record Heat Flow vs. Temperature ramp_dsc->record_dsc analyze_dsc Identify Thermal Events (Melting/Decomposition) record_dsc->analyze_dsc

References

Application Notes and Protocols: 4-Amino-4-methyl-2-pentanone Oxalate in Chiral Separations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical and chemical industries for the isolation of enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. One established method for the resolution of racemic mixtures is diastereomeric salt formation. This technique involves the reaction of a racemic acid with a chiral base (or a racemic base with a chiral acid) to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is a chiral amine that can be used as a resolving agent. It is typically employed in its oxalate salt form for stability and ease of handling. This document aims to provide a comprehensive overview of the application of 4-Amino-4-methyl-2-pentanone Oxalate as a resolving agent for the chiral separation of acidic compounds.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this chiral resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, when reacted with a single enantiomer of a chiral resolving agent, they form diastereomers which have distinct physical properties.

The general workflow for this process is as follows:

  • Salt Formation: The racemic acidic compound is reacted with an enantiomerically pure form of 4-Amino-4-methyl-2-pentanone (as its oxalate salt) in a suitable solvent. This reaction yields a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution under controlled conditions (e.g., temperature, solvent composition).

  • Isolation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

  • Liberation of the Enantiomer: The desired enantiomer of the acid is recovered from the isolated diastereomeric salt by treatment with a strong acid to break the salt and subsequent extraction. The resolving agent can also be recovered and potentially recycled.

G racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Resolving Agent (S)-4-Amino-4-methyl-2-pentanone resolving_agent->salt_formation solvent Suitable Solvent solvent->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Acid-S-Base + S-Acid-S-Base) salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer (e.g., S-Acid-S-Base) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) fractional_crystallization->more_soluble isolation Isolation (Filtration) less_soluble->isolation pure_diastereomer Pure Diastereomeric Salt isolation->pure_diastereomer liberation Liberation of Enantiomer (Acid Treatment) pure_diastereomer->liberation pure_enantiomer Pure Enantiomer (e.g., S-Acid) liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Figure 1. General workflow for chiral resolution using diastereomeric salt formation.

Experimental Protocols

While specific, detailed protocols for the use of this compound as a resolving agent are not widely published in publicly available literature, a general protocol based on the principles of diastereomeric salt formation can be outlined. Researchers will need to optimize these conditions for their specific racemic acid.

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid

Materials:

  • Racemic carboxylic acid

  • (R)- or (S)-4-Amino-4-methyl-2-pentanone Oxalate

  • Selection of solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and equipment (flasks, condensers, filtration apparatus, rotary evaporator)

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC, polarimeter)

Methodology:

  • Solvent Screening and Salt Formation:

    • In a series of test tubes, dissolve a small amount of the racemic carboxylic acid in different solvents.

    • Add an equimolar amount of the chiral resolving agent, this compound.

    • Observe for the formation of a precipitate at room temperature and upon cooling. The ideal solvent system will show a significant difference in solubility between the two diastereomeric salts.

  • Preparative Scale Resolution:

    • Dissolve the racemic carboxylic acid (1 equivalent) in the optimized solvent identified in the screening step.

    • Add the chiral resolving agent (0.5 to 1.0 equivalent) to the solution. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher purity of the initially precipitated salt.

    • Heat the mixture to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of the cold solvent.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 1 M HCl) to a pH of approximately 1-2 to break the salt.

    • Extract the liberated carboxylic acid with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis:

    • Determine the yield and the enantiomeric excess (ee) of the obtained acid using chiral HPLC or another suitable analytical technique.

    • The optical rotation can be measured using a polarimeter.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization & Isolation cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Analysis racemic_acid Dissolve Racemic Acid in chosen solvent add_resolving_agent Add this compound racemic_acid->add_resolving_agent heat_dissolve Heat to Dissolve add_resolving_agent->heat_dissolve cool_slowly Cool Slowly to Crystallize heat_dissolve->cool_slowly filter_wash Filter and Wash Crystals cool_slowly->filter_wash suspend_salt Suspend Diastereomeric Salt in Water filter_wash->suspend_salt acidify Acidify with HCl suspend_salt->acidify extract Extract with Organic Solvent acidify->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate analyze Determine Yield and Enantiomeric Excess (ee) dry_evaporate->analyze

Figure 2. Experimental workflow for a typical chiral resolution protocol.

Data Presentation

Due to the lack of specific published data on the use of this compound as a resolving agent, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Solvent Screening for Diastereomeric Salt Crystallization

Racemic AcidResolving Agent EnantiomerSolventTemperature (°C)Observation (Precipitate Formation)
[e.g., Racemic Ibuprofen][(R) or (S)][e.g., Ethanol][e.g., 25][e.g., No precipitate]
[e.g., Racemic Ibuprofen][(R) or (S)][e.g., Ethanol][e.g., 4][e.g., Crystalline precipitate]
[e.g., Racemic Ibuprofen][(R) or (S)][e.g., Acetone][e.g., 25][e.g., Amorphous solid]
...............

Table 2: Results of Chiral Resolution of [Racemic Acid Name]

EntryMolar Ratio (Acid:Base)SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de) of Salt (%)Yield of Liberated Acid (%)Enantiomeric Excess (ee) of Acid (%)Optical Rotation [α]D
1[e.g., 1:1][e.g., Ethanol/Water 9:1][Data][Data][Data][Data][Data]
2[e.g., 1:0.5][e.g., Ethanol/Water 9:1][Data][Data][Data][Data][Data]
3[e.g., 1:1][e.g., Isopropanol][Data][Data][Data][Data][Data]
........................

Conclusion

This compound presents a potentially useful and cost-effective resolving agent for the chiral separation of racemic carboxylic acids via diastereomeric salt formation. The success of this method is highly dependent on the specific properties of the racemic acid and the ability to identify a suitable solvent system that allows for efficient fractional crystallization of the diastereomeric salts. The general protocols and data templates provided in these application notes serve as a starting point for researchers to develop and optimize their own chiral separation processes. It is crucial to perform systematic screening and analysis to achieve high yields and enantiomeric purities.

Troubleshooting & Optimization

Technical Support Center: 4-Amino-4-methyl-2-pentanone Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 4-Amino-4-methyl-2-pentanone Oxalate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Sub-optimal Reaction Route: The direct synthesis from acetone and ammonia is often low-yielding due to the formation of numerous byproducts.[1]Route Selection: For higher yield and purity, the synthesis via mesityl oxide and ammonia is recommended. This route has a reported yield of 63-70% for the oxalate salt.[1][2]
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to unreacted starting materials.Reaction Time & Temperature: For the mesityl oxide route, ensure the mixture is stirred until homogeneous and then allowed to stand for several days to drive the reaction to completion.[2] For the direct acetone route, temperatures may range from room temperature to 90°C.[1]
Loss during Workup/Purification: The product can be lost during filtration or washing if not performed correctly.Proper Workup: When precipitating the oxalate salt, control the temperature to avoid the formation of the more soluble neutral oxalate.[1] Wash the final crystals with cold absolute alcohol to minimize dissolution.[1][2]
Presence of Numerous Side Products Reaction Pathway (Direct Acetone Route): The direct reaction of acetone and ammonia is prone to aldol condensation and other side reactions, forming diacetone alcohol, mesityl oxide, phorone, isophorone, and triacetonamine.[1][3]Catalyst and Parameter Control: If using the direct route, employ acidic catalysts like ammonium salts or cation-exchange resins.[1][3] Carefully control the molar ratio of acetone to ammonia, as well as the reaction temperature and pressure.[1]
Impure Starting Materials: Using impure mesityl oxide can introduce contaminants into the final product.Use Pure Reactants: Ensure the mesityl oxide used is of high purity to minimize side reactions.
Difficulty in Product Purification Complex Reaction Mixture: The direct synthesis from acetone results in a complex mixture that is challenging to separate.[1]Selective Precipitation: The formation of the hydrogen oxalate salt is an effective method for purification. The salt is precipitated from an ethanolic solution.[1][4]
Co-precipitation of Impurities: Other basic impurities may co-precipitate with the desired oxalate salt.Controlled Precipitation: Slowly add the oxalic acid solution to the amine solution with constant stirring to ensure selective crystallization.[1] Heating the mixture to 70°C and filtering while hot can help remove some impurities before crystallization upon cooling.[1][2]
Product is an Oil or Fails to Crystallize Presence of Water: Excess water can interfere with the crystallization of the oxalate salt.Anhydrous Conditions: After the initial reaction with aqueous ammonia, remove excess ammonia and water by passing a stream of dry air.[1][2] Use absolute ethanol for the precipitation step.[1][2][4]
Incorrect Stoichiometry of Oxalic Acid: Adding too much or too little oxalic acid can affect salt formation and crystallization.Titrate a Sample: Before bulk precipitation, titrate a small sample of the amine solution with a standard oxalic acid solution to determine the precise amount needed.[2]

Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route for obtaining high-purity this compound?

A1: The synthesis from mesityl oxide and ammonia is the superior method for obtaining a high-purity product with a predictable and good yield (63-70%).[1][2] The direct synthesis from acetone and ammonia is challenging to control and typically results in a complex mixture of products, making purification difficult and lowering the overall yield.[1][3]

Q2: What are the common byproducts in the synthesis of 4-Amino-4-methyl-2-pentanone, and how can they be minimized?

A2: When synthesizing directly from acetone, common byproducts include diacetone alcohol, mesityl oxide, acetonine, phorone, isophorone, and triacetonamine.[1][3] Minimizing these byproducts is difficult, which is why the mesityl oxide route is preferred as it results in a much cleaner reaction.[1]

Q3: What is the role of oxalic acid in the synthesis?

A3: Oxalic acid is used to form the hydrogen oxalate salt of 4-Amino-4-methyl-2-pentanone. This serves two main purposes: it converts the liquid amine into a stable, crystalline solid, and it acts as a highly effective purification step, as the salt can be selectively precipitated from the reaction mixture.[1]

Q4: Can I use a different acid for the salt formation and purification?

A4: While other acids can form salts with the amine, oxalic acid is well-documented for this specific purification, yielding a crystalline product with a distinct melting point. Using a different acid would require developing and optimizing a new protocol for precipitation and crystallization.

Q5: My reaction yield is consistently low. What are the most critical parameters to check?

A5: For the recommended mesityl oxide route, ensure the following:

  • Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., three days at room temperature after initial stirring) to maximize the conversion.[2]

  • Ammonia Concentration: Use a concentrated aqueous ammonia solution (e.g., 27%) as specified in the protocol.[1][2]

  • Purification Step: Be meticulous during the precipitation and washing of the oxalate salt. Use cold absolute ethanol for washing to prevent the product from dissolving.[1][2]

Experimental Protocols

Protocol 1: Synthesis from Mesityl Oxide and Ammonia (Recommended)

This procedure is adapted from a reliable Organic Syntheses protocol and is recommended for achieving high purity and yield.

Materials:

  • Mesityl oxide (200 g, 2.04 mol)

  • Aqueous ammonia (27%, 280 cc)

  • Oxalic acid (dihydrate, 257 g, 2.04 mol)

  • Absolute ethanol

Procedure:

  • In a 1-L round-bottomed flask with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia.

  • Seal the flask to be nearly airtight and stir the mixture. The reaction is exothermic, so it is advisable to cool the flask with running tap water.

  • Continue stirring for several hours until the mixture becomes homogeneous.

  • Stop stirring and let the sealed flask stand at room temperature for three days.

  • Remove the excess ammonia by blowing a stream of dry air through the solution.

  • Dilute the resulting amine solution with an equal volume of absolute ethanol.

  • In a separate large container, dissolve the required amount of oxalic acid in approximately 4 L of 95% ethanol.

  • Slowly add the amine-ethanol solution to the oxalic acid solution with constant stirring. Cool the container during the addition to prevent the formation of the neutral oxalate.

  • Heat the resulting mixture to 70°C with stirring and filter it while hot through a pre-heated Büchner funnel.

  • Allow the filtrate to cool, promoting the crystallization of the diacetonamine hydrogen oxalate.

  • Collect the crystals by filtration, wash them with cold absolute ethanol, and dry them.

Expected Yield: 285–320 g (63–70%).[2]

Protocol 2: Synthesis from Acetone and Ammonia (Continuous Process Overview)

This route is more complex and generally leads to a mixture of products. The following is a general overview of a continuous process.

Materials:

  • Acetone

  • Ammonia

  • Cation-exchange resin catalyst (e.g., Lewatit K2621)[4]

Procedure Overview:

  • Two cylindrical reactors are connected in series and filled with a cation-exchange resin.

  • Acetone and ammonia are continuously fed into the reactors at controlled flow rates (e.g., 630 g/h of acetone and 25 g/h of ammonia).[4]

  • The reaction is maintained at an elevated temperature and pressure (e.g., 75°C and 14 bar).[4]

  • The reactor output, a complex mixture, is collected.

  • The mixture undergoes distillative work-up to separate light boilers (acetone, mesityl oxide, diacetone alcohol, diacetonamine) from higher boiling products.[4]

  • The diacetonamine fraction is then treated with an ethanolic solution of oxalic acid to precipitate the oxalate salt, as described in Protocol 1.

Data Summary

Table 1: Comparison of Synthetic Routes
ParameterSynthesis from Mesityl OxideSynthesis from Acetone
Starting Materials Mesityl Oxide, AmmoniaAcetone, Ammonia
Catalyst None typically required for aminationAcidic catalysts (e.g., NH₄Cl, Cation-exchange resins)[1][3]
Reported Yield 63-70% (of oxalate salt)[1][2]Variable, often lower for the desired product
Product Purity High[1]Lower, significant byproducts[1]
Key Byproducts MinimalDiacetone alcohol, mesityl oxide, phorone, triacetonamine[1][3]
Process Complexity Straightforward, batch processMore complex, can be run as a continuous process

Visualizations

G Synthesis Pathways of 4-Amino-4-methyl-2-pentanone cluster_0 Route 1: From Acetone (Direct) cluster_1 Route 2: From Mesityl Oxide (Recommended) cluster_2 Final Purification Step Acetone Acetone + NH3 DAA Diacetone Alcohol Acetone->DAA Aldol Condensation Side_Products Side Products (Phorone, Triacetonamine, etc.) Acetone->Side_Products MO Mesityl Oxide DAA->MO Dehydration Pdt1 4-Amino-4-methyl-2-pentanone MO->Pdt1 Michael Addition (NH3) MO->Side_Products Amine_Solution Crude Amine in Ethanol Pdt1->Amine_Solution Crude Product MO2 Mesityl Oxide + NH3 Pdt2 4-Amino-4-methyl-2-pentanone MO2->Pdt2 Conjugate Addition Pdt2->Amine_Solution Crude Product Final_Product 4-Amino-4-methyl-2-pentanone Oxalate (Crystals) Amine_Solution->Final_Product Oxalic_Acid Oxalic Acid in Ethanol Oxalic_Acid->Final_Product Precipitation

Caption: Reaction pathways for the synthesis of 4-Amino-4-methyl-2-pentanone.

G Experimental Workflow: Mesityl Oxide Route Start 1. React Mesityl Oxide with Aqueous Ammonia Stir 2. Stir until Homogeneous (Cooling required) Start->Stir Stand 3. Let Stand for 3 Days at Room Temperature Stir->Stand Remove_NH3 4. Remove Excess NH3 (Dry Air Stream) Stand->Remove_NH3 Dissolve_EtOH 5. Dissolve Crude Amine in Absolute Ethanol Remove_NH3->Dissolve_EtOH Precipitate 7. Add Amine Solution to Acid (Slowly, with stirring) Dissolve_EtOH->Precipitate Prepare_Oxalic 6. Prepare Oxalic Acid Solution in Ethanol Prepare_Oxalic->Precipitate Heat_Filter 8. Heat to 70°C and Filter while Hot Precipitate->Heat_Filter Crystallize 9. Cool Filtrate to Crystallize Product Heat_Filter->Crystallize Collect_Wash 10. Collect Crystals by Filtration and Wash with Cold Ethanol Crystallize->Collect_Wash End 11. Dry Final Product Collect_Wash->End G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Route Which synthetic route was used? Start->Check_Route Acetone_Route Direct Acetone Route: Inherently lower yield. Consider switching to Mesityl Oxide route. Check_Route->Acetone_Route Acetone MO_Route Mesityl Oxide Route Check_Route->MO_Route Mesityl Oxide Check_Time Was reaction time sufficient (e.g., 3 days)? MO_Route->Check_Time Increase_Time Increase reaction time to ensure completion. Check_Time->Increase_Time No Check_Workup Review workup procedure. Was precipitation temperature controlled? Was washing done with cold ethanol? Check_Time->Check_Workup Yes Increase_Time->Check_Workup Optimize_Workup Optimize precipitation and washing steps to minimize product loss. Check_Workup->Optimize_Workup No End Yield Optimized Check_Workup->End Yes Optimize_Workup->End

References

Technical Support Center: Diacetonamine Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of diacetonamine oxalate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing diacetonamine with high purity?

A1: The reaction of mesityl oxide with aqueous ammonia, followed by precipitation of the product as diacetonamine hydrogen oxalate, is a well-established and reliable method.[1] This approach is advantageous as it avoids the formation of significant byproducts such as triacetonamine and triacetondiamine, which can be problematic in the direct synthesis from acetone and ammonia.[1][2]

Q2: What are the common byproducts in diacetonamine oxalate synthesis?

A2: The byproducts largely depend on the synthetic route.

  • From Acetone and Ammonia: This route is prone to forming a complex mixture of byproducts, including diacetone alcohol, mesityl oxide, triacetonamine, triacetondiamine, acetonine, phorone, and isophorone.[2][3]

  • From Mesityl Oxide and Ammonia: This method is significantly cleaner. However, potential impurities include a small amount of ammonium hydrogen oxalate (around 1-1.2%), the neutral diacetonamine oxalate salt instead of the desired hydrogen oxalate, and various colored impurities.[1][4]

Q3: How critical is the reaction time for the synthesis of diacetonamine from mesityl oxide?

A3: Reaction time is a critical parameter. For the reaction of mesityl oxide with aqueous ammonia, an initial stirring period of three to eight hours is typically required for the mixture to become homogeneous.[1][4] Following this, allowing the mixture to stand for approximately three days at room temperature is considered optimal for maximizing the yield. Shorter periods may result in an incomplete reaction, while significantly longer periods can lead to decreased yields due to byproduct formation.[1][4]

Q4: What safety precautions should be taken during the synthesis?

A4: The reaction between mesityl oxide and ammonia is exothermic, so it is advisable to cool the reaction flask to manage the heat generated.[1][4] Standard laboratory safety practices, including the use of a fume hood, gloves, and safety glasses, are essential, especially when handling ammonia and organic solvents.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Reaction time may be too short. 2. Extended Reaction Time: Excessively long reaction times can lead to byproduct formation and reduced yield.[1] 3. Loss During Workup: Premature crystallization during hot filtration.[1]1. Ensure the reaction mixture stands for the recommended three days after becoming homogeneous.[1][4] 2. Avoid extending the reaction time significantly beyond the optimal period.[1] 3. Preheat the Büchner funnel before filtering the hot solution to prevent product loss.[1] Recover additional product by distilling the mother liquor.[1][4]
Colored Product (Yellowish or Dark Crystals) 1. Formation of Colored Impurities. 2. Extended Contact with Mother Liquor: Leaving the crystals in the mother liquor for too long can cause discoloration.[1][4]1. Wash the crystals with hot absolute alcohol to remove colored impurities.[1][4][5] 2. For higher purity, recrystallize the product from absolute alcohol.[1]
Incorrect Melting Point (Broad or Lower than 126-127°C) 1. Presence of Impurities: Such as triacetonamine or other condensation byproducts (more common in the acetone route).[1][5] 2. Formation of the Neutral Oxalate Salt: Overheating during the addition of the amine solution to the oxalic acid solution can lead to the formation of the neutral salt, which has a different melting point.[1][4][5] 3. Presence of Ammonium Hydrogen Oxalate: A common impurity, though it has a minimal effect on the melting point in small amounts.[4][5]1. Recrystallize the product from absolute alcohol to remove impurities.[5] 2. Cool the reaction vessel during the addition of the diacetonamine solution to the oxalic acid, especially during the latter half of the addition.[1][4][5] 3. Thoroughly wash the final crystals with cold absolute alcohol.[5]
No Crystals Forming or Oily Product 1. Excessive Solvent: The product may be too soluble to crystallize.[5] 2. Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.[5]1. Concentrate the solution by carefully evaporating some of the solvent and attempt recrystallization again.[5] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals.[5]

Data on Common Byproducts

The following table summarizes the common byproducts associated with the two primary synthetic routes for diacetonamine.

Synthetic Route Key Byproducts Purity of Diacetonamine Oxalate
Acetone + Ammonia Diacetone alcohol, Mesityl oxide, Triacetonamine, Triacetondiamine, Acetonine, Phorone, Isophorone[2][3]Lower, due to the complex mixture requiring extensive purification.[2]
Mesityl Oxide + Ammonia Ammonium hydrogen oxalate (typically 1-1.2%), Neutral diacetonamine oxalate, Colored impurities[1][4]High, the product is generally free from triacetonamine and triacetondiamine.[1][2][4]

Experimental Protocol: Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide

This protocol is adapted from a well-established procedure.[1][4][6]

Materials:

  • Mesityl oxide (200 g, 2.0 moles)

  • Aqueous ammonia (27%, 280 cc)

  • Oxalic acid dihydrate (~230-260 g, to be determined by titration)

  • 95% Ethanol (4 L)

  • Absolute ethanol (for washing)

Equipment:

  • 1-L round-bottom flask with a mechanical stirrer

  • Large evaporating dish or beaker

  • Büchner funnel and filtration apparatus

  • Heating mantle or steam cone

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia. The flask should be nearly air-tight.

  • Initial Reaction: Stir the mixture vigorously. Cool the flask with running tap water to manage the exothermic reaction. Continue stirring for 3-8 hours until the mixture becomes homogeneous.

  • Standing Period: Once homogeneous, stop stirring, seal the flask, and let it stand at room temperature for three days.[1][4]

  • Ammonia Removal and Dilution: Remove the excess ammonia by blowing a stream of dry air through the solution. Dilute the resulting amine solution with an equal volume of absolute alcohol.

  • Titration: Titrate a small sample of the diluted amine solution with a standard solution of oxalic acid to determine the amount of oxalic acid needed to form the acid salt.

  • Salt Formation: Dissolve the calculated amount of oxalic acid dihydrate in 4 L of 95% ethanol in a large evaporating dish. Slowly add the amine solution to the oxalic acid solution with constant stirring. It is important to cool the container during the addition of the last half of the amine solution to prevent the formation of the neutral oxalate salt.[1][4]

  • Crystallization: Heat the mixture to 70°C with constant stirring, then filter it while hot through a preheated Büchner funnel. Allow the filtrate to cool to crystallize the diacetonamine hydrogen oxalate.

  • Product Recovery: Collect the crystals by filtration. Additional product can be obtained by distilling the mother liquor.

  • Drying: Wash the collected crystals with cold absolute alcohol and allow them to dry. The expected yield is 285–320 g (63–70%), with a melting point of 126–127°C.[1][6]

Visualizations

G cluster_synthesis Diacetonamine Oxalate Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction_complete Reaction & Workup Complete start->reaction_complete low_yield Low Yield? reaction_complete->low_yield product_ok Product Meets Specifications colored_product Colored Product? low_yield->colored_product No check_time Check Reaction Time & Workup Procedure low_yield->check_time Yes wrong_mp Incorrect Melting Point? colored_product->wrong_mp No wash_crystals Wash with Hot Absolute Alcohol colored_product->wash_crystals Yes wrong_mp->product_ok No check_salt Verify Acid Salt Formation (Control Temperature) wrong_mp->check_salt Yes check_time->colored_product wash_crystals->wrong_mp recrystallize Recrystallize from Absolute Alcohol recrystallize->product_ok check_salt->recrystallize

Caption: Troubleshooting workflow for diacetonamine oxalate synthesis.

References

Technical Support Center: Purification of 4-Amino-4-methyl-2-pentanone Oxalate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Amino-4-methyl-2-pentanone Oxalate via recrystallization. This resource offers troubleshooting for common experimental issues, answers to frequently asked questions, and a detailed experimental protocol.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No crystal formation upon cooling The solution is not sufficiently saturated (too much solvent was used).Gently heat the solution to evaporate a portion of the solvent to increase the solute concentration, then allow it to cool again.
Supersaturation of the solution.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
"Oiling out" - formation of a liquid layer instead of solid crystals The boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solubility, and then cool slowly.
The solution is too concentrated.Add a small amount of additional hot solvent to the mixture and re-dissolve the oil, then allow for slow cooling.
Presence of impurities that depress the melting point.Consider a preliminary purification step or select a different solvent system.
Low yield of purified crystals Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
Washing the crystals with a solvent that is not ice-cold.Always use ice-cold solvent to wash the collected crystals to minimize dissolution of the product.
Colored impurities in the final product Presence of colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the desired product.
Crystals are very fine or powdery The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, absolute ethanol is a recommended solvent for the recrystallization of this compound. The compound is also soluble in water and other alcohols, so a mixed solvent system, such as ethanol-water, could also be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Q2: What are the likely impurities in my crude this compound?

A2: If synthesized from acetone, potential impurities include diacetone alcohol, mesityl oxide, and triacetonamine. These byproducts arise from the condensation reactions of acetone during the synthesis of the diacetonamine precursor.

Q3: How can I improve the purity of my final product?

A3: To enhance purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow for slow cooling to promote the formation of well-ordered crystals, which are less likely to trap impurities. A second recrystallization step can be performed if the initial purity is not satisfactory.

Q4: My recrystallized product has a wide melting point range. What does this indicate?

A4: A broad melting point range typically signifies the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. The melting point of this compound is reported to be in the range of 125-130 °C (with decomposition)[1].

Data Presentation

Due to the limited availability of specific quantitative solubility data in the peer-reviewed literature, the following table provides a qualitative overview of solvent suitability for the recrystallization of this compound.

Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
Ethanol Sparingly SolubleSolubleGood
Water SolubleVery SolubleFair (potential for high loss in mother liquor)
Isopropanol Sparingly SolubleSolubleGood
Acetone SolubleVery SolublePoor (low recovery expected)
Hexane InsolubleInsolubleUnsuitable as a single solvent, but could be used as an anti-solvent in a mixed solvent system.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using a single solvent system.

Materials:

  • Crude this compound

  • Absolute Ethanol (or another suitable solvent)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Solvent Selection: Begin by performing a small-scale test to confirm the suitability of the chosen solvent (e.g., absolute ethanol). The compound should be sparingly soluble at room temperature but dissolve readily upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the solvent and heat the mixture gently. Continue to add the solvent in small portions until the solid has completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper. Filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The purified crystals can then be transferred to a watch glass for final drying.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_isolation Isolation cluster_final Final Product Crude_Product Crude Product Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Solvent Select Solvent Solvent->Dissolution Hot_Filtration Hot Filtration (remove insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

References

preventing discoloration of diacetonamine oxalate crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling and purification of diacetonamine oxalate, with a specific focus on preventing and resolving crystal discoloration.

Frequently Asked Questions (FAQs)

Q1: What is diacetonamine oxalate and why is it used?

Diacetonamine is a valuable synthetic intermediate in the preparation of various pharmaceuticals and heterocyclic compounds. It is often isolated and purified as its hydrogen oxalate salt, which is a stable, crystalline solid. This form is convenient for storage and handling, and the crystallization process effectively removes impurities.[1][2]

Q2: What causes the discoloration of diacetonamine oxalate crystals?

Discoloration, often appearing as a yellow or dark tint, can be attributed to several factors:

  • Presence of Impurities: Colored impurities from the synthesis of diacetonamine can become trapped within the crystal lattice.[1][3]

  • Prolonged Contact with Mother Liquor: Leaving the crystals in contact with the mother liquor for an extended period after crystallization can lead to discoloration.[1][3][4]

  • Decomposition: Diacetonamine oxalate can decompose if heated for too long or at excessively high temperatures during the purification process.[1]

Q3: What is the expected appearance and melting point of pure diacetonamine hydrogen oxalate?

Pure diacetonamine hydrogen oxalate should be a white to off-white crystalline powder.[5] The expected melting point is in the range of 126-127°C.[1][2][3]

Q4: What are the recommended solvents for recrystallizing diacetonamine oxalate?

Absolute or 95% ethanol is the recommended solvent for the recrystallization of diacetonamine hydrogen oxalate.[1] This is because the compound is soluble in hot ethanol and less soluble in cold ethanol, which is ideal for effective purification by recrystallization.[1]

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered with diacetonamine oxalate crystals.

Issue Potential Cause(s) Recommended Solution(s)
Crystals are discolored (yellow or dark) 1. Trapped impurities from the reaction.[1][3] 2. Prolonged contact with the mother liquor.[1][3][4] 3. Thermal decomposition from excessive heating.[1]1. Wash with Hot Alcohol: Wash the discolored crystals with hot absolute alcohol to dissolve and remove surface impurities.[1][3][4] 2. Recrystallization: Perform a recrystallization from fresh, hot absolute or 95% ethanol.[1][3] 3. Minimize Heating Time: Avoid prolonged heating during the dissolution and filtration steps of recrystallization.[1]
Low Yield of Crystals 1. Incomplete initial reaction.[1][3] 2. Use of excessive solvent during recrystallization.[1] 3. Premature crystallization during hot filtration.[1][3]1. Optimize Reaction Time: Ensure the initial synthesis reaction runs to completion as per the protocol.[1][3] 2. Reduce Solvent Volume: If crystallization is poor, carefully evaporate some of the solvent and attempt to recrystallize again.[1] 3. Preheat Funnel: Ensure the Büchner funnel and filter paper are preheated before hot filtration to prevent the product from crashing out.[1][3]
Product "Oils Out" Instead of Forming Crystals 1. Presence of significant impurities lowering the melting point.[1] 2. Solution is cooling too rapidly.1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[1] 2. Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1]
Melting Point is Low or has a Broad Range 1. Presence of impurities such as triacetonamine or residual solvent.[1] 2. Incorrect formation of the neutral oxalate salt instead of the desired acid salt.[1]1. Perform a Second Recrystallization: This should help in removing the remaining impurities.[1] 2. Ensure Proper Salt Formation: During synthesis, cool the reaction vessel when adding the diacetonamine solution to the oxalic acid to favor the formation of the hydrogen oxalate salt.[1][4]

Experimental Protocol: Recrystallization of Diacetonamine Oxalate

This protocol details the procedure for purifying discolored diacetonamine oxalate crystals.

Materials:

  • Discolored diacetonamine oxalate

  • Absolute or 95% ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or steam bath)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the impure diacetonamine oxalate in an Erlenmeyer flask. Add a minimal amount of absolute or 95% ethanol. Gently heat the mixture with constant stirring to about 70°C to dissolve the salt.[1] Add more hot ethanol in small portions until the solid is completely dissolved. Avoid using an excessive amount of solvent.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities.[1][3] This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature in a clean vessel.[1] Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a clean Büchner funnel. Wash the crystals with a small amount of cold absolute alcohol to remove any remaining soluble impurities and mother liquor.[1][3][4]

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature. The final product should be white crystals with a melting point of 126-127°C.[1][2]

Quantitative Data Summary

Parameter Value Notes
Expected Yield (from Mesityl Oxide) 63-70%Based on the theoretical amount from the starting material.[1][2][3][6]
Melting Point (Pure) 126-127°CA lower or broader melting point indicates the presence of impurities.[1][2][3]
Recrystallization Temperature ~70°CTemperature for dissolving the oxalate salt in ethanol.[1][4][6]
Common Impurities Mesityl Oxide, Diacetone Alcohol, Acetone, TriacetonamineThese can affect the purity and appearance of the final product.[1][5]

Troubleshooting Workflow

This diagram outlines the logical steps for addressing the issue of discolored diacetonamine oxalate crystals.

G Troubleshooting Discolored Diacetonamine Oxalate start Discolored Crystals Observed wash Wash crystals with hot absolute alcohol start->wash assess_color1 Assess Crystal Color wash->assess_color1 recrystallize Perform recrystallization from absolute/95% ethanol assess_color1->recrystallize Still Discolored success Pure, Colorless Crystals (MP: 126-127°C) assess_color1->success Colorless assess_color2 Assess Crystal Color and Purity (MP) recrystallize->assess_color2 assess_color2->success Colorless & Pure failure Discoloration/Impurity Persists assess_color2->failure Still Discolored/Impure review_protocol Review synthesis protocol for sources of impurity failure->review_protocol

References

Navigating Thermal Stability: A Technical Support Center for 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the thermal stability of 4-Amino-4-methyl-2-pentanone Oxalate during chemical reactions. Adherence to these protocols is crucial for ensuring experimental safety, reproducibility, and the integrity of your research outcomes.

Troubleshooting Guide: Managing Thermal Excursions

Unexpected temperature increases during a reaction can indicate a potential thermal runaway. This guide provides a step-by-step approach to troubleshoot and mitigate such events.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Rise - Inadequate cooling capacity- Incorrect reagent addition rate- Exothermic decomposition initiated1. Immediately stop the addition of any reagents.2. Increase cooling to the maximum capacity.3. If the temperature continues to rise, prepare for emergency quenching by adding a pre-cooled, inert solvent.4. If the reaction is in a jacketed reactor, ensure the cooling fluid is circulating correctly.5. Document the event in detail for future process safety analysis.
Localized Hotspots in the Reaction Mixture - Poor mixing or agitation- Viscous reaction mass preventing efficient heat transfer1. Increase the agitation speed, if safe to do so.2. Check for any mechanical issues with the stirrer.3. Consider diluting the reaction mixture with a suitable, pre-warmed solvent to reduce viscosity.
Higher than Expected Reaction Temperature - Incorrect setpoint on the heating/cooling unit- Inaccurate temperature probe reading- Change in reaction concentration or scale1. Verify the setpoint of the thermocontroller.2. Calibrate the temperature probe against a certified thermometer.3. Re-evaluate the heat flow calculations for the current scale and concentration.
Gradual, Unexplained Temperature Increase - Slow decomposition of a reaction component- Fouling of the reactor's heat transfer surface1. Monitor the reaction progress closely using in-process analytical tools (e.g., HPLC, UPLC) to check for unexpected side products.2. If possible, take a sample for thermal analysis (e.g., DSC) to assess the thermal stability of the current reaction mixture.3. After the reaction, inspect the reactor for any deposits that may have impeded heat transfer.

Frequently Asked Questions (FAQs)

Q1: What is the known decomposition temperature of this compound?

Q2: What are the primary signs of thermal instability in my reaction?

A2: Key indicators include a sudden and rapid increase in temperature, an unexpected rise in pressure, a change in the color or viscosity of the reaction mixture, and the evolution of gas.

Q3: How can I proactively manage the thermal stability of my reaction?

A3: Implementing robust process controls is essential. This includes ensuring adequate cooling capacity for your reactor, controlling the rate of reagent addition, maintaining efficient agitation, and continuously monitoring the reaction temperature. For new or scaled-up processes, performing a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry is highly recommended.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. If there is a risk of dust generation, a dust mask or respirator should be used. Work in a well-ventilated area, such as a fume hood.

Q5: What should I do in case of a small spill of this compound?

A5: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent.

Experimental Protocols

A critical aspect of managing thermal stability is the ability to characterize the thermal properties of your materials and reactions. Below are generalized methodologies for key analytical techniques.

Protocol 1: Differential Scanning Calorimetry (DSC) for Onset Decomposition Temperature

  • Objective: To determine the onset temperature of thermal decomposition.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond the expected decomposition (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event, which indicates the beginning of decomposition.

Protocol 2: Reaction Calorimetry for Heat Flow Monitoring

  • Objective: To measure the heat generated by the reaction in real-time.

  • Apparatus: A reaction calorimeter (e.g., RC1, EasyMax).

  • Procedure:

    • Set up the reaction in the calorimeter according to your standard laboratory procedure.

    • Ensure the temperature probes and calibration are accurate.

    • Begin the reaction and monitor the heat flow data continuously.

    • The rate of reagent addition can be controlled based on the real-time heat evolution to maintain a safe operating temperature.

  • Data Analysis: The data will provide the total heat of reaction, the heat release rate, and the maximum temperature of the reaction under the studied conditions, which is crucial for safe scale-up.

Visualizing Workflows

Troubleshooting Thermal Deviations Workflow

TroubleshootingWorkflow Start Temperature Deviation Detected StopAddition Immediately Stop Reagent Addition Start->StopAddition AssessSeverity Assess Severity of Deviation StopAddition->AssessSeverity MinorDeviation Minor Deviation AssessSeverity->MinorDeviation Minor MajorDeviation Major Deviation AssessSeverity->MajorDeviation Major InvestigateCause Investigate Root Cause MinorDeviation->InvestigateCause EmergencyShutdown Initiate Emergency Shutdown Procedure MajorDeviation->EmergencyShutdown CorrectiveAction Implement Corrective Action InvestigateCause->CorrectiveAction Document Document Findings and Actions CorrectiveAction->Document Resume Resume Reaction with Caution Document->Resume PostIncidentReview Conduct Post-Incident Review Document->PostIncidentReview Quench Quench Reaction EmergencyShutdown->Quench Quench->Document

Caption: A logical workflow for troubleshooting thermal deviations.

Safe Handling and Reaction Monitoring Workflow

SafeHandlingWorkflow Start Plan Experiment ReviewSDS Review Safety Data Sheet (SDS) Start->ReviewSDS ThermalHazardAssessment Perform Thermal Hazard Assessment (e.g., DSC) ReviewSDS->ThermalHazardAssessment PPE Select Appropriate PPE ThermalHazardAssessment->PPE Setup Set Up Reaction in Fume Hood PPE->Setup ControlledAddition Controlled Reagent Addition Setup->ControlledAddition Monitor Continuously Monitor Temperature and Agitation ControlledAddition->Monitor InProcessAnalysis In-Process Analysis (Optional) Monitor->InProcessAnalysis Workup Safe Reaction Work-up and Quenching Monitor->Workup WasteDisposal Proper Waste Disposal Workup->WasteDisposal End Experiment Complete WasteDisposal->End

Caption: A workflow for the safe handling and monitoring of reactions.

Technical Support Center: Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate.

Troubleshooting Guides

The synthesis of 4-Amino-4-methyl-2-pentanone, also known as diacetonamine, can be approached via two primary routes: the direct reaction of acetone with ammonia, or the reaction of mesityl oxide with ammonia. The choice of route significantly impacts the side reaction profile and the complexity of purification.

Route 1: Synthesis from Acetone and Ammonia

This one-pot method is atom-economical but is often complicated by a number of side reactions stemming from the self-condensation of acetone. This leads to a complex reaction mixture and challenging purification.[1]

Table 1: Troubleshooting Side Reactions in the Acetone-Ammonia Route

Side Product Formation Mechanism Prevention and Mitigation Strategies
Diacetone AlcoholAldol condensation of two acetone molecules.[1]Optimize temperature and catalyst to favor the amination reaction over aldol condensation.
Mesityl OxideDehydration of diacetone alcohol.[1]Control reaction temperature and time to minimize dehydration.
Phorone and IsophoroneFurther condensation reactions of acetone and mesityl oxide.[1]Maintain a high molar excess of ammonia to favor the formation of the primary amine.
TriacetonamineReaction of diacetonamine with another molecule of acetone.[1][2]Use a significant excess of ammonia. Control reaction time to limit further reactions of the product.
Route 2: Synthesis from Mesityl Oxide and Ammonia

This method is a more direct conjugate addition of ammonia to the α,β-unsaturated ketone, mesityl oxide. It is generally the preferred route as it results in a cleaner reaction with fewer byproducts and simpler purification.[1][2]

Table 2: Troubleshooting for the Mesityl Oxide-Ammonia Route

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.[2]Ensure the reaction mixture becomes homogeneous during initial stirring. Allow the reaction to proceed for the recommended time (e.g., three days at room temperature).[2][3]
Reaction time is too long, leading to byproduct formation.[2][3]Avoid significantly extending the reaction time beyond the optimal period.
Loss of product during workup.[2]Preheat the Büchner funnel when filtering the hot solution of the oxalate salt to prevent premature crystallization.[2] Recover additional product from the mother liquor through distillation.[2]
Product is Darkly Colored Formation of colored impurities.[2]Wash the crystals with hot absolute alcohol.[2] Avoid leaving the crystals in the mother liquor for extended periods before filtration.[2]
Formation of Neutral Oxalate Salt Overheating during the addition of the amine solution to the oxalic acid solution.[2][3][4]Cool the reaction vessel, particularly during the addition of the latter half of the amine solution.[2][3]
Inconsistent Melting Point Presence of impurities.The primary product should be free of triacetonamine and other condensation byproducts. A small amount of ammonium hydrogen oxalate may be present but generally does not significantly affect the melting point.[3] For high purity, recrystallize the product from absolute alcohol.[2]

Frequently Asked Questions (FAQs)

Q1: Which is the more reliable method for synthesizing this compound with high purity?

A1: The reaction of mesityl oxide with aqueous ammonia, followed by precipitation of the product as the hydrogen oxalate salt, is the most reliable and well-established method. This approach is advantageous as it avoids the formation of significant byproducts like triacetonamine, which are common in the direct synthesis from acetone and ammonia.[2]

Q2: How critical is the reaction time for the synthesis from mesityl oxide?

A2: Reaction time is a critical parameter. An initial stirring period of three to eight hours is typically required for the mixture to become homogeneous. Following this, allowing the mixture to stand for approximately three days at room temperature is considered optimal for maximizing the yield. Shorter periods may lead to an incomplete reaction, while significantly longer times can result in decreased yields due to side reactions.[2][3]

Q3: My this compound crystals are colored. How can I purify them?

A3: Colored impurities can often be removed by washing the crystals with hot absolute alcohol. Discoloration can sometimes occur if the crystals are left in the mother liquor for an extended period before filtration. For the highest purity, recrystallization from absolute alcohol is recommended.[2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: The reaction between mesityl oxide and ammonia is exothermic. It is advisable to cool the reaction flask, for example, with running tap water, to manage the heat generated. Standard laboratory safety practices, including the use of personal protective equipment (fume hood, gloves, safety glasses), should be strictly followed, especially when handling ammonia and organic solvents.[2]

Q5: Is it possible to synthesize diacetonamine directly from acetone?

A5: While it is possible to prepare diacetonamine directly from acetone and ammonia, this method is often less satisfactory due to the formation of numerous byproducts, including triacetonamine, triacetondiamine, and resinous materials. The synthesis via mesityl oxide is generally preferred for obtaining a purer product.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Mesityl Oxide

This protocol is adapted from established literature procedures and is the recommended method for obtaining a high-purity product.[2][3]

Materials:

  • Mesityl oxide (200 g)

  • 27% Aqueous ammonia (280 cc)

  • Absolute ethanol

  • Oxalic acid

  • 1 L Round-bottom flask with mechanical stirrer

  • Büchner funnel

  • Evaporating dish

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia. Ensure the setup is nearly air-tight.

  • Initial Reaction: Stir the mixture vigorously. The reaction is exothermic, so cool the flask with running tap water. Continue stirring for 3-8 hours until the mixture becomes homogeneous. Exposure to sunlight can reduce the time required.[3]

  • Standing Period: Once homogeneous, stop stirring, seal the flask, and let it stand at room temperature for three days.[2][3]

  • Ammonia Removal and Dilution: Remove the excess ammonia by blowing dry air through the solution. Then, dissolve the solution in an equal volume of absolute ethanol.

  • Oxalate Salt Formation: Titrate a sample of the amine solution with a standard oxalic acid solution to determine the required amount of oxalic acid to form the acid salt. Dissolve the calculated amount of oxalic acid in 95% ethanol. Slowly add the amine solution to the oxalic acid solution with constant stirring. Cool the container during the addition of the last half of the amine solution to prevent the formation of the neutral oxalate.[3]

  • Crystallization and Filtration: Heat the resulting mixture to 70°C with constant stirring and filter it while hot through a preheated Büchner funnel.[2] Allow the filtrate to cool to promote crystallization of the diacetonamine hydrogen oxalate.

  • Product Recovery and Drying: Collect the crystals by filtration. Additional product can be obtained by distilling the mother liquor. Wash the collected crystals with cold absolute alcohol and dry them. The expected yield is 285–320 g (63–70%).[1][4]

Protocol 2: Synthesis from Acetone and Ammonia (General Approach)

A definitive, high-yield protocol for the selective synthesis of diacetonamine from acetone is not well-established due to the prevalence of side reactions. The general approach involves the reaction of acetone and ammonia in the presence of an acidic catalyst.[1]

General Considerations:

  • Catalysts: Acidic catalysts such as ammonium chloride or cation-exchange resins are often used.[1]

  • Reactant Ratio: The molar ratio of acetone to ammonia is a critical parameter that influences the product distribution. A high excess of ammonia is generally recommended to favor the formation of the primary amine.

  • Temperature and Pressure: The reaction can be carried out at temperatures ranging from room temperature to 90°C and may require elevated pressure.[1]

  • Purification: The reaction mixture will contain unreacted acetone, diacetone alcohol, mesityl oxide, and various other byproducts. Extensive purification, such as distillation and chromatography, is required to isolate the desired product.[1]

Visualizations

Side_Reactions_Acetone_Route Acetone Acetone Diacetone_Alcohol Diacetone Alcohol Acetone->Diacetone_Alcohol Aldol Condensation Ammonia Ammonia Diacetonamine 4-Amino-4-methyl-2-pentanone (Diacetonamine) Ammonia->Diacetonamine Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide -H2O Mesityl_Oxide->Diacetonamine +NH3 Phorone Phorone Mesityl_Oxide->Phorone + Acetone -H2O Triacetonamine Triacetonamine Diacetonamine->Triacetonamine + Acetone -H2O

Caption: Side reactions in the synthesis from acetone and ammonia.

Mesityl_Oxide_Route_Workflow Start Start: Mesityl Oxide + Aqueous Ammonia Reaction Stirring (3-8h) at Room Temperature (Cooling required) Start->Reaction Standing Standing for 3 Days Reaction->Standing Workup Remove Excess NH3 Dissolve in Ethanol Standing->Workup Troubleshooting1 Troubleshooting: Low Yield Standing->Troubleshooting1 Precipitation Add Ethanolic Oxalic Acid (Control Temperature) Workup->Precipitation Isolation Heat to 70°C Hot Filtration Precipitation->Isolation Troubleshooting3 Troubleshooting: Neutral Oxalate Formation Precipitation->Troubleshooting3 Crystallization Cool Filtrate to Crystallize Isolation->Crystallization Final_Product Final Product: This compound Crystallization->Final_Product Troubleshooting2 Troubleshooting: Colored Product Crystallization->Troubleshooting2

Caption: Experimental workflow for the mesityl oxide route.

References

Technical Support Center: Removal of Ammonium Hydrogen Oxalate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ammonium hydrogen oxalate impurities in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ammonium hydrogen oxalate impurity in my sample?

Ammonium hydrogen oxalate can be introduced as a contaminant from various sources, including:

  • Reagents: It may be present as an impurity in starting materials or reagents used in your synthesis.

  • Byproduct Formation: It can form as a byproduct in reactions involving ammonia or ammonium salts and oxalic acid or oxalate-containing compounds.

  • Cleaning Residues: Inadequate cleaning of reaction vessels or equipment can lead to cross-contamination.

Q2: At what temperature does ammonium hydrogen oxalate decompose?

Ammonium oxalate begins to decompose at approximately 215°C and the decomposition is complete by 265°C. The primary decomposition products are ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂).[1] This property can be exploited for its removal if your compound of interest is thermally stable at these temperatures.

Q3: What are the general approaches to remove ammonium hydrogen oxalate impurity?

There are four primary methods for removing ammonium hydrogen oxalate impurities:

  • Thermal Decomposition: Heating the sample to decompose the impurity into volatile gases.

  • Recrystallization: Selectively crystallizing the desired compound from a solvent where the impurity has different solubility characteristics.

  • Precipitation: Selectively precipitating the oxalate impurity from a solution.

  • Chromatography: Separating the impurity from the desired compound using techniques like ion exchange or high-performance liquid chromatography (HPLC).

Troubleshooting Guides

Method 1: Thermal Decomposition

This method is suitable for thermally stable compounds that do not decompose at temperatures above 270°C.

Troubleshooting:

Issue Possible Cause Solution
Incomplete removal of the impurity. The temperature was too low or the heating time was insufficient.Increase the temperature to 270-300°C and/or extend the heating time. Ensure uniform heating of the sample.
Degradation of the desired compound. The compound is not stable at the required decomposition temperature.This method is not suitable for your compound. Consider other removal techniques. You can assess the thermal stability of your compound's functional groups; for example, carboxyl groups can start decomposing around 573 K, while ether and epoxy groups are more stable at higher temperatures.[2][3]
Discoloration of the sample. Side reactions or degradation of the desired compound.Lower the temperature and increase the heating time, or perform the decomposition under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Experimental Protocol: Thermal Decomposition

  • Place the solid sample containing the ammonium hydrogen oxalate impurity in a suitable vessel (e.g., a round-bottom flask or a sublimation apparatus).

  • Heat the vessel to a temperature between 270°C and 300°C under a constant flow of inert gas (e.g., nitrogen) to carry away the gaseous decomposition products.

  • Maintain this temperature for a period sufficient to ensure complete decomposition of the impurity (typically 1-2 hours, but may require optimization).

  • Cool the vessel to room temperature under the inert gas flow.

  • The remaining solid should be the purified desired compound. Analyze a small sample to confirm the absence of the oxalate impurity.

Logical Workflow for Thermal Decomposition

thermal_decomposition_workflow start Start: Sample with Ammonium Hydrogen Oxalate Impurity check_stability Is the target compound thermally stable > 270°C? start->check_stability heat_sample Heat sample to 270-300°C under inert atmosphere check_stability->heat_sample Yes end_unsuitable End: Method Unsuitable check_stability->end_unsuitable No hold_temp Hold at temperature for 1-2 hours heat_sample->hold_temp cool_sample Cool to room temperature hold_temp->cool_sample analyze Analyze for residual impurity cool_sample->analyze end_purified End: Purified Sample analyze->end_purified

Caption: Workflow for removing ammonium hydrogen oxalate via thermal decomposition.

Method 2: Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of the desired compound and the impurity in a particular solvent.

Troubleshooting:

Issue Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to increase the concentration of your compound and attempt to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of your pure compound.[4][5]
Oiling out (formation of an oily layer instead of crystals). The boiling point of the solvent is higher than the melting point of your compound.Choose a solvent with a lower boiling point.
The compound is precipitating too quickly from a supersaturated solution.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery of the desired compound. The chosen solvent has a relatively high solubility for your compound even at low temperatures.Select a different solvent or a solvent mixture where your compound has lower solubility at cold temperatures.
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
Impurity still present in the crystals. The chosen solvent does not effectively differentiate between the compound and the impurity.Select a solvent where the ammonium hydrogen oxalate has high solubility at both hot and cold temperatures, while your compound has high solubility at hot and low solubility at cold temperatures.

Data Presentation: Solubility Data

The following tables provide solubility data for ammonium hydrogen oxalate and common Active Pharmaceutical Ingredients (APIs) in various solvents to aid in solvent selection for recrystallization.

Table 1: Solubility of Ammonium Hydrogen Oxalate Monohydrate in Water [6]

Temperature (°C)Solubility ( g/100 mL)
02.36
103.21
204.45
306.08
408.18
5010.8
6014.0
8022.4
10034.6

Note: Ammonium hydrogen oxalate is slightly soluble in ethanol and insoluble in benzene and carbon tetrachloride.[6] It has low solubility in methanol.[7]

Table 2: Solubility of Common APIs in Various Solvents

API Water Ethanol Methanol Acetone Ethyl Acetate
Paracetamol 1:70 (hot 1:20)[8]1:7[8]1:10[8]1:13[8]Soluble[9]
Ibuprofen Slightly soluble[10]Soluble[10]SolubleSoluble[10]Soluble[10]
Metformin Freely solubleSlightly solubleSolubleInsolubleInsoluble

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on the solubility data, choose a solvent or solvent system where your desired compound is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the ammonium hydrogen oxalate has contrasting solubility.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to your impure solid to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurity.

  • Drying: Dry the purified crystals.

Recrystallization Decision Tree

recrystallization_decision_tree start Start: Impure Solid select_solvent Select Solvent based on Differential Solubility start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes troubleshoot Troubleshoot: - Too much solvent? - Supersaturated? - Oiling out? crystals_form->troubleshoot No dry Dry Purified Crystals filter_wash->dry end End: Purified Compound dry->end troubleshoot->dissolve Adjust & Retry

Caption: Decision-making process for purification by recrystallization.

Method 3: Precipitation

This method involves the addition of a reagent that selectively forms an insoluble salt with the oxalate ion, which can then be removed by filtration.

Troubleshooting:

Issue Possible Cause Solution
Incomplete precipitation of oxalate. Incorrect pH.Adjust the pH of the solution. For calcium oxalate precipitation, a pH between 5 and 9 is generally effective.[11][12]
Insufficient amount of precipitating agent.Add a stoichiometric excess of the precipitating agent (e.g., calcium chloride).
Co-precipitation of the desired compound. The desired compound also forms an insoluble salt with the precipitating agent.This method may not be suitable. Consider a different precipitating agent or another purification method.
The desired compound is entrapped in the precipitate.Ensure slow addition of the precipitating agent with vigorous stirring to promote the formation of purer crystals of the oxalate salt.
Precipitate is too fine and difficult to filter. Rapid precipitation leading to small particle size.Add the precipitating agent slowly and with good mixing. Aging the precipitate (letting it stand for a period) can also increase particle size.

Experimental Protocol: Precipitation with Calcium Chloride

  • Dissolve the sample containing the ammonium hydrogen oxalate impurity in an appropriate solvent (water is often suitable).

  • Adjust the pH of the solution to between 5 and 7 with a suitable acid or base.

  • Slowly add a solution of calcium chloride (CaCl₂) with constant stirring. A white precipitate of calcium oxalate should form.

  • Continue stirring for a period to ensure complete precipitation.

  • Filter the mixture to remove the insoluble calcium oxalate.

  • The filtrate now contains the desired compound, which can be recovered by solvent evaporation or other suitable techniques.

Precipitation Process Flow

precipitation_workflow start Start: Solution with Ammonium Hydrogen Oxalate adjust_ph Adjust pH to 5-7 start->adjust_ph add_precipitant Slowly add CaCl₂ solution with stirring adjust_ph->add_precipitant precipitate_formation Calcium Oxalate Precipitate Forms add_precipitant->precipitate_formation filter Filter to remove precipitate precipitate_formation->filter recover_product Recover Purified Compound from Filtrate filter->recover_product end End: Purified Compound recover_product->end

Caption: Workflow for the removal of oxalate by precipitation with calcium chloride.

Method 4: Chromatography

Chromatographic techniques like Ion Exchange Chromatography (IEC) and Preparative High-Performance Liquid Chromatography (HPLC) offer high-resolution separation of the impurity from the desired compound.

This technique is ideal for separating ionic impurities like oxalate from neutral or differently charged compounds.

Troubleshooting:

Issue Possible Cause Solution
Poor separation of oxalate from the desired compound. Incorrect resin choice.Use a strong anion exchange (SAX) resin to effectively bind the negatively charged oxalate ion.
Inappropriate mobile phase pH or ionic strength.Adjust the pH of the mobile phase to ensure the oxalate is charged and your compound is either neutral or has the same charge as the resin. Elute with a salt gradient or a pH change.
Low recovery of the desired compound. The compound is binding to the resin.If your compound has some negative charge, consider using a weak anion exchanger and carefully controlling the pH. Alternatively, use a cation exchange resin if your compound is positively charged and the oxalate is not retained.
Column clogging. Particulate matter in the sample.Filter the sample through a 0.22 µm or 0.45 µm filter before loading it onto the column.

Experimental Protocol: Anion Exchange Chromatography

  • Resin Selection and Column Packing: Select a suitable anion exchange resin (e.g., a quaternary ammonium-based strong anion exchanger) and pack it into a column.

  • Equilibration: Equilibrate the column with a buffer at a pH where the oxalate is negatively charged (e.g., pH 7).

  • Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to elute the unbound desired compound. The oxalate impurity will remain bound to the resin.

  • Elution (of impurity for regeneration): The bound oxalate can be eluted from the column using a high salt concentration buffer or a buffer with a low pH to regenerate the column.

  • Fraction Collection and Analysis: Collect the fractions containing your purified compound and analyze them for purity.

Preparative HPLC can be used for high-purity isolation of the desired compound.

Troubleshooting:

Issue Possible Cause Solution
Poor peak shape (tailing or fronting). Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase.Optimize the mobile phase composition (e.g., solvent ratio, pH, additives).
Inadequate separation (co-elution). The chosen stationary and mobile phases are not providing enough selectivity.Screen different column chemistries (e.g., C18, C8, Phenyl) and mobile phase compositions. Consider using a different separation mode like HILIC for polar compounds.
High backpressure. Column frit or packing is clogged.Filter the sample and mobile phases. If the problem persists, the column may need to be washed or replaced.
Mobile phase viscosity is too high.Use a less viscous mobile phase or operate at a higher temperature (if the compound is stable).

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to achieve good resolution between your desired compound and the ammonium hydrogen oxalate peak. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase is a common starting point.

  • Scale-Up: Scale up the analytical method to a preparative HPLC system with a larger column. Adjust the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the impure sample in the mobile phase or a compatible solvent and filter it.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of your desired compound.

  • Fraction Analysis and Pooling: Analyze the collected fractions for purity. Pool the pure fractions.

  • Solvent Removal: Remove the HPLC solvent from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified solid compound.

Chromatographic Separation Workflow

chromatography_workflow cluster_iec IEC cluster_hplc HPLC start Start: Impure Sample method_selection Select Method: Ion Exchange or Prep HPLC start->method_selection iec_path Ion Exchange Chromatography method_selection->iec_path hplc_path Preparative HPLC method_selection->hplc_path iec_resin Select Anion Exchange Resin iec_path->iec_resin hplc_dev Develop Analytical Method hplc_path->hplc_dev iec_load Load Sample iec_resin->iec_load iec_wash Wash to Elute Product iec_load->iec_wash iec_collect Collect Purified Product iec_wash->iec_collect end End: Purified Compound iec_collect->end hplc_scaleup Scale Up to Preparative hplc_dev->hplc_scaleup hplc_inject Inject and Collect Fractions hplc_scaleup->hplc_inject hplc_pool Pool Pure Fractions hplc_inject->hplc_pool hplc_evap Remove Solvent hplc_pool->hplc_evap hplc_evap->end

Caption: General workflow for purification using chromatographic methods.

References

controlling formation of neutral oxalate vs acid oxalate salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the formation of neutral versus acid oxalate salts. This guide provides troubleshooting advice, experimental protocols, and key data for researchers, scientists, and drug development professionals working with oxalic acid and its salts.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of neutral and acid oxalate salts in my precipitation?

A1: The formation of mixed salts is typically due to improper control of reaction pH and stoichiometry. Oxalic acid is a dicarboxylic acid with two different pKa values (pKa₁ ≈ 1.27, pKa₂ ≈ 4.28).[1] The species present in solution—oxalic acid (H₂C₂O₄), hydrogen oxalate or bioxalate (HC₂O₄⁻), and oxalate (C₂O₄²⁻)—is highly dependent on the pH.[2][3] Failure to maintain a stable pH within the optimal range for your desired salt will result in the presence of multiple oxalate species, leading to a mixed precipitate.

Q2: How can I selectively precipitate the neutral oxalate salt (e.g., Calcium Oxalate)?

A2: To selectively form a neutral oxalate salt, you must ensure the fully deprotonated oxalate ion (C₂O₄²⁻) is the predominant species. This is achieved by adjusting the reaction conditions as follows:

  • pH Control: Maintain the solution pH above 4.5, and ideally in the neutral to slightly alkaline range (pH 6-8).[4] At these pH levels, the equilibrium shifts almost completely toward the C₂O₄²⁻ ion.[2][5]

  • Stoichiometry: Use a molar ratio of base to oxalic acid of at least 2:1. This ensures that both acidic protons of the oxalic acid are neutralized.

Q3: What are the ideal conditions for synthesizing an acid oxalate salt (e.g., Sodium Hydrogen Oxalate)?

A3: The formation of an acid oxalate salt requires the hydrogen oxalate ion (HC₂O₄⁻) to be the dominant species.

  • pH Control: The optimal pH range for the HC₂O₄⁻ species is between the two pKa values, roughly from pH 1.5 to 4.0.

  • Stoichiometry: A 1:1 molar ratio of a monovalent base to oxalic acid is required. This provides enough base to remove the first proton but not the second.

Q4: The solubility of my oxalate salt is higher than expected. What could be the cause?

A4: Several factors can influence solubility. A common cause is incorrect pH. At lower pH values, the concentration of the fully deprotonated oxalate ion (C₂O₄²⁻) decreases significantly, which can increase the solubility of salts like calcium oxalate.[2][5] Temperature also plays a key role; the solubility of oxalic acid and its salts generally increases with temperature.[6] Finally, the presence of other ions in the solution can affect solubility due to the salt effect.[7]

Q5: Does temperature significantly impact which type of salt is formed?

A5: While pH and stoichiometry are the primary controlling factors, temperature can influence the outcome. It affects the solubility of reactants and products and can alter the crystal structure of the precipitate.[8] For instance, in the synthesis of rare earth element oxalates, temperature changes can affect recovery rates and potentially the chemistry of the precipitate.[9] For consistent results, it is crucial to maintain a stable and optimized temperature throughout the experiment.

Key Parameters for Oxalate Salt Formation

The speciation of oxalic acid is critical for controlling the type of salt formed. The following table summarizes the key parameters based on the desired product.

ParameterNeutral Oxalate Salt (M₂C₂O₄ or MC₂O₄)Acid Oxalate Salt (MHC₂O₄)
Dominant Oxalate Species Oxalate (C₂O₄²⁻)Hydrogen Oxalate (HC₂O₄⁻)
Optimal pH Range > 4.5 (Ideally 6.0 - 8.0)1.5 - 4.0
Molar Ratio (Monovalent Base:Acid) ≥ 2:11:1
Key pKa Values pKa₂ ≈ 4.28pKa₁ ≈ 1.27

Data compiled from multiple sources.[1][2]

Diagrams and Workflows

Oxalic Acid Deprotonation Pathway

The diagram below illustrates how pH dictates the dominant oxalate species in an aqueous solution. Controlling the pH is fundamental to selecting the desired salt form.

G cluster_conditions Reaction Conditions cluster_products Resulting Salt pH pH Acid_Salt Acid Oxalate Salt (e.g., NaHC₂O₄) pH->Acid_Salt  pH 1.5 - 4.0 Neutral_Salt Neutral Oxalate Salt (e.g., Na₂C₂O₄) pH->Neutral_Salt  pH > 4.5 Stoichiometry Stoichiometry Stoichiometry->Acid_Salt  1:1 Ratio (Base:Acid) Stoichiometry->Neutral_Salt  ≥2:1 Ratio (Base:Acid)

Caption: Logical control of oxalate salt formation.

Experimental Workflow for Selective Precipitation

This workflow outlines the general steps for synthesizing a specific oxalate salt, emphasizing the critical control points.

G start Start prep_reagents Prepare Reactant Solutions (e.g., Metal Salt, Oxalic Acid) start->prep_reagents ph_adjust Set Molar Ratio & Adjust pH prep_reagents->ph_adjust mix Mix Solutions Slowly (e.g., Dropwise Addition) ph_adjust->mix pH < 4 for Acid Salt pH > 4.5 for Neutral Salt monitor Monitor & Maintain pH During Reaction mix->monitor precipitate Allow Precipitate to Form monitor->precipitate isolate Isolate Product (Filtration) precipitate->isolate wash_dry Wash & Dry Product isolate->wash_dry characterize Characterize Product (e.g., Titration, XRD, FT-IR) wash_dry->characterize end End characterize->end

Caption: General experimental workflow for oxalate salt synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Neutral Oxalate Salt (e.g., Calcium Oxalate)

This protocol is designed to favor the formation of the neutral salt.

  • Reagent Preparation:

    • Prepare a solution of a soluble calcium salt (e.g., 0.1 M Calcium Chloride, CaCl₂).

    • Prepare a solution of oxalic acid (e.g., 0.1 M H₂C₂O₄).

  • pH Adjustment and Reaction:

    • Take a calculated volume of the calcium chloride solution.

    • Slowly add a base (e.g., 2 M NaOH) dropwise to the CaCl₂ solution until the pH is stable in the desired range (e.g., pH 7.0). Use a calibrated pH meter for monitoring.[8]

    • While stirring vigorously, add the 0.1 M oxalic acid solution dropwise. The molar ratio of Ca²⁺ to C₂O₄²⁻ should be maintained at 1:1.

    • Continuously monitor the pH and add NaOH as needed to maintain it within the neutral range. A white precipitate of calcium oxalate should form immediately.

  • Product Isolation:

    • Allow the mixture to stir for a designated period (e.g., 30-60 minutes) to ensure complete precipitation.

    • Isolate the precipitate by vacuum filtration using an appropriate filter paper.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Dry the product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Synthesis of an Acid Oxalate Salt (e.g., Potassium Hydrogen Oxalate)

This protocol is designed to favor the formation of the acid salt.

  • Reagent Preparation:

    • Prepare a solution of a potassium salt base (e.g., 1 M Potassium Hydroxide, KOH).

    • Prepare a solution of oxalic acid (e.g., 1 M H₂C₂O₄).

  • Stoichiometric Reaction:

    • Measure an exact volume of the 1 M oxalic acid solution.

    • Using a burette, slowly add an equimolar amount of the 1 M KOH solution while stirring. For example, add 10 mL of 1 M KOH to 10 mL of 1 M oxalic acid for a 1:1 molar ratio.

    • The final pH of the solution should fall between 1.5 and 4.0. Verify with a calibrated pH meter.

  • Crystallization and Isolation:

    • Cool the reaction mixture in an ice bath to reduce the solubility of the potassium hydrogen oxalate and induce crystallization.[10]

    • Isolate the resulting crystals by vacuum filtration.

    • Wash the crystals sparingly with cold deionized water to remove residual acid without dissolving a significant amount of the product.

    • Dry the crystals appropriately.

References

Validation & Comparative

A Comparative Guide for Researchers: 4-Amino-4-methyl-2-pentanone Oxalate vs. Diacetonamine Free Base in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and specialty chemical synthesis, the choice between using an amine as a free base or as a salt is a critical decision that can impact reaction efficiency, product purity, and handling safety. This guide provides a detailed comparison of 4-Amino-4-methyl-2-pentanone Oxalate and its corresponding free base, diacetonamine (4-amino-4-methylpentan-2-one), to inform the selection of the optimal starting material for various synthetic applications.

Executive Summary

Diacetonamine is a versatile intermediate in the synthesis of numerous pharmaceuticals and heterocyclic compounds.[1] While the free base is the reactive species in most synthetic transformations, it is a liquid that can be unstable.[2] Consequently, it is often prepared, purified, and stored as its more stable, crystalline hydrogen oxalate salt.[3] The choice between the two forms hinges on a trade-off between the convenience of a stable, easy-to-handle solid (the oxalate salt) and the direct reactivity of the liquid free base, which, if used, may require purification from a complex reaction mixture.[1] For applications demanding high purity and predictable yields, the synthesis via mesityl oxide to produce the oxalate salt is generally the superior method.[1]

Physical and Chemical Properties

The distinct physical states and properties of this compound and diacetonamine free base are key factors in their handling and application in synthesis. The oxalate salt is a stable, crystalline solid, whereas the free base is a liquid with a characteristic amine odor.[2][4]

PropertyThis compoundDiacetonamine (Free Base)References
Appearance White crystalline powderLiquid[2][4]
CAS Number 625-03-6625-04-7[5][6]
Molecular Formula C8H15NO5C6H13NO[6][7]
Molecular Weight 205.21 g/mol 115.17 g/mol [5][6]
Melting Point 126-127 °C (decomposes)Not Applicable[2][4]
Boiling Point Not Applicable163 °C at 12 mmHg[8]
Solubility Soluble in hot alcohol, water, and ether.Miscible with alcohol and ether; soluble in water, but aqueous solutions can become turbid upon heating.[2][4][9]
Stability Stable crystalline solid, convenient for storage.Decomposes easily, especially in aqueous solutions or during distillation, to form mesityl oxide and ammonia.[2][3]
Basicity (pKa of conjugate acid) Not directly applicable~8.84 (Predicted)[4]

Synthesis and Purity

The synthetic route to diacetonamine significantly influences the purity of the final product. The most reliable method for obtaining high-purity diacetonamine is through the reaction of mesityl oxide with aqueous ammonia, followed by precipitation of the product as the hydrogen oxalate salt.[1] This method avoids the formation of significant byproducts like triacetonamine and triacetondiamine, which are common in the direct synthesis from acetone and ammonia.[1][10]

ParameterSynthesis from Mesityl Oxide (yielding Oxalate Salt)Synthesis from Acetone (yielding Free Base in mixture)References
Starting Materials Mesityl Oxide, Aqueous Ammonia, Oxalic AcidAcetone, Ammonia[1]
Reaction Type Conjugate addition of ammonia followed by salt formationOne-pot condensation and amination[1]
Reported Yield 63-70% (of diacetonamine hydrogen oxalate)Not clearly reported for isolated diacetonamine due to focus on triacetonamine synthesis.[1]
Product Purity High, free from triacetonamine and triacetondiamine.Lower, significant formation of byproducts.[1][10]

Performance in Synthesis: A Comparative Overview

While no direct head-to-head comparative studies are readily available in the literature, a comparison of the synthetic utility can be inferred from the common practices and the chemical nature of the two forms.

This compound:

  • Advantages:

    • Stability and Shelf-life: As a crystalline solid, the oxalate salt is significantly more stable than the free base, making it ideal for long-term storage.[3]

    • Ease of Handling and Dosing: Being a solid, it is easier to weigh and handle accurately compared to a liquid.

    • High Purity: The process of forming the oxalate salt is a purification step in itself, ensuring a high-purity starting material.[10]

  • Disadvantages:

Diacetonamine (Free Base):

  • Advantages:

    • Direct Reactivity: The free base is the nucleophilic species and can be used directly in reactions such as reductive aminations, condensations, and cyclizations to form heterocycles.[12][13]

  • Disadvantages:

    • Instability: The free base is prone to decomposition, which can lead to lower yields and the formation of impurities.[2]

    • Purification Challenges: If synthesized directly from acetone, isolating the pure free base from a complex mixture of byproducts is a significant challenge.[1]

    • Handling Difficulties: As a liquid with a strong amine odor, it can be more challenging to handle than its solid salt counterpart.[2]

Experimental Protocols

Synthesis of this compound from Mesityl Oxide

This protocol is adapted from established literature procedures.[14]

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide and 280 mL of 27% aqueous ammonia.[14]

  • Reaction: Stir the mixture vigorously. The reaction is exothermic, so cool the flask with running tap water. Continue stirring for 3-8 hours until the mixture becomes homogeneous.[14]

  • Standing Period: Once homogeneous, stop stirring, seal the flask, and let it stand at room temperature for three days.[14]

  • Ammonia Removal: Remove the excess ammonia by blowing a stream of dry air through the solution.[14]

  • Dilution: Dilute the resulting amine solution with an equal volume of absolute alcohol.[14]

  • Salt Formation:

    • Titrate a small sample of the amine solution with a standard solution of oxalic acid to determine the required amount for the entire batch.[10]

    • Dissolve the calculated amount of oxalic acid in 4 liters of 95% ethanol.[10]

    • Slowly add the amine solution to the stirred oxalic acid solution. Cool the container during the latter half of the addition to prevent the formation of the neutral oxalate salt.[10]

  • Crystallization and Isolation:

    • Heat the mixture to 70°C with stirring and filter while hot.[10]

    • Allow the filtrate to cool, promoting the crystallization of diacetonamine hydrogen oxalate.[10]

    • Collect the crystals by filtration, wash with cold absolute alcohol, and dry. The expected yield is 63-70%.[10]

General Protocol for Using this compound in a Subsequent Reaction (e.g., Reductive Amination)

This protocol illustrates the necessary in-situ liberation of the free base.

  • Liberation of the Free Base:

    • Suspend this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Add an aqueous solution of a strong base (e.g., 2M NaOH) and stir vigorously until the solid dissolves and two clear layers are formed.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the diacetonamine free base as an oil. Due to its instability, it is often best to use the free base immediately in the next step.

  • Reductive Amination (Example):

    • Dissolve the freshly prepared diacetonamine free base and a desired aldehyde or ketone in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

    • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[15]

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Work up the reaction mixture according to standard procedures, which may involve quenching the excess reducing agent, extraction, and purification of the final amine product by chromatography or distillation.

Visualizing the Workflow

Synthesis_and_Use_Workflow Comparative Workflow: Oxalate Salt vs. Free Base cluster_oxalate Route via Oxalate Salt (High Purity) cluster_freebase Direct Synthesis of Free Base mesityl_oxide Mesityl Oxide + NH3 reaction1 Conjugate Addition mesityl_oxide->reaction1 crude_amine Crude Diacetonamine (in solution) reaction1->crude_amine precipitation Precipitation crude_amine->precipitation oxalic_acid Oxalic Acid oxalic_acid->precipitation oxalate_salt 4-Amino-4-methyl-2-pentanone Oxalate (Solid) precipitation->oxalate_salt storage Stable Storage oxalate_salt->storage liberation Liberation with Base oxalate_salt->liberation free_base_from_salt Pure Diacetonamine Free Base liberation->free_base_from_salt subsequent_reaction Subsequent Synthesis (e.g., Reductive Amination) free_base_from_salt->subsequent_reaction High Purity Reactant acetone Acetone + NH3 one_pot One-Pot Reaction acetone->one_pot complex_mixture Complex Mixture containing Diacetonamine Free Base one_pot->complex_mixture purification Difficult Purification complex_mixture->purification impure_free_base Diacetonamine Free Base (Lower Purity) purification->impure_free_base impure_free_base->subsequent_reaction Lower Purity Reactant final_product Final Product subsequent_reaction->final_product

References

A Comparative Guide to Catalysts for Diacetonamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Diacetonamine (4-amino-4-methylpentan-2-one) is a crucial chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals, including hindered amine light stabilizers (HALS) and the stable radical TEMPO.[1] Its efficient synthesis is a subject of significant interest for researchers and chemical industry professionals. The production of diacetonamine is primarily achieved through two distinct routes: the direct, one-pot reaction of acetone with ammonia, or the reaction of mesityl oxide (an acetone derivative) with ammonia.[1] The choice of pathway and catalyst profoundly influences reaction efficiency, product purity, and process sustainability.

The direct synthesis from acetone is theoretically more atom-economical but is often complicated by a network of parallel and consecutive reactions, leading to numerous byproducts such as diacetone alcohol, mesityl oxide, acetonine, and triacetonamine.[1][2] This makes purification complex and can lower the yield of the desired diacetonamine.[1] In contrast, the synthesis starting from mesityl oxide offers a cleaner reaction profile and results in a higher purity product, as it bypasses the initial challenging condensation steps.[1][3]

Catalytic Strategies: A Head-to-Head Comparison

The catalytic approach differs significantly between the two primary synthetic routes. The direct synthesis from acetone and ammonia is heavily reliant on catalysts to promote the condensation and amination reactions, whereas the amination of mesityl oxide is a more straightforward conjugate addition that often requires no catalyst.[1]

1. Catalysts for Direct Synthesis from Acetone and Ammonia: This route requires acidic catalysts to facilitate the multi-step reaction.[1] These catalysts can be broadly categorized as homogeneous or heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium and include acidic catalysts like ammonium salts (e.g., ammonium chloride, ammonium nitrate) and Lewis acids (e.g., calcium chloride).[1][2] While they can offer high activity due to the absence of mass transfer limitations, their primary drawback is the difficulty of separation from the product mixture, which complicates purification and prevents easy catalyst recycling.[2]

  • Heterogeneous Catalysts: These solid acid catalysts are insoluble in the reaction medium, offering a significant advantage in industrial applications.[2] Examples include cation-exchange resins and zeolites (like H-Y zeolite).[1][4][5] Their main benefits are the ease of separation from the reaction mixture (typically by simple filtration) and the potential for regeneration and reuse, leading to a more sustainable and economical process, especially for continuous operations.[2]

2. Synthesis from Mesityl Oxide: This method involves the conjugate addition of ammonia to the α,β-unsaturated ketone, mesityl oxide.[1] This reaction is typically efficient and clean, and it does not generally require a catalyst, which simplifies the overall process and workup.[1]

Data Presentation: Comparison of Synthetic Pathways

The following table summarizes the key performance indicators and characteristics of the two main synthetic routes to diacetonamine.

ParameterDirect Synthesis from AcetoneSynthesis from Mesityl Oxide
Starting Materials Acetone, AmmoniaMesityl Oxide, Ammonia
Catalyst Required . Acidic catalysts such as NH₄Cl, CaCl₂, or cation-exchange resins.[1]None typically required for the amination step.[1]
Reaction Type One-pot condensation and amination.[1]Conjugate addition of ammonia.[1]
Reported Yield Not clearly reported for isolated diacetonamine due to focus on triacetonamine co-production.[1]63–70% (of diacetonamine hydrogen oxalate).[1][6]
Product Purity Lower, due to significant formation of byproducts.[1]High, product is generally free from triacetonamine.[1]
Key Byproducts Diacetone alcohol, mesityl oxide, acetonine, phorone, triacetonamine.[1][2]Minimal, assuming pure mesityl oxide is used.[1]
Reaction Conditions May require elevated temperature and pressure.[1]Can be performed at or below room temperature.[1]
Process Complexity Complex purification due to multiple byproducts.[1]Simpler workup and purification.[1]

Experimental Protocols

Protocol 1: Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide

This method is well-established for producing high-purity diacetonamine and avoids the significant byproduct formation seen in the direct acetone route.[3] The product is isolated as its hydrogen oxalate salt.

Materials:

  • Mesityl oxide (200 g, ~2 moles)[6]

  • Aqueous ammonia (27%, 280 cc)[6]

  • Oxalic acid (dihydrate)[3]

  • 95% Ethanol and Absolute Ethanol[3]

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia.[3] The flask should be nearly air-tight.

  • Initial Reaction: Stir the mixture vigorously. The reaction is exothermic, so cool the flask with running tap water.[3] Continue stirring for 3-8 hours, or until the mixture becomes homogeneous.[6]

  • Standing Period: Stop stirring, seal the flask, and allow it to stand at room temperature for three days to maximize yield.[3]

  • Ammonia Removal: Remove excess ammonia by blowing a stream of dry air through the solution.[6]

  • Precipitation of the Salt: Dilute the resulting amine solution with an equal volume of absolute ethanol. In a separate large dish, dissolve the calculated amount of oxalic acid in 4 L of 95% ethanol to form the acid salt. Slowly add the amine solution to the oxalic acid solution with constant stirring.[3][6] Cool the container during the latter half of the addition to prevent the formation of the neutral oxalate.[6]

  • Filtration and Crystallization: Heat the mixture to 70°C with stirring and filter it while hot using a preheated Büchner funnel.[6] Allow the filtrate to cool and crystallize.[3]

  • Drying: Collect the diacetonamine hydrogen oxalate crystals by filtration, wash them with cold absolute alcohol, and dry them.[3] A typical yield is 285–320 g (63–70%).[6]

Protocol 2: General Procedure for Direct Synthesis from Acetone

A definitive, high-yield protocol for selectively synthesizing diacetonamine from acetone is not well-established, as the reaction often proceeds to form triacetonamine.[1] However, the general approach is as follows.

Materials:

  • Acetone[7]

  • Aqueous ammonia (25-28%)[7]

  • Catalyst (e.g., anhydrous calcium chloride)[7]

Procedure:

  • Reaction Setup: Charge a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer with acetone and the catalyst (e.g., calcium chloride).[7]

  • Addition of Ammonia: Cool the mixture to 10-15°C in an ice-water bath. Add the aqueous ammonia solution dropwise over 2-3 hours while stirring vigorously, ensuring the temperature remains below 20°C.[7]

  • Reaction Period: After the addition is complete, stir the mixture at room temperature for 20-24 hours. The mixture typically forms a yellowish slurry.[7]

  • Work-up: The work-up is complex and involves filtering the catalyst, followed by distillation to remove unreacted acetone and low-boiling components.[1][7] The remaining residue contains a complex mixture of products, including diacetonamine, which requires extensive purification steps like extraction and vacuum distillation.[1][7]

Mandatory Visualization

G cluster_0 Direct Synthesis from Acetone cluster_1 Synthesis from Mesityl Oxide A Acetone + Ammonia DAA Diacetone Alcohol A->DAA Aldol Condensation BP Byproducts (Triacetonamine, etc.) A->BP Side Reactions MO Mesityl Oxide DAA->MO -H₂O DA Diacetonamine MO->DA +NH₃ (Michael Addition) MO->BP Side Reactions MO2 Mesityl Oxide + Ammonia DA2 Diacetonamine MO2->DA2 Conjugate Addition

Caption: Reaction pathways for diacetonamine synthesis.

G cluster_workflow Experimental Workflow (Mesityl Oxide Route) A 1. Reaction Mesityl Oxide + NH₃ B 2. Workup (Excess NH₃ Removal) A->B C 3. Precipitation (Addition of Oxalic Acid) B->C D 4. Isolation (Hot Filtration) C->D E 5. Purification (Crystallization) D->E F Pure Diacetonamine Hydrogen Oxalate E->F

Caption: Workflow for diacetonamine synthesis from mesityl oxide.

Conclusion

For laboratory and industrial applications where high purity and a predictable, reliable yield of diacetonamine are paramount, the synthesis from mesityl oxide is the demonstrably superior method.[1] The experimental protocol is well-documented, the reaction is clean, and the purification is straightforward, yielding a high-quality product without the need for a catalyst in the amination step.[1][3] While the direct synthesis from acetone is theoretically more direct, it presents significant practical challenges in controlling the reaction and separating the desired product from a complex mixture of byproducts.[1] For this route, heterogeneous catalysts like cation-exchange resins offer advantages in terms of separation and reusability, making them a more sustainable choice compared to homogeneous catalysts, although the fundamental issue of low selectivity remains a major hurdle.[2]

References

Validating the Purity of Synthesized 4-Amino-4-methyl-2-pentanone Oxalate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Amino-4-methyl-2-pentanone Oxalate, a valuable organic intermediate. We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable purity validation strategy.

Introduction to this compound and Its Synthesis

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is a key synthetic building block. Its oxalate salt is often prepared to provide a stable, crystalline solid that is easier to handle and purify than the free amine. A common synthesis route involves the reaction of mesityl oxide with ammonia, followed by salt formation with oxalic acid. Potential impurities in the final product can include unreacted starting materials (acetone, mesityl oxide), byproducts of condensation reactions (e.g., diacetone alcohol, phorone), and other related substances. Given its role as an intermediate, ensuring high purity is critical to avoid the introduction of unwanted side reactions and impurities in subsequent synthetic steps.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity determination is critical and depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the nature of potential impurities. This section compares the performance of three primary analytical methods for validating the purity of synthesized this compound.

Table 1: Comparison of Analytical Methods for Purity Determination

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase.Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[1]
Typical Purity Range 95-99.9%95-99.9%98-100% (with low uncertainty)
Primary Advantages - High resolution and sensitivity.- Widely applicable to a broad range of compounds.- Established and robust methodology.- Excellent for identifying and quantifying volatile impurities.- High sensitivity and specificity from mass detection.- Primary analytical method (can be used without a reference standard of the analyte).- Highly accurate and precise.- Provides structural information for impurity identification.- Non-destructive.[1]
Limitations - Requires a reference standard for quantification.- May require derivatization for compounds without a UV chromophore.- Limited to thermally stable and volatile compounds.- Derivatization is often necessary for polar compounds like amines.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures.
Sample Throughput HighMediumMedium to Low

Experimental Workflow for Purity Validation

A systematic workflow is essential for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates a typical experimental workflow for validating the purity of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_result Final Assessment synthesis Synthesis of 4-Amino-4-methyl- 2-pentanone Oxalate purification Crystallization/Purification synthesis->purification hplc HPLC Analysis purification->hplc Sample gcms GC-MS Analysis (for volatile impurities) purification->gcms Sample qnmr qNMR Analysis (for absolute purity) purification->qnmr Sample data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis qnmr->data_analysis final_purity Final Purity Determination (%) data_analysis->final_purity

Purity validation workflow for synthesized compounds.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in Mobile Phase A at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis: Construct a calibration curve from the reference standard injections. Calculate the purity of the synthesized sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • This compound sample

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 5 mg of the sample into a vial.

    • Add 500 µL of methanol and sonicate to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the synthesized this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis, potential impurities, and the selection of appropriate analytical techniques for purity validation.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_methods Analytical Methods reactants Starting Materials (Acetone, Ammonia, Oxalic Acid) synthesis Synthesis & Purification reactants->synthesis product 4-Amino-4-methyl-2-pentanone Oxalate synthesis->product volatile Volatile/Semi-Volatile (Mesityl Oxide, Diacetone Alcohol) synthesis->volatile generates non_volatile Non-Volatile (Polymeric byproducts, other salts) synthesis->non_volatile generates hplc HPLC product->hplc relative purity by qnmr qNMR product->qnmr absolute purity by gcms GC-MS volatile->gcms detected by non_volatile->hplc detected by

Impurity profile and corresponding analytical methods.

By employing a combination of these robust analytical techniques, researchers can confidently validate the purity of synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.

References

spectroscopic data comparison for 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for key β-aminoketone compounds. Due to the limited availability of public spectroscopic data for 4-Amino-4-methyl-2-pentanone Oxalate, this document focuses on a comparative analysis of two representative β-aminoketones: the cyclic compound Triacetonamine and the acyclic 4-(Dimethylamino)-2-butanone. This guide is intended to illustrate the application of standard spectroscopic techniques for the characterization of this important class of molecules.

Executive Summary

β-Aminoketones are crucial building blocks in synthetic organic chemistry and are integral to the structure of numerous pharmaceutical compounds. A thorough spectroscopic characterization is essential for confirming the structure, purity, and stability of these molecules. This guide presents a comparative analysis of expected and reported data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for Triacetonamine and 4-(Dimethylamino)-2-butanone. Detailed experimental protocols for these techniques are also provided to assist researchers in their laboratory work.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two comparative β-aminoketones.

Table 1: FT-IR Spectroscopic Data

Functional GroupTriacetonamine (cm⁻¹)4-(Dimethylamino)-2-butanone (Predicted, cm⁻¹)Characteristic Vibrations
N-H Stretch~3300-3500 (secondary amine)N/A (tertiary amine)Moderate, sometimes broad peak. Absence in tertiary amines is a key distinguishing feature.
C-H Stretch (sp³)~2850-3000~2850-3000Strong, sharp peaks.
C=O Stretch (Ketone)~1710~1715Strong, sharp peak, characteristic of a saturated ketone.
C-N Stretch~1100-1300~1100-1300Moderate to weak peaks.

Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)

AssignmentTriacetonamine (δ, ppm)[1][2]4-(Dimethylamino)-2-butanone (Predicted, δ, ppm)Multiplicity & Integration
-C(CH₃)₂1.13[1]N/ASinglet, 12H
-CH₂-2.47[1]2.75Triplet, 2H
-N(CH₃)₂N/A2.25Singlet, 6H
-C(=O)CH₃N/A2.15Singlet, 3H
-CH₂-NN/A2.50Triplet, 2H
-NHVariableN/ABroad singlet, 1H

Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)

AssignmentTriacetonamine (δ, ppm)[1]4-(Dimethylamino)-2-butanone (Predicted, δ, ppm)
-C(CH₃)₂28.33[1]N/A
-CH₂-55.89[1]49.0
-C(CH₃)₂60.05[1]N/A
C=O210.01[1]208.0
-N(CH₃)₂N/A45.0
-C(=O)CH₃N/A30.0
-CH₂-NN/A58.0

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]Fragmentation Pattern
Triacetonamine155140, 98, 83, 58Loss of a methyl group (-15), McLafferty rearrangement, and cleavage of the piperidone ring.
4-(Dimethylamino)-2-butanone11558, 42, 71α-cleavage adjacent to the nitrogen is a dominant pathway, leading to the stable iminium ion at m/z 58.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [3][4]

  • Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR or 20-100 mg for ¹³C NMR. Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For quantitative analysis, an internal standard with a known concentration may be added.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: For ¹H NMR, acquire the spectrum using appropriate parameters such as spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate

NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film) [5][6]

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the clean, empty salt plate. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent to Form Film deposit->evaporate background Acquire Background Spectrum evaporate->background sample_scan Acquire Sample Spectrum background->sample_scan ratio Ratio Sample to Background sample_scan->ratio analyze Analyze Spectrum for Functional Groups ratio->analyze

FT-IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) [7][8][9][10]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).

  • Fragmentation: The high energy of the electron beam causes the molecular ions to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the number of ions at each m/z value, and the data is plotted as a mass spectrum, which shows the relative abundance of each ion.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_proc Data Processing & Analysis introduce Introduce and Vaporize Sample ionize Electron Impact Ionization (70 eV) introduce->ionize fragment Fragmentation of Molecular Ion ionize->fragment separate Separate Ions by m/z fragment->separate detect Detect Ions separate->detect plot Generate Mass Spectrum detect->plot analyze Analyze Molecular Ion & Fragmentation Pattern plot->analyze

Mass Spectrometry Experimental Workflow

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative analysis of X-ray crystal structure analysis and alternative techniques for the characterization of 4-Amino-4-methyl-2-pentanone Oxalate, a key organic compound.

While a specific crystal structure for this compound is not publicly available, this guide will utilize data from a closely related structure, 2-methyl-4-oxopentan-2-aminium salicylate, to illustrate the principles of X-ray crystallography. This will be compared with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing a comprehensive overview of the available analytical arsenal.

At a Glance: Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Sample Phase Crystalline solidSolutionCrystalline solid (nanocrystals)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, solution-state conformation, dynamicsPrecise 3D atomic coordinates from very small crystals
Sample Requirement Single crystal of sufficient size and quality (typically > 50 µm)~1-10 mg, soluble in a suitable deuterated solventNanocrystals (~100 nm)[1]
Experiment Time Hours to daysMinutes to hoursMinutes to hours[1]
Key Advantage Unambiguous determination of solid-state structureProvides information on solution-state structure and dynamicsAbility to analyze extremely small crystals[1][2]
Key Limitation Requires well-ordered single crystals, which can be difficult to growProvides an average structure in solution, not a static solid-state pictureNewer technique, less widely available than XRD

Delving Deeper: Experimental Protocols

A clear understanding of the experimental methodologies is crucial for selecting the appropriate analytical technique.

Single-Crystal X-ray Diffraction (SC-XRD)

The primary method for obtaining a definitive solid-state structure is SC-XRD. The workflow for this technique is outlined below.

experimental_workflow Figure 1. Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement crystal_growth Slow evaporation of a saturated solution of this compound mounting Mount a suitable single crystal on a goniometer head crystal_growth->mounting Select a high-quality crystal xray Irradiate the crystal with a monochromatic X-ray beam mounting->xray diffraction Collect diffraction patterns at various crystal orientations xray->diffraction phasing Solve the phase problem to generate an initial electron density map diffraction->phasing model Build and refine the atomic model against the experimental data phasing->model validation Validate the final crystal structure model->validation

Figure 1. Experimental Workflow for Single-Crystal X-ray Diffraction

Protocol:

  • Crystal Growth: High-quality single crystals of the target compound are grown. A common method is the slow evaporation of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For a small molecule like this compound, 1H and 13C NMR are fundamental.

nmr_workflow Figure 2. Logical Flow for NMR-based Structure Elucidation cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolution Dissolve sample in a deuterated solvent (e.g., D2O, DMSO-d6) nmr_spectrometer Place sample in NMR spectrometer dissolution->nmr_spectrometer acquire_1d Acquire 1D spectra (1H, 13C) nmr_spectrometer->acquire_1d acquire_2d Acquire 2D spectra (e.g., COSY, HSQC) if necessary acquire_1d->acquire_2d processing Process raw data (Fourier transform, phasing, baseline correction) acquire_2d->processing peak_assignment Assign chemical shifts, coupling constants, and integrations processing->peak_assignment structure_elucidation Elucidate molecular structure based on spectral data peak_assignment->structure_elucidation microed_workflow Figure 3. Experimental Process for MicroED cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination crystal_suspension Prepare a suspension of nanocrystals grid_application Apply the suspension to an EM grid crystal_suspension->grid_application cryo_plunging Plunge-freeze the grid in liquid ethane grid_application->cryo_plunging tem_loading Load the grid into a transmission electron microscope (TEM) cryo_plunging->tem_loading crystal_identification Identify a suitable nanocrystal tem_loading->crystal_identification diffraction_collection Collect electron diffraction data while continuously rotating the crystal crystal_identification->diffraction_collection data_processing Process the diffraction data diffraction_collection->data_processing structure_solution Solve and refine the structure using crystallographic software data_processing->structure_solution

References

Comparative Biological Activity Analysis: A Guide to Assaying Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a framework for assessing the biological activity of novel chemical entities, using 4-Amino-4-methyl-2-pentanone Oxalate as a representative compound of interest. Due to the limited publicly available biological data for this specific molecule, this document focuses on establishing a comparative context. It outlines detailed experimental protocols and presents data for well-characterized alternative compounds known to exhibit biological activities that have been anecdotally associated with this compound, namely adrenergic receptor agonism and antimicrobial effects. This guide is intended for researchers, scientists, and drug development professionals to facilitate the biological characterization of new compounds.

Part 1: Adrenergic Receptor Agonist Activity

Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. Agonism at these receptors can modulate a wide range of physiological responses, including heart rate, blood pressure, and bronchodilation. To assess a compound's potential as an adrenergic agonist, two primary assays are typically employed: a radioligand binding assay to determine affinity for the receptor and a functional assay to measure the downstream cellular response.

Comparative Data for Adrenergic Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of well-characterized adrenergic agonists, Isoproterenol and Norepinephrine, which serve as benchmarks for comparison.

Table 1: Adrenergic Receptor Binding Affinities (Ki) of Comparator Agonists

CompoundReceptor SubtypeKi (nM)Species
Isoproterenol β180Rat
β2460Human
Norepinephrine α1A>10000Human[1]
β1126Rat[2]
β2--

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) of Isoproterenol in a cAMP Assay

CompoundReceptor SubtypeEC50 (nM)AssayCell Line
Isoproterenol β-adrenergic2.4 - 4.3cAMP AccumulationHEK293[3]
β-adrenergic1000 - 3000MAPK Activation-[4]

Note: EC50 is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

Experimental Protocols for Adrenergic Activity

1. Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a test compound for a specific adrenergic receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected HEK293 cells).

    • Radioligand (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β receptors).

    • Test compound (e.g., this compound) and a known competitor (e.g., Norepinephrine).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the known competitor.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the various concentrations of the test compound or competitor.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

2. cAMP Accumulation Functional Assay

This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of β-adrenergic receptor activation.

  • Materials:

    • HEK293 cells expressing the β-adrenergic receptor of interest.

    • Test compound and a known agonist (e.g., Isoproterenol).

    • Stimulation buffer (e.g., DMEM) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based).

    • Cell lysis buffer.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Remove the culture medium and add stimulation buffer with the PDE inhibitor.

    • Add serial dilutions of the test compound or the known agonist to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the detection method of the chosen kit.

    • Plot the cAMP concentration as a function of the agonist concentration and use non-linear regression to determine the EC50 and the maximum response.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Agonist Adrenergic Agonist Receptor β-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: β-Adrenergic Receptor Signaling Pathway.

G start Start prepare_reagents Prepare Serial Dilutions of Test Compound start->prepare_reagents setup_plate Set up 96-well plate: - Membranes - Radioligand - Test Compound prepare_reagents->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash measure Measure Radioactivity filter_wash->measure analyze Analyze Data (IC50 -> Ki) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Part 2: Antimicrobial Activity

To evaluate the potential of a compound to inhibit bacterial growth, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This section provides comparative data for standard antibiotics against Escherichia coli and Mycobacterium tuberculosis, along with a detailed protocol for determining the MIC.

Comparative Data for Antimicrobial Agents

The following table presents the MIC values for well-established antibiotics against reference strains of E. coli and M. tuberculosis.

Table 3: Minimum Inhibitory Concentration (MIC) of Comparator Antimicrobial Agents

CompoundTarget OrganismStrainMIC (µg/mL)
Ciprofloxacin Escherichia coliATCC 259220.008 - 0.015[5][6]
Streptomycin Escherichia coli->8 (resistant)[7][8]
Rifampicin Mycobacterium tuberculosisH37Rv0.1 - 0.5[9][10]

Note: MIC values can vary slightly depending on the specific experimental conditions and the reference guidelines used.

Experimental Protocol for MIC Determination (Broth Microdilution)

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

  • Materials:

    • Test microorganism (e.g., E. coli ATCC 25922 or M. tuberculosis H37Rv).

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for E. coli, Middlebrook 7H9 for M. tuberculosis).

    • Test compound and control antibiotics.

    • Sterile 96-well microtiter plates.

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound and control antibiotics in a suitable solvent.

    • Dispense the sterile broth into the wells of a 96-well plate.

    • Perform a two-fold serial dilution of the test compound and control antibiotics across the wells of the plate.

    • Prepare a standardized inoculum of the test microorganism by suspending colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized inoculum to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for E. coli; 37°C for several weeks for M. tuberculosis).

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization

G start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution MIC Assay Workflow.

References

A Comparative Guide to Diacetonamine Synthesis: Acetone vs. Mesityl Oxide Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and specialty chemical synthesis, the selection of an optimal synthetic pathway is critical for ensuring product purity, maximizing yield, and streamlining production. Diacetonamine (4-amino-4-methylpentan-2-one) is a key intermediate in the production of various pharmaceuticals. This guide provides an in-depth comparison of the two primary synthesis routes for diacetonamine: the direct, one-pot reaction from acetone and the conjugate addition of ammonia to mesityl oxide.

The direct synthesis from acetone is theoretically more atom-economical. However, it is often hampered by the formation of multiple byproducts, which complicates the purification process and can lead to lower yields of the desired diacetonamine.[1] In contrast, the route starting from mesityl oxide, which is itself derived from acetone, typically results in a cleaner reaction and a higher purity product.[1]

Comparative Analysis of Synthesis Routes

The choice between the acetone and mesityl oxide routes for diacetonamine synthesis depends on the desired scale, purity requirements, and process control capabilities. For laboratory and industrial applications where high purity and predictable yields are paramount, the mesityl oxide route is generally superior.[1]

ParameterSynthesis from AcetoneSynthesis from Mesityl Oxide
Starting Materials Acetone, AmmoniaMesityl Oxide, Ammonia
Catalyst Acidic catalysts (e.g., NH₄Cl, CaCl₂, cation-exchange resins)[1][2]None typically required for the amination step[1]
Reaction Type One-pot condensation and amination[1]Conjugate addition of ammonia[1]
Reported Yield Not clearly reported for isolated diacetonamine due to a focus on triacetonamine synthesis[1]63-70% (of diacetonamine hydrogen oxalate)[1][2]
Product Purity Lower, with significant formation of byproducts like triacetonamine and triacetondiamine[1][3][4]High, the product is free from triacetonamine and triacetondiamine[1][3]
Key Challenge Controlling the reaction to prevent the formation of numerous byproducts[1]The synthesis of the starting material, mesityl oxide, from acetone.

Reaction Pathways

The synthesis from acetone is a complex one-pot process. It begins with the aldol condensation of two acetone molecules to form diacetone alcohol, which then dehydrates to yield mesityl oxide. This in-situ generated mesityl oxide subsequently undergoes a Michael addition with ammonia to form diacetonamine.[1] The lack of control over these sequential reactions often leads to the formation of undesired side products.

Conversely, the synthesis from mesityl oxide is a more direct conjugate addition of ammonia to the α,β-unsaturated ketone.[1] This targeted approach circumvents the complexities of the initial acetone condensation steps within the same reaction vessel, leading to a cleaner product profile.

Experimental Protocols

Synthesis of Diacetonamine from Mesityl Oxide

This procedure is adapted from established literature.[1][4]

Materials:

  • Mesityl oxide (200 g, 2.04 mol)

  • Aqueous ammonia (27%, 280 cc)

  • Oxalic acid (230-260 g)

  • Absolute ethanol

Procedure:

  • A mixture of 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia is placed in a 1-L round-bottomed flask equipped with a mechanical stirrer. The flask should be sealed to be nearly air-tight.

  • The mixture is stirred for several hours. The reaction is exothermic, and the flask should be cooled with running tap water.

  • Once the mixture becomes homogeneous, stirring is discontinued, and the flask is allowed to stand at room temperature for three days.

  • Excess ammonia is removed by passing a stream of dry air through the solution. The resulting amine solution is then diluted with an equal volume of absolute ethanol.

  • A solution of oxalic acid in ethanol is slowly added to the amine solution with constant stirring to precipitate diacetonamine hydrogen oxalate. The temperature should be controlled to prevent the formation of the neutral oxalate.

  • The mixture is heated to 70°C with stirring and then filtered while hot.

  • The filtrate is allowed to cool, and the crystallized diacetonamine hydrogen oxalate is collected by filtration.

  • The crystals are washed with cold absolute alcohol and dried. A typical yield of 285–320 g (63–70%) of diacetonamine hydrogen oxalate is obtained.[1][2]

Synthesis of Diacetonamine from Acetone (General Approach)

A definitive, high-yield protocol for the selective synthesis of diacetonamine directly from acetone is not well-established due to the prevalence of side reactions that form products like triacetonamine.[1] However, the general method involves the reaction of acetone and ammonia in the presence of an acidic catalyst.[1]

General Considerations:

  • Catalysts: Ammonium salts such as ammonium nitrate or halides like calcium chloride are often employed as "promoters".[2] Cation-exchange resins have also been utilized, particularly in continuous processes aimed at producing triacetonamine.[1]

  • Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure.

  • Purification: The resulting complex reaction mixture requires extensive purification through methods such as distillation and chromatography to isolate diacetonamine.[1]

Experimental and Logical Workflows

G cluster_acetone Synthesis from Acetone A1 Mix Acetone, Ammonia, and Catalyst A2 React under controlled Temperature and Pressure A1->A2 A3 Obtain Complex Reaction Mixture A2->A3 A4 Extensive Purification (Distillation, Chromatography, etc.) A3->A4 A5 Isolated Diacetonamine (Lower Yield, Lower Purity) A4->A5 G cluster_mesityl_oxide Synthesis from Mesityl Oxide M1 Mix Mesityl Oxide and Aqueous Ammonia M2 Stir and Cool (Exothermic Reaction) M1->M2 M3 Stand at Room Temperature for 3 Days M2->M3 M4 Remove Excess Ammonia M3->M4 M5 Dilute with Ethanol M4->M5 M6 Precipitate with Oxalic Acid Solution M5->M6 M7 Filter and Dry Diacetonamine Hydrogen Oxalate M6->M7 M8 High Purity Diacetonamine Salt (63-70% Yield) M7->M8

References

Navigating Purity: An Analytical Comparison of Commercial 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive analysis of impurities in commercial 4-Amino-4-methyl-2-pentanone Oxalate, offering a comparative overview of analytical methodologies to ensure the quality and consistency of this critical reagent.

This compound is a key building block in various synthetic applications. However, its synthesis, typically from acetone and ammonia, can introduce a range of impurities that may impact downstream reactions and final product quality. This guide details the potential impurities, presents a comparative analysis of analytical techniques for their detection and quantification, and provides detailed experimental protocols.

Understanding the Impurity Profile

The primary impurities in commercial this compound often originate from the starting materials, intermediates, and side reactions during its synthesis. Key potential impurities include:

  • Starting Materials: Acetone, Ammonia

  • Intermediates: Mesityl Oxide, Diacetone Alcohol, Diacetone Amine

  • By-products: Phorone, Isophorone

The presence and concentration of these impurities can vary between different commercial suppliers and even between batches from the same supplier. Therefore, robust analytical methods are crucial for quality control.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed for the analysis of impurities in this compound. The choice of method depends on the specific impurity, the required sensitivity, and the available instrumentation.

Analytical TechniquePrincipleImpurities DetectedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityNon-volatile impurities, degradation productsHigh resolution, quantitative accuracy, suitable for a wide range of compounds.May require derivatization for compounds lacking a UV chromophore.
Gas Chromatography (GC) Separation based on volatility and boiling pointResidual solvents (e.g., acetone, ethanol), volatile impurities (e.g., mesityl oxide).High sensitivity for volatile compounds, excellent separation efficiency.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of molecular structure based on nuclear spinStructural elucidation of unknown impurities, quantification of major components and impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.

Quantitative Data Summary

The following table presents representative data on the impurity levels that might be found in different grades of commercial this compound. Note: This data is illustrative and may not represent the exact specifications of all commercial products.

ImpurityStandard Grade (Typical % w/w)High Purity Grade (Typical % w/w)
Mesityl Oxide≤ 0.5≤ 0.1
Diacetone Alcohol≤ 0.3≤ 0.05
Phorone≤ 0.1Not Detected
Residual Acetone≤ 0.5≤ 0.1
Assay (by Titration) ≥ 98.0% ≥ 99.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC Method for Related Substances

This method is suitable for the quantification of non-volatile impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve 50 mg of this compound in 50 mL of a 50:50 mixture of water and acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

GC-FID Method for Residual Solvents

This method is designed for the analysis of volatile impurities and residual solvents.

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold for 5 min.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Split Ratio: 20:1

  • Sample Preparation:

    • Accurately weigh 100 mg of the sample into a 10 mL headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and heat at 80°C for 20 minutes before injection.

Quantitative NMR (qNMR) for Purity Assessment

qNMR can be used for an accurate assay of the main component and quantification of certain impurities without the need for reference standards for each impurity.

  • Instrumentation: 400 MHz NMR Spectrometer or higher

  • Solvent: D₂O or DMSO-d₆

  • Internal Standard: A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add the deuterated solvent and dissolve completely.

    • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

    • Calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in this compound.

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Non-volatile Impurities GC GC Dissolution->GC Volatile Impurities NMR NMR Dissolution->NMR Structural Confirmation & Quantification Data_Processing Data Processing HPLC->Data_Processing GC->Data_Processing NMR->Data_Processing Impurity_Profiling Impurity Profiling Data_Processing->Impurity_Profiling Report Report Impurity_Profiling->Report

Caption: Workflow for the analysis of impurities in this compound.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical methods, forced degradation studies are recommended. These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples should be analyzed using the developed HPLC method to demonstrate that the method can separate the main peak from all degradation products.

Conclusion

The quality of this compound is critical for its successful application in research and development. A thorough understanding of its potential impurity profile and the implementation of robust, validated analytical methods are essential for ensuring its purity and consistency. This guide provides a framework for researchers to establish effective quality control procedures for this important chemical intermediate. By employing a combination of chromatographic and spectroscopic techniques, scientists can confidently assess the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

Performance of 4-Amino-4-methyl-2-pentanone Oxalate in Piperidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 4-Amino-4-methyl-2-pentanone Oxalate, commonly known as diacetone amine oxalate, as a key intermediate in the synthesis of substituted piperidones, particularly triacetonamine. The piperidine structural motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] This document outlines the primary synthetic route involving diacetone amine, discusses alternative approaches, and presents available experimental data to inform synthetic strategy.

The Central Role of 4-Amino-4-methyl-2-pentanone in Triacetonamine Synthesis

4-Amino-4-methyl-2-pentanone is a crucial intermediate in the industrial production of triacetonamine (2,2,6,6-tetramethyl-4-piperidone).[2][3] Triacetonamine, in turn, is a vital precursor for Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a widely used oxidant and catalyst in organic synthesis.[2][4]

The synthesis is a multi-component condensation reaction involving acetone and ammonia.[5][6] The generally accepted mechanism proceeds through the formation of diacetone amine, which then reacts with another molecule of acetone to yield triacetonamine.[4]

Reaction Pathway: From Acetone and Ammonia to Triacetonamine

The overall synthesis of triacetonamine from acetone and ammonia can be visualized as a series of interconnected steps. The process begins with the formation of key intermediates like diacetone alcohol and mesityl oxide, leading to the formation of diacetone amine, which is central to the subsequent cyclization to form the piperidone ring.

G A Acetone C Diacetone Alcohol A->C Aldol Condensation E 4-Amino-4-methyl-2-pentanone (Diacetone Amine) F Phorone B Ammonia B->E D Mesityl Oxide C->D Dehydration D->E Michael Addition of Ammonia D->F Aldol Condensation with Acetone G Triacetonamine E->G Reaction with Acetone & Intramolecular Cyclization F->G Reaction with Ammonia

Caption: Synthesis pathway of Triacetonamine from Acetone and Ammonia.

Comparative Analysis of Synthetic Methodologies

While the direct synthesis from acetone and ammonia is the most common industrial method, the efficiency of triacetonamine formation can be influenced by various factors, including the catalyst used and the reaction conditions. This indirectly reflects on the performance and reactivity of the in-situ generated 4-Amino-4-methyl-2-pentanone.

Catalyst/MethodReactantsMolar Ratio (Acetone:Ammonia)Temperature (°C)Acetone Conversion (%)Triacetonamine Selectivity (%)Reference
NKC-9 Cation-Exchange ResinAcetone, Ammonia6:160~60~67[7]
Calcium ChlorideAcetone, Aqueous Ammonia (25-28%)~2:1 (moles)10-20 (addition), then RTNot specifiedNot specified[4]
Organotin HalidesAcetone, AmmoniaNot specifiedNot specifiedNot specifiedNot specified[8]

Note: Direct quantitative comparison is challenging due to variations in experimental setups and reporting standards across different studies. The data presented highlights the conditions and outcomes of different catalytic systems for the overall synthesis of triacetonamine.

Experimental Protocols

General Laboratory Synthesis of Triacetonamine

This protocol outlines a common laboratory-scale synthesis of triacetonamine using calcium chloride as a catalyst.

Materials:

  • Acetone

  • Aqueous Ammonia (20-28%)

  • Ammonium chloride or Calcium chloride

  • Silica gel (optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine acetone and aqueous ammonia.

  • Add the catalyst (ammonium chloride or calcium chloride) and optionally silica gel.

  • Equip the flask with a reflux condenser and a stirrer.

  • Gently reflux the mixture for several hours to days. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids.

  • The filtrate can be subjected to distillation to remove excess acetone.

  • Further purification of the crude triacetonamine can be achieved by vacuum distillation or crystallization.[3]

Continuous Synthesis using Cation-Exchange Resin

For a more industrial approach, a continuous flow process using a packed bed reactor with a cation-exchange resin catalyst can be employed.

Experimental Workflow:

G Reactants Acetone & Ammonia (Controlled Flow) Reactor Packed Bed Reactor (Cation-Exchange Resin) Reactants->Reactor Feed ProductStream Product Mixture (Triacetonamine, Unreacted Reactants, Byproducts) Reactor->ProductStream Effluent Separation Separation & Purification (e.g., Distillation) ProductStream->Separation FinalProduct Pure Triacetonamine Separation->FinalProduct

Caption: Workflow for continuous synthesis of Triacetonamine.

Alternative Approaches to Substituted Piperidones

While the condensation of acetone and ammonia is specific for triacetonamine, the synthesis of other substituted piperidones often involves different strategies. These methods can be considered alternatives in the broader context of producing the piperidine core.

  • Intramolecular Cyclization: N-substituted δ-amino carboxylates can undergo intramolecular lactamization to form 2-piperidones.[9]

  • Conjugate Addition: The synthesis of certain 4-(2-aminoethyl)piperidines involves the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one intermediate.[10]

  • Reductive Amination: Reductive amination of piperidin-4-ones is a common method for introducing substituents at the 4-position.[1]

The choice of synthetic route is highly dependent on the desired substitution pattern on the piperidine ring. For the specific synthesis of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), the use of 4-Amino-4-methyl-2-pentanone as an intermediate remains the most direct and industrially relevant pathway.

Conclusion

This compound is a critical intermediate in the synthesis of triacetonamine, a compound of significant industrial and academic interest. Its performance is intrinsically linked to the overall efficiency of the multi-component condensation of acetone and ammonia. While various catalysts can be employed for this transformation, cation-exchange resins in a continuous flow system have shown high conversion and selectivity. For the synthesis of other substituted piperidones, alternative synthetic strategies are often employed, highlighting the diverse approaches available for accessing this important heterocyclic scaffold. The selection of the optimal synthetic route will ultimately depend on the specific target molecule and the desired scale of production.

References

Safety Operating Guide

Proper Disposal of 4-Amino-4-methyl-2-pentanone Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this chemical.

Immediate Safety and Hazard Assessment

This compound is a flammable solid and should be handled with care. It may cause skin and eye irritation. Ingestion or inhalation should be avoided. Before handling, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive hazard information.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound:

  • Nitrile gloves

  • Safety goggles

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Disposal Considerations

Proper disposal procedures are often dictated by the physical and chemical properties of the substance. The following table summarizes key data for this compound relevant to its hazardous waste characterization.[1]

PropertyValueSignificance for Disposal
Flash Point 56.2 °CThis is below the 60°C (140°F) threshold for an ignitable hazardous waste, indicating that this substance should be classified under RCRA waste code D001.[1][2][3]
Melting Point 125-130 °C (decomposes)The substance is a solid at room temperature.
Boiling Point 169.4 °CNot directly relevant for solid disposal but indicates thermal sensitivity.
Solubility Soluble in water, alcohol, and ether.High solubility in water means it should not be disposed of down the drain, as it can contaminate aqueous environments.[4]

Operational Disposal Plan

The disposal of this compound must be handled as hazardous waste. On-site treatment or disposal is not recommended. The following step-by-step protocol outlines the procedure for its safe collection and preparation for removal by a certified hazardous waste contractor.

Step 1: Waste Characterization

Based on its flash point of 56.2°C, this compound is classified as an ignitable hazardous waste .[1][2] The appropriate Resource Conservation and Recovery Act (RCRA) waste code is D001 .[2][3] Due to the oxalate component, it may also exhibit corrosive or toxic characteristics, but the ignitability is the primary defining characteristic for disposal.

Step 2: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.

  • Collect waste in a designated, compatible container. The original product container is often a suitable choice. Ensure the container is in good condition with a secure, tight-fitting lid.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste ".

  • The label must include:

    • The full chemical name: "This compound "

    • The RCRA waste code: "D001 "

    • The hazard characteristic: "Ignitable "

    • The date when waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover. Do not attempt to transport the hazardous waste yourself.

Spill Cleanup:

In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as sand or vermiculite. Collect the contaminated material into a designated hazardous waste container and dispose of it following the procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_collection Collection & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response start Waste 4-Amino-4-methyl-2-pentanone Oxalate Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Flash Point < 60°C => Ignitable (D001) ppe->characterize collect Collect in a designated, compatible waste container characterize->collect label_waste Label Container: 'Hazardous Waste' 'this compound' 'D001 - Ignitable' collect->label_waste store Store sealed container in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal spill Spill Occurs spill_absorb Absorb with non-combustible material spill->spill_absorb spill_absorb->collect Collect for disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-4-methyl-2-pentanone Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identity:

  • Name: this compound

  • CAS Number: 625-03-6

  • Molecular Formula: C₈H₁₅NO₅

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the SDS for the closely related compound, 4-Amino-4-methyl-2-pentanone Hydrogenoxalate, and general best practices for handling organic amines and oxalates.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves are required.[1] Nitrile or neoprene gloves are recommended for handling organic chemicals.[2] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[2] If there is a splash hazard, a face shield should be worn in addition to goggles.
Skin and Body Protection A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1] Ensure that footwear is closed-toe.[2]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges suitable for organic vapors and amines should be used. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1]

Quantitative Data for a Related Compound: 4-Methyl-2-pentanone (MIBK)

The following table provides data for 4-Methyl-2-pentanone (MIBK), a structurally related ketone. This information can serve as a conservative guide, but it is crucial to handle this compound with the understanding that its specific properties may differ.

Data PointValue
Occupational Exposure Limits (MIBK) NIOSH REL: TWA 50 ppm (205 mg/m³), STEL 75 ppm (300 mg/m³) OSHA PEL: TWA 100 ppm (410 mg/m³)[3]
Glove Breakthrough Times (MIBK) Butyl Rubber: >480 minutes Nitrile Rubber: Approximately 41 minutes Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific laboratory conditions.[4]
Respirator Cartridge Recommendation For organic vapors and amines, a multi-gas cartridge (e.g., 3M 6000 series for organic vapor/ammonia/methylamine) is recommended.[1][2][5][6][7]

Operational Plan: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the chemical in open lab areas.

2. Handling Procedures:

  • Don all required PPE as specified in the table above.

  • Handle the solid material carefully to avoid generating dust.[1]

  • If making a solution, slowly add the solid to the solvent to prevent splashing.

  • Keep containers tightly closed when not in use.[5]

3. Spill and Emergency Procedures:

  • Small Spills:

    • For small spills, use an inert absorbent material to contain the substance.

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][5]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[1]

    • Ventilate the area, if safe to do so.

    • Contact your institution's environmental health and safety department.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][5]

    • Skin Contact: Remove contaminated clothing immediately and wash the affected skin with soap and plenty of water.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's approved hazardous waste disposal program. Do not pour down the drain.[2]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety handle_weigh Weigh Solid in Hood prep_safety->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve spill_contain Contain Spill handle_weigh->spill_contain If Spill Occurs handle_dissolve->spill_contain dispose_waste Collect in Labeled Container handle_dissolve->dispose_waste spill_collect Collect Waste spill_contain->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean spill_clean->handle_weigh Resume Work dispose_program Transfer to Hazardous Waste Program dispose_waste->dispose_program

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.